gamma-HIMACHALENE
Description
This compound has been reported in Guatteria hispida, Pterocaulon virgatum, and other organisms with data available.
Structure
2D Structure
Properties
CAS No. |
53111-25-4 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3 |
InChI Key |
PUWNTRHCKNHSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1)C(=CCCC2(C)C)C |
boiling_point |
267.00 to 268.00 °C. @ 760.00 mm Hg |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of gamma-Himachalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-himachalene (γ-himachalene) is a naturally occurring bicyclic sesquiterpene hydrocarbon.[1] As an isomer of himachalene, it is a significant constituent of the essential oils of various plants, notably conifers such as Cedrus atlantica.[1][2] This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines relevant experimental methodologies for its characterization, and presents visual workflows pertinent to its study.
Physicochemical Data of this compound
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [1][2][3][4][5][6] |
| Molecular Weight | 204.35 g/mol | [1][2][3][4] |
| CAS Number | 53111-25-4 | [2][3][4][7][8] |
| IUPAC Name | 3,5,5,9-tetramethyl-2,4a,5,6,7,9a-hexahydro-1H-benzo[8]annulene | [7] |
| Boiling Point | 267.00 to 268.00 °C at 760.00 mm Hg | [3][4][8] |
| Water Solubility | 0.0085 g/L (ALOGPS prediction) 0.05849 mg/L @ 25 °C (estimated) | [4][7][8] |
| logP (Octanol/Water) | 5.57 (ALOGPS prediction) 4.46 (ChemAxon) 6.478 (estimated) | [4][7][8] |
| Optical Rotation | [α]24/D -9 (c, 0.24 in CHCl3) | [7] |
| Refractivity | 68.52 m³·mol⁻¹ (ChemAxon) | [7] |
| Polarizability | 26.01 ų (ChemAxon) | [7] |
| Flash Point | 220.00 °F (104.44 °C) (TCC) | [8] |
| Vapor Pressure | 0.013000 mmHg @ 25.00 °C (estimated) | [8] |
Experimental Protocols
The characterization of this compound relies on a suite of standard analytical techniques in organic chemistry. Below are outlines of the principal methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the identification and quantification of volatile compounds like this compound within complex mixtures such as essential oils.[2]
Methodology:
-
Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent is prepared.
-
Injection: A small volume of the sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and affinity for the column's stationary phase. The temperature of the column is typically programmed to increase over time to facilitate the elution of compounds.
-
Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source (commonly using electron ionization, EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Identification: A detector records the abundance of each ion. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, is compared against spectral libraries (e.g., NIST) for identification.[3][6] The retention time from the GC also serves as an identifying characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3]
Methodology:
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field magnet of an NMR spectrometer. ¹H NMR, ¹³C NMR, and various 2D NMR experiments (like COSY, HSQC, HMBC) are performed.
-
¹H NMR: Provides information about the different types of protons and their neighboring protons.
-
¹³C NMR: Shows the different types of carbon atoms in the molecule.[3]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR: Experiments like HSQC and HMBC are used to establish connectivity between protons and carbons, confirming the overall structure.[9]
-
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations from these spectra are analyzed to assemble the complete molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (for oils), as a solution in a suitable solvent, or in the vapor phase.
-
Analysis: The sample is exposed to infrared radiation, and the instrument records the wavelengths at which absorption occurs.
-
Interpretation: The resulting spectrum is a plot of transmittance versus wavenumber. Specific absorption bands indicate the presence of particular bond types (e.g., C-H, C=C).
Visualizations
Biosynthesis of this compound
The biosynthesis of sesquiterpenes like this compound originates from the isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), undergoes a series of enzymatic cyclizations and rearrangements to form the characteristic himachalene skeleton.[2]
Caption: Biosynthetic pathway of this compound from isoprenoid precursors.
Experimental Workflow: Extraction and Analysis
The process of studying this compound from a natural source, such as cedarwood, involves several key stages from raw material to purified compound analysis.
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. CAS 53111-25-4: γ-Himachalene | CymitQuimica [cymitquimica.com]
- 2. Buy (1R,6S)-gamma-himachalene | 53111-25-4 [smolecule.com]
- 3. This compound | C15H24 | CID 577062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. γ-Himachalene [webbook.nist.gov]
- 6. γ-HIMACHALENE [webbook.nist.gov]
- 7. Showing Compound this compound (FDB017399) - FooDB [foodb.ca]
- 8. This compound, 53111-25-4 [thegoodscentscompany.com]
- 9. bg.copernicus.org [bg.copernicus.org]
An In-depth Technical Guide to the Natural Sources and Distribution of γ-Himachalene in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Himachalene, a naturally occurring bicyclic sesquiterpene, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution within plant tissues, and biosynthetic pathways of γ-himachalene. Quantitative data from various studies are summarized, and detailed experimental protocols for its extraction and analysis are presented. Furthermore, this guide explores the regulatory mechanisms governing its production, offering insights for future research and potential applications in drug development.
Introduction
γ-Himachalene (gamma-himachalene) is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. It is an isomer of α- and β-himachalene, all of which are commonly found in the essential oils of various aromatic plants. These compounds are recognized for their characteristic woody and spicy aroma and have been investigated for a range of biological activities. This guide focuses specifically on γ-himachalene, consolidating the available scientific literature on its botanical origins and distribution.
Natural Sources of γ-Himachalene
The primary natural sources of γ-himachalene identified to date belong to the Pinaceae and Apiaceae families.
-
Pinaceae Family: The most significant and well-documented sources of γ-himachalene are species of the genus Cedrus, commonly known as cedars.
-
Apiaceae Family: Certain members of the carrot family have also been reported to produce γ-himachalene, although typically in lower concentrations than in Cedrus species.
-
Pimpinella anisum (Anise): The essential oil of aniseed has been found to contain γ-himachalene as a minor constituent.
-
Distribution of γ-Himachalene in Plant Tissues
The concentration of γ-himachalene can vary significantly between different parts of the same plant. The available data primarily focuses on Cedrus species.
-
Wood: The heartwood of Cedrus atlantica and Cedrus deodara is the primary repository of γ-himachalene.[1][3][5] The essential oil is typically extracted from wood chips.[6]
-
Aerial Parts: Essential oils extracted from the aerial parts (which may include needles and small branches) of Cedrus atlantica also show a significant presence of γ-himachalene.[2]
-
Needles: While the wood is the most concentrated source, the needles of Cedrus deodara also contain himachalenes.[5][7]
-
Roots: There is limited specific data on the γ-himachalene content in the roots of Cedrus deodara, though the root oil is used in traditional medicine.[7]
Fungal infection has been shown to affect the concentration of himachalenes in Cedrus atlantica wood. Specifically, infection by Trametes pini can lead to a decrease in the percentage of himachalenes.[8]
Quantitative Data on γ-Himachalene Content
The following tables summarize the quantitative data on γ-himachalene content in the essential oils of various plant sources as determined by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
Table 1: γ-Himachalene Content in Cedrus atlantica
| Plant Part | Percentage of γ-Himachalene in Essential Oil | Reference |
| Wood | 12.15% | [1] |
| Aerial Parts | 12.6% | [2] |
| Wood | up to 11.0% | [3] |
| Wood | 15.54% |
Table 2: γ-Himachalene Content in Cedrus deodara
| Plant Part | Percentage of γ-Himachalene in Essential Oil | Reference |
| Wood Chips | 12.00% | |
| Wood (in total himachalenes) | Not specified individually | [6] |
| Needles | Not specified individually | [5][7] |
Biosynthesis of γ-Himachalene
γ-Himachalene, as a sesquiterpene, is synthesized through the isoprenoid biosynthetic pathway.
5.1. General Sesquiterpene Biosynthesis
The biosynthesis of all sesquiterpenes originates from the precursor farnesyl pyrophosphate (FPP). In plants, FPP is primarily synthesized in the cytosol via the mevalonate (MVA) pathway. The key steps involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are then condensed to form geranyl pyrophosphate (GPP) and subsequently FPP.
5.2. Putative Biosynthesis of γ-Himachalene
The final step in the biosynthesis of γ-himachalene is the cyclization of the linear FPP molecule. This reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPSs), or more specifically, sesquiterpene synthases. While a specific himachalene synthase for γ-himachalene has not yet been characterized in plants, a bacterial multiproduct β-himachalene synthase has been identified in Cryptosporangium arvum.[2][9] This enzyme catalyzes a complex cyclization cascade involving a 1,11-cyclization and a 1,3-hydride shift.[2][9] It is highly probable that a homologous plant enzyme with a similar catalytic mechanism is responsible for the formation of the himachalane skeleton from FPP.
Below is a diagram illustrating the general pathway leading to γ-himachalene.
Regulation of γ-Himachalene Production
The production of sesquiterpenes, including γ-himachalene, is a regulated process influenced by both developmental and environmental factors.
6.1. Transcriptional Regulation
The expression of genes encoding enzymes in the terpene biosynthetic pathway, particularly terpene synthases, is a key regulatory point. Several families of transcription factors are known to regulate terpene biosynthesis, including:
-
MYB
-
WRKY
-
bHLH (basic helix-loop-helix)
-
AP2/ERF (APETALA2/ethylene responsive factor)
These transcription factors can be activated by various signaling molecules and pathways in response to environmental cues.
6.2. Induction by Biotic and Abiotic Stress
The synthesis of secondary metabolites, including terpenes, is often induced as a defense mechanism against biotic and abiotic stresses.[9] While specific studies on the induction of γ-himachalene are limited, it is plausible that its production is enhanced in response to:
-
Pathogen attack (e.g., fungal infections)
-
Insect herbivory
-
Wounding
-
Abiotic stressors such as drought, salinity, and extreme temperatures
The signaling pathways involved in these stress responses often involve plant hormones such as jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA).
The following diagram illustrates the potential regulatory relationships.
Experimental Protocols
7.1. Extraction of Essential Oil containing γ-Himachalene
A common method for extracting essential oils from plant material is hydrodistillation.
-
Sample Preparation: Collect the desired plant material (e.g., wood chips, needles). The material should be air-dried and, if necessary, ground to a coarse powder to increase the surface area for extraction.
-
Hydrodistillation:
-
Place the prepared plant material in a round-bottom flask and add distilled water until the material is fully submerged.
-
Connect the flask to a Clevenger-type apparatus.
-
Heat the flask to boiling and maintain a gentle boil for 3-4 hours. The steam and volatile compounds will rise, condense, and be collected in the Clevenger trap.
-
After the extraction is complete, allow the apparatus to cool.
-
Carefully collect the upper essential oil layer from the trap.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
-
7.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like γ-himachalene in essential oils.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is typically used for separating sesquiterpenes.
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or dichloromethane) at a concentration of approximately 1% (v/v).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 μL (split mode, e.g., 1:50 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 10 minutes.
-
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
-
-
Compound Identification:
-
Compare the mass spectrum of the unknown peak with the spectra in a commercial mass spectral library (e.g., NIST, Wiley).
-
Compare the calculated Kovats Retention Index (RI) with published values for γ-himachalene on the same type of column. The RI is calculated by running a series of n-alkanes under the same chromatographic conditions.
-
The following diagram outlines the general experimental workflow.
Conclusion and Future Directions
γ-Himachalene is a significant constituent of the essential oils of Cedrus species, with its biosynthesis following the general pathways established for sesquiterpenes. While the primary sources and analytical methods are well-documented, several areas warrant further investigation. Future research should focus on:
-
Broadening the search for γ-himachalene in other plant families to identify novel and potentially more sustainable sources.
-
Quantifying the distribution of γ-himachalene in a wider range of tissues within known source plants to better understand its physiological role.
-
Identifying and characterizing the specific plant-derived himachalene synthase(s) responsible for its biosynthesis. This would open avenues for metabolic engineering and synthetic biology approaches for its production.
-
Elucidating the specific signaling pathways and transcription factors that regulate γ-himachalene production in response to developmental and environmental cues. This knowledge could be applied to enhance its yield through targeted elicitation strategies.
A deeper understanding of these aspects will be crucial for harnessing the full potential of γ-himachalene in pharmaceutical and other industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical variability of the wood essential oil of Cedrus atlantica Manetti from Corsica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Simultaneous Hydrodistillation of Healthy Cedrus atlantica Manetti and Infected by Trametes pini and Ungulina officinalis: Effect on Antibacterial Activity Utilizing a Mixture-Design Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
The Biosynthesis of γ-Himachalene in Cedrus atlantica: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cedrus atlantica, the Atlas cedar, is a rich natural source of a diverse array of sesquiterpenoids, with γ-himachalene being a prominent constituent of its essential oil. These C15 isoprenoid compounds are of significant interest due to their potential pharmacological activities. This technical guide provides an in-depth overview of the putative biosynthesis pathway of γ-himachalene in Cedrus atlantica. While the specific enzymes from C. atlantica have yet to be fully characterized, this document outlines the likely enzymatic steps based on established principles of terpene biosynthesis and analogous pathways elucidated in other species. Detailed experimental protocols for the identification, cloning, and characterization of the responsible terpene synthases are provided to facilitate further research in this area. Furthermore, quantitative data on the composition of C. atlantica essential oil is summarized to provide context for the relative abundance of γ-himachalene and its isomers.
Introduction
The Atlas cedar (Cedrus atlantica) is an evergreen conifer endemic to the Atlas Mountains of Morocco and Algeria. The essential oil extracted from its wood is a complex mixture of volatile compounds, primarily sesquiterpene hydrocarbons. Among these, the himachalene isomers (α, β, and γ) are often the most abundant. γ-Himachalene, a bicyclic sesquiterpene, contributes to the characteristic aroma of cedarwood oil and is being investigated for various biological activities.
The biosynthesis of all terpenes originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). For sesquiterpenes, three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The remarkable diversity of sesquiterpene skeletons is then generated by a class of enzymes known as terpene synthases (TPSs), which catalyze the complex cyclization of the linear FPP molecule. This guide focuses on the specific transformation of FPP to γ-himachalene in C. atlantica.
Putative Biosynthesis Pathway of γ-Himachalene
The biosynthesis of γ-himachalene from the central precursor farnesyl pyrophosphate (FPP) is a multi-step enzymatic process catalyzed by a putative γ-himachalene synthase. While this specific enzyme has not been isolated from Cedrus atlantica, its mechanism can be inferred from the well-studied bacterial β-himachalene synthase and general principles of sesquiterpene cyclization.[1]
The proposed pathway involves the following key steps:
-
Initiation: The reaction begins with the ionization of the substrate, FPP, through the removal of the diphosphate group. This generates a farnesyl cation.
-
Isomerization and Cyclization: The initial farnesyl cation can undergo isomerization and a series of intramolecular cyclizations. For himachalene biosynthesis, a 1,6-cyclization is a proposed key step, leading to the formation of a bisabolyl cation intermediate.
-
Rearrangements and Ring Formation: The bisabolyl cation undergoes further rearrangements, including hydride shifts and secondary cyclizations, to form the characteristic bicyclic himachalane skeleton.
-
Deprotonation: The final step involves the deprotonation of a specific carbocation intermediate to yield the stable olefin, γ-himachalene. It is common for a single sesquiterpene synthase to produce multiple products, which explains the natural co-occurrence of α-, β-, and γ-himachalene in the essential oil.[2]
Quantitative Data: Sesquiterpene Composition in Cedrus atlantica
The chemical composition of Cedrus atlantica essential oil can vary depending on factors such as the geographical origin, age of the tree, and distillation method. However, α-, β-, and γ-himachalene are consistently identified as major components. The following table summarizes the relative abundance of these sesquiterpenes from various studies.
| Compound | Study 1 (%) | Study 2 (%) | Study 3 (%) | Study 4 (%) |
| α-Himachalene | 14.43 | 7.4–16.4 | 10.9 | 4.15 |
| β-Himachalene | 28.99 | 23.4–40.4 | 19.3 | 9.89 |
| γ-Himachalene | Not Reported | 5.1–8.6 | 11.0 | 7.62 |
| (E)-α-Atlantone | Not Reported | 5.2–29.5 | Not Reported | 6.78 |
| δ-Cadinene | Not Reported | Not Reported | Not Reported | Not Reported |
| Cedrol | Not Reported | Not Reported | Not Reported | Not Reported |
| Himachalol | Not Reported | Not Reported | 66.2 | 5.26 |
Note: Data compiled from multiple sources. Variations in reported compounds and their percentages are common. Empty cells indicate the compound was not reported as a major constituent in that specific study.
Experimental Protocols for Terpene Synthase Characterization
The following protocols describe a generalized workflow for the identification and functional characterization of a putative γ-himachalene synthase from Cedrus atlantica. These methods are based on established techniques for studying terpene synthases from other coniferous species.[2][3]
Gene Discovery and Cloning
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from C. atlantica tissues known to produce essential oils, such as xylem shavings. A cDNA library is then synthesized using a reverse transcriptase.
-
Homology-Based PCR: Degenerate primers are designed based on conserved amino acid motifs (e.g., DDxxD and NSE/DTE) found in known sesquiterpene synthases. These primers are used in PCR with the C. atlantica cDNA as a template to amplify putative TPS gene fragments.
-
Full-Length Gene Isolation: The full-length gene sequence is obtained using Rapid Amplification of cDNA Ends (RACE) PCR.
-
Cloning into Expression Vector: The full-length open reading frame is amplified with specific primers that add restriction sites and ligated into a bacterial expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for purification.
Heterologous Expression and Protein Purification
-
Transformation: The expression vector containing the putative TPS gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to promote proper protein folding.
-
Cell Lysis and Purification: Cells are harvested by centrifugation and lysed (e.g., by sonication). The soluble protein fraction is collected after centrifugation. If a His-tag was incorporated, the recombinant protein is purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
Enzyme Assays and Product Identification
-
Enzyme Reaction: The purified recombinant protein is incubated in a reaction buffer containing the substrate, farnesyl pyrophosphate (FPP), and a divalent metal cofactor, typically Mg²⁺. The reaction is overlaid with an organic solvent like hexane to trap the volatile terpene products.
-
Product Extraction: After incubation (e.g., 2-4 hours at 30°C), the reaction is stopped, and the organic layer containing the terpene products is collected.
-
GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The retention times and mass spectra of the enzymatic products are compared with those of authentic standards of α-, β-, and γ-himachalene and with mass spectral libraries (e.g., NIST, Wiley) for identification.
Enzyme Kinetics
To determine the kinetic parameters of the enzyme, a series of assays are performed with varying concentrations of the FPP substrate. The initial reaction velocity (V₀) is measured for each substrate concentration. The Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Conclusion and Future Directions
The biosynthesis of γ-himachalene in Cedrus atlantica is a fascinating area of natural product chemistry. While the precise enzymatic machinery has not yet been elucidated in this species, the proposed pathway and experimental framework presented here provide a solid foundation for future research. The successful cloning and characterization of a γ-himachalene synthase from C. atlantica would not only confirm the proposed biosynthetic pathway but also provide a valuable biocatalyst for the sustainable production of this and other related sesquiterpenes. Such advancements would be of great interest to the pharmaceutical, fragrance, and biofuel industries. Further research should focus on transcriptomic analysis of C. atlantica to identify candidate TPS genes and proceed with the functional characterization as outlined in this guide.
References
- 1. Mechanistic investigations on multiproduct β-himachalene synthase from Cryptosporangium arvum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene synthases from grand fir (Abies grandis). Comparison of constitutive and wound-induced activities, and cDNA isolation, characterization, and bacterial expression of delta-selinene synthase and gamma-humulene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel Molecule: A Technical Guide to γ-Himachalene's Role in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Himachalene, a naturally occurring bicyclic sesquiterpene, is a key component of the chemical defense arsenal in a variety of plants, most notably coniferous trees. This technical guide provides an in-depth exploration of the multifaceted role of γ-himachalene in plant defense mechanisms. It details the biosynthetic pathway of this volatile organic compound, the intricate signaling cascades that regulate its production, and its direct and indirect defensive actions against herbivores and pathogens. This document synthesizes current quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.
Introduction
Plants, being sessile organisms, have evolved a sophisticated and diverse array of chemical defenses to protect themselves from a multitude of biotic threats, including herbivorous insects and pathogenic microorganisms. Among the vast repertoire of plant secondary metabolites, terpenes, and specifically sesquiterpenes, play a pivotal role. γ-Himachalene (C₁₅H₂₄) is a volatile sesquiterpene hydrocarbon that contributes significantly to the oleoresin of various plant species, particularly those in the Pinaceae family.[1][2] Its presence is not merely incidental; it serves as a potent defense compound. This guide delves into the core mechanisms of γ-himachalene's function in plant immunity, providing a technical foundation for further research and potential applications.
Biosynthesis of γ-Himachalene
The biosynthesis of γ-himachalene is an integral part of the broader terpenoid biosynthetic pathway, which is highly conserved across the plant kingdom. The immediate precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.
The final and committing step in γ-himachalene biosynthesis is the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as sesquiterpene synthases (TPSs). These enzymes are responsible for the remarkable diversity of sesquiterpene skeletons found in nature. The formation of the characteristic himachalane skeleton of γ-himachalene is a complex process involving electrophilic cyclization of the farnesyl cation.
Signaling Pathways Regulating γ-Himachalene Production
The production of γ-himachalene is tightly regulated and often induced in response to biotic stress, such as herbivore feeding or pathogen infection. This induced defense allows plants to conserve resources and mount a robust defense only when necessary. The jasmonic acid (JA) signaling pathway plays a central role in orchestrating this response.
The Jasmonate Signaling Cascade
Herbivore attack or mechanical wounding triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) ubiquitin E3 ligase complex. This binding event leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of genes involved in defense, including sesquiterpene synthase genes like γ-himachalene synthase.
Crosstalk with Salicylic Acid Signaling
The salicylic acid (SA) signaling pathway, primarily involved in defense against biotrophic pathogens, often exhibits antagonistic crosstalk with the JA pathway.[1][3] High levels of SA can suppress JA-mediated responses, including the production of some terpenes.[4][5][6] This antagonism allows the plant to fine-tune its defense strategy based on the specific type of attacker. However, the precise molecular mechanisms of this crosstalk in regulating γ-himachalene biosynthesis are still under investigation.
Role in Direct and Indirect Defense
γ-Himachalene contributes to both direct and indirect plant defense strategies.
Direct Defense: Toxicity and Repellency
As a component of oleoresin, γ-himachalene can act as a direct defense against herbivores and pathogens.[7] It has been shown to have insecticidal properties, particularly against bark beetles, which are significant pests of coniferous forests.[8] The compound can act as a repellent, deterring insects from feeding or ovipositing on the plant. Furthermore, γ-himachalene exhibits antimicrobial activity, inhibiting the growth of pathogenic fungi.[9]
Indirect Defense: Attracting Natural Enemies
Volatile organic compounds like γ-himachalene can also function as signaling molecules in indirect defense. When released from a plant upon herbivore attack, these volatiles can be detected by the natural enemies of the herbivores, such as parasitic wasps and predators. These natural enemies are attracted to the volatile plume, leading them to the herbivore-infested plant and resulting in a reduction of the herbivore population.
Quantitative Data on γ-Himachalene
The following tables summarize the available quantitative data on the concentration and biological activity of γ-himachalene and related essential oils. It is important to note that data for the pure compound is limited, and much of the research has been conducted on essential oils where γ-himachalene is a major component.
Table 1: Concentration of γ-Himachalene in Cedrus atlantica Essential Oil
| Plant Part | Extraction Method | γ-Himachalene Concentration (%) | Reference |
| Aerial Part | Hydrodistillation | 15.54 | [10] |
| Aerial Part | Hydrodistillation | 12.6 | [10] |
| Heartwood | Hydrodistillation | 9.10 | [11] |
| Not Specified | Steam Distillation | 9.68 | [12] |
Table 2: Antimicrobial Activity of Essential Oils and Compounds Containing Himachalenes
| Essential Oil/Compound | Microorganism | Assay | Activity (MIC in µg/mL) | Reference |
| Himachalene fraction | Aspergillus sydowii | Not Specified | 23.4 - 187.5 | [9] |
| Himachalene fraction | Aspergillus parasiticus | Not Specified | 23.4 - 187.5 | [9] |
| Himachalene fraction | Aspergillus ochraceous | Not Specified | 23.4 - 187.5 | [9] |
| Cedrus atlantica EO | Botrytis cinerea | Broth Dilution | 1250 (as mL/L) | [10] |
| Lichina pygmaea Volatiles | Candida albicans | Broth Microdilution | 1690 - 13500 | [9] |
Table 3: Insecticidal Activity of Himachalenes and Related Essential Oils
| Compound/Essential Oil | Insect Species | Assay | Activity (LC₅₀) | Reference |
| Himachalenes enriched fraction | Plutella xylostella | Larvicidal | 362 µg/mL | [13] |
| β-Himachalene | Callosobruchus analis | Topical Application | 97.5% mortality at 0.56 µmol/insect | [8] |
Experimental Protocols
Extraction and Quantification of γ-Himachalene from Plant Tissue
This protocol describes the solvent extraction and subsequent quantification of γ-himachalene using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fresh or frozen plant tissue (e.g., needles, bark)
-
Liquid nitrogen
-
Mortar and pestle
-
n-Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
GC-MS system with a non-polar capillary column (e.g., DB-5MS)
Procedure:
-
Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a glass vial.
-
Add 1 mL of n-hexane to the vial.
-
Vortex the mixture for 1 minute to ensure thorough extraction.
-
Centrifuge the vial at 3000 x g for 10 minutes to pellet the plant debris.
-
Carefully transfer the supernatant (hexane extract) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject 1 µL of the dried extract into the GC-MS system.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Scan Range: 40-400 amu
Quantification: Quantification is achieved by creating a calibration curve with authentic standards of γ-himachalene of known concentrations. The peak area of γ-himachalene in the sample chromatogram is then compared to the calibration curve to determine its concentration.
In Vitro Sesquiterpene Synthase Activity Assay
This protocol outlines a method to determine the enzymatic activity of a putative γ-himachalene synthase.
Materials:
-
Purified recombinant sesquiterpene synthase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Farnesyl pyrophosphate (FPP) substrate
-
n-Hexane
-
Glass vials with PTFE-lined caps
-
GC-MS system
Procedure:
-
Prepare a reaction mixture in a glass vial containing the assay buffer and the purified enzyme.
-
Initiate the reaction by adding FPP to a final concentration of approximately 50 µM.
-
Overlay the reaction mixture with an equal volume of n-hexane to trap the volatile products.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Vortex the vial vigorously to extract the sesquiterpene products into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Analyze 1 µL of the hexane layer by GC-MS to identify the products by comparing their mass spectra and retention times to authentic standards.
Conclusion and Future Directions
γ-Himachalene is a vital component of the sophisticated defense systems of many plants, particularly conifers. Its biosynthesis is tightly regulated by the jasmonate signaling pathway, and it functions in both direct and indirect defense against a range of biotic threats. While significant progress has been made in understanding its role, several areas warrant further investigation. Future research should focus on:
-
Elucidating the complete signaling cascade: Identifying the specific upstream receptors and downstream signaling components that modulate γ-himachalene synthase gene expression.
-
Determining precise quantitative effects: Establishing specific EC₅₀ and LC₅₀ values for pure γ-himachalene against a wider range of herbivores and pathogens.
-
Investigating synergistic and antagonistic interactions: Exploring how γ-himachalene interacts with other volatile and non-volatile defense compounds to create a more effective defensive blend.
-
Translational applications: Leveraging the knowledge of γ-himachalene's defensive properties for the development of novel, environmentally friendly pesticides and for breeding more pest- and disease-resistant crop and forest species.
A deeper understanding of the intricate mechanisms underlying the defensive role of γ-himachalene will not only enhance our fundamental knowledge of plant-environment interactions but also open new avenues for sustainable agriculture and forestry.
References
- 1. Reciprocal crosstalk between jasmonate and salicylate defence-signalling pathways modulates plant volatile emission and herbivore host-selection behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. whitemanlab.org [whitemanlab.org]
- 4. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CAS 53111-25-4: γ-Himachalene | CymitQuimica [cymitquimica.com]
- 8. Himachalol andβ-himachalene: Insecticidal principles of himalayan cedarwood oil | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. naturesgift.com [naturesgift.com]
- 13. Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of γ-Himachalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data available for the sesquiterpene γ-himachalene. The information is compiled from various spectral databases and scientific literature to aid in the identification, characterization, and further research of this natural compound.
Introduction
Spectroscopic Data
The spectroscopic data for γ-himachalene is summarized in the following tables.
Mass Spectrometry (MS)
Mass spectrometry data for γ-himachalene is available from the National Institute of Standards and Technology (NIST) database and PubChem.[1][2] The gas chromatography-mass spectrometry (GC-MS) analysis reveals a molecular ion peak and several characteristic fragment ions.
Table 1: Mass Spectrometry Data for γ-Himachalene
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | PubChem |
| Molecular Weight | 204.35 g/mol | PubChem[1] |
| Molecular Ion (M⁺) | m/z 204 | PubChem[1], NIST[2] |
| Top Peak | m/z 119 | PubChem[1] |
| Second Highest Peak | m/z 105 | PubChem[1] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
A ¹³C NMR spectrum for (+)-γ-himachalene is available in the SpectraBase database.[5] The spectrum was recorded on a Varian CFT-20 instrument in deuterated chloroform (CDCl₃) as the solvent.[1] While a detailed peak list with assignments is not provided in the available resources, the spectrum serves as a reference for the identification of γ-himachalene.
Table 2: ¹³C NMR Spectroscopic Data for γ-Himachalene
| Parameter | Details | Source |
| Instrument | Varian CFT-20 | PubChem[1] |
| Solvent | CDCl₃ | SpectraBase[5] |
| Data Availability | Spectrum available | SpectraBase[5] |
Infrared (IR) Spectroscopy
A vapor phase infrared spectrum of (+)-γ-himachalene is available in the SpectraBase database.[5][6] Specific absorption peak frequencies are not listed in the available documentation, but the spectrum provides a characteristic fingerprint for the compound.
Table 3: Infrared (IR) Spectroscopy Data for γ-Himachalene
| Parameter | Details | Source |
| Technique | Vapor Phase IR | SpectraBase[5][6] |
| Data Availability | Spectrum available | SpectraBase[5][6] |
Experimental Protocols
Detailed experimental protocols for the acquisition of the referenced spectra for γ-himachalene are not explicitly published. However, based on common practices for the analysis of sesquiterpenes, the following general methodologies are likely to have been employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of sesquiterpenes is a standard technique for their identification and quantification in complex mixtures like essential oils.
A representative GC-MS protocol for sesquiterpene analysis would typically involve:
-
Gas Chromatograph (GC): An Agilent 7890A or similar, coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with an injection volume of approximately 1 µL. The injector temperature would be set to around 250-280°C.
-
Oven Temperature Program: A temperature gradient is typically used, for instance, starting at 50-60°C, holding for a few minutes, then ramping up to a final temperature of 280-300°C.
-
Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass scan range would typically be from m/z 40 to 400.
-
Data Analysis: The acquired mass spectra are compared with spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
A general protocol for acquiring ¹³C NMR spectra of a sesquiterpene like γ-himachalene would include:
-
Sample Preparation: Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a suitable frequency for ¹³C nuclei (e.g., 100 or 125 MHz).
-
Data Acquisition: Standard pulse programs for one-dimensional ¹³C NMR with proton decoupling are used. Key parameters that would be set include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.
-
Processing: The raw data (Free Induction Decay - FID) is processed by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
A typical protocol for obtaining a vapor phase IR spectrum involves:
-
Sample Introduction: Injecting a small amount of the volatile compound into a heated gas cell.
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The infrared radiation is passed through the gas cell, and the absorbance is measured over a range of wavenumbers (typically 4000 to 400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like γ-himachalene.
References
- 1. gamma-HIMACHALENE | C15H24 | CID 577062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. γ-HIMACHALENE [webbook.nist.gov]
- 3. (1S,6R)-gamma-himachalene | C15H24 | CID 24798698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 53111-25-4: γ-Himachalene | CymitQuimica [cymitquimica.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
The Discovery and History of Himachalene Sesquiterpenes: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemistry of himachalene sesquiterpenes. It details their isolation from natural sources, principally cedarwood oil, their structural elucidation, and various synthetic and biosynthetic pathways. The guide summarizes key quantitative data, including physicochemical properties and biological activities, in structured tables for comparative analysis. Detailed experimental protocols for isolation, synthesis, and biological evaluation are provided to facilitate replication and further research. Additionally, logical and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the intricate processes involved in the study of these significant natural products. This document serves as a core reference for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Sesquiterpenes, a class of C15 terpenoids, represent a rich source of structurally diverse and biologically active natural products. Among these, the himachalenes, bicyclic sesquiterpenes characterized by a fused six- and seven-membered ring system, have garnered significant attention since their discovery. Primarily isolated from the essential oils of cedar trees (Cedrus spp.), the principal isomers—α-himachalene, β-himachalene, and γ-himachalene—and their derivatives have been the subject of extensive phytochemical and synthetic research.[1][2] Their unique chemical architecture and a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, make them promising candidates for drug discovery and development.[3] This guide aims to provide a detailed technical account of the journey from the initial discovery of himachalenes to our current understanding of their chemistry and biological potential.
Discovery and History
The story of himachalene sesquiterpenes is rooted in the broader history of terpene chemistry, a field pioneered by luminaries such as Otto Wallach and Leopold Ruzicka who established the foundational principles of terpene structure and the "isoprene rule".[4] The initial discovery of himachalenes can be traced back to the mid-20th century with the investigation of essential oils from Himalayan cedarwood (Cedrus deodara).
In the 1950s, Rao and colleagues isolated two novel bicyclic sesquiterpene hydrocarbons, which they named α- and β-himachalene.[2] Shortly after, Joseph and Dev confirmed their structures, laying the groundwork for future research into this class of compounds.[2] These early studies relied on classical chemical degradation techniques and preliminary spectroscopic methods. The advent of more sophisticated analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has since enabled the identification of numerous other himachalene derivatives and a deeper understanding of their stereochemistry.
dot
Caption: Historical timeline of key milestones in himachalene research.
Physicochemical and Spectral Data
The himachalene isomers share the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ) but differ in the position of their double bonds, leading to distinct physicochemical and spectral properties.
Table 1: Physicochemical Properties of Himachalene Isomers
| Property | α-Himachalene | β-Himachalene | γ-Himachalene | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ | [5][6][7] |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol | [5][6][7] |
| Boiling Point | 268-269 °C at 760 mmHg (est.) | 275-276 °C at 760 mmHg | 267-268 °C at 760 mmHg | [1][3][8] |
| Vapor Pressure | 0.013 mmHg at 25 °C (est.) | 0.008 mmHg at 25 °C (est.) | 0.013 mmHg at 25 °C (est.) | [1][3][8] |
| logP (o/w) | 6.784 (est.) | 6.338 (est.) | 6.478 (est.) | [1][3][8] |
| CAS Number | 3853-83-6 | 1461-03-6 | 53111-25-4 | [1][3][8] |
Table 2: Key Spectroscopic Data for Himachalene Isomers
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Mass Spectra (m/z) | Reference(s) |
| α-Himachalene | Signals for methyl groups, olefinic protons | Signals for quaternary carbons, sp² carbons of double bonds | 204 (M+), 189, 161, 133, 119, 105, 91 | [9][10] |
| β-Himachalene | Signals for methyl groups, olefinic proton | Signals for quaternary carbons, sp² carbons of double bonds | 204 (M+), 189, 161, 133, 119, 105, 91 | [11][12] |
| γ-Himachalene | Signals for methyl groups, olefinic protons | Signals for quaternary carbons, sp² carbons of double bonds | 204 (M+), 189, 161, 133, 119, 105, 91 | [13][14] |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The mass spectral fragmentation pattern is often very similar for the isomers, requiring chromatographic separation for definitive identification.
Experimental Protocols
Isolation of Himachalenes from Cedarwood Oil
The primary natural source of himachalenes is the essential oil of Cedrus species. The isolation protocol typically involves steam distillation of the wood chips followed by fractional distillation and chromatographic purification of the essential oil.
Protocol 4.1.1: Steam Distillation of Cedarwood
-
Preparation of Plant Material: Cedarwood is chipped or shredded to increase the surface area for efficient oil extraction.[15]
-
Apparatus Setup: A steam distillation apparatus is assembled, with the cedarwood material placed in the distillation chamber.[16]
-
Distillation: High-pressure steam is passed through the plant material, causing the volatile essential oils to vaporize.[15]
-
Condensation: The steam and oil vapor mixture is passed through a condenser to cool and liquefy.
-
Separation: The condensed mixture is collected in a separatory funnel. The essential oil, being immiscible with water, forms a separate layer and can be collected.[16]
Protocol 4.1.2: Fractional Distillation and Chromatography
-
Fractional Distillation: The crude essential oil is subjected to fractional distillation under reduced pressure to separate the hydrocarbon fraction (containing himachalenes) from the oxygenated sesquiterpenes.[17][18] The fraction boiling in the appropriate range for sesquiterpene hydrocarbons is collected.
-
Column Chromatography: The himachalene-rich fraction is further purified by column chromatography on silica gel using a non-polar eluent such as hexane.[19] Fractions are collected and analyzed by GC-MS to identify those containing the desired himachalene isomers.
dot
Caption: Experimental workflow for the isolation of himachalenes.
Synthesis of Himachalene Derivatives
Numerous synthetic routes to the himachalene skeleton and its derivatives have been developed. Below is a representative protocol for the synthesis of an acyl-ar-himachalene derivative via Friedel-Crafts acylation.
Protocol 4.2.1: Friedel-Crafts Acylation of ar-Himachalene
-
Reaction Setup: In a round-bottom flask, add acyl chloride (1.56 mmol) and aluminum chloride (AlCl₃, 1.87 mmol) to nitromethane (10 mL).[19]
-
Heating: Heat the mixture to 100 °C.
-
Addition of Substrate: Add ar-himachalene (1 mmol) to the heated mixture.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: After completion, evaporate the solvent. Add a saturated solution of sodium bisulfate (NaHSO₄) to the residue.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (8:2) eluent system to yield the acylated product.[19]
Biological Activity Assays
Protocol 4.3.1: Antimicrobial Activity (Broth Microdilution Method)
-
Preparation of Stock Solutions: Dissolve the test compounds (himachalene derivatives) in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in sterilized Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.[20]
-
Inoculation: Add a standardized suspension of the microbial culture to each well.
-
Controls: Include a positive control (a standard antibiotic like ampicillin or nystatin) and a negative control (medium with DMSO).[20]
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 24-48 hours for fungi.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Protocol 4.3.2: Cytotoxicity Assay (MTT or Crystal Violet Assay)
-
Cell Seeding: Seed human cancer cell lines in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the himachalene derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Staining: Add MTT reagent or crystal violet stain to the wells and incubate.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][3]
Biosynthesis of Himachalenes
The biosynthesis of himachalenes follows the general terpenoid pathway, starting from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
dot
Caption: Biosynthetic pathway of himachalene sesquiterpenes.
The key steps are:
-
Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially added to DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP).[21][22]
-
Cyclization: FPP is cyclized by a specific terpene synthase, β-himachalene synthase. This enzymatic reaction proceeds through a series of carbocationic intermediates.
-
Formation of Himachalenes: The final deprotonation and/or rearrangement of the himachalyl cation intermediate leads to the formation of the different himachalene isomers.
Biological Activities
Himachalene sesquiterpenes and their derivatives have been reported to exhibit a range of biological activities.
Table 3: Summary of Reported Biological Activities of Himachalenes and Derivatives
| Activity | Compound/Derivative | Organism/Cell Line | Quantitative Data (MIC/IC₅₀) | Reference(s) |
| Antimicrobial | Himachalene derivatives | Bacillus subtilis | MIC: 375 µg/mL | [6] |
| Himachalene derivatives | Micrococcus luteus | MIC: 625 µg/mL | [6] | |
| Himachalene-rich oil | Gram-positive bacteria | MIC: 0.0625 - 0.25% v/v | [23] | |
| Himachalene-rich oil | Fungi | MIC: 0.5 - 4.0% v/v | [23] | |
| Anti-inflammatory | 2-himachelen-7-ol | Rat monocytes (LPS-induced COX-2) | Dose-dependent inhibition | [3] |
| Cytotoxicity | 2-himachelen-7-ol | SF-268 (brain cancer) | IC₅₀: 8.1 µg/mL | [3] |
| 2-himachelen-7-ol | HT-29 (colon cancer) | IC₅₀: 10.1 µg/mL | [3] | |
| 2-himachelen-7-ol | Caco-2 (colon cancer) | IC₅₀: 9.9 µg/mL | [3] | |
| Various derivatives | A549 (lung cancer) | IC₅₀: 10.67 - 51.5 µM | [24] | |
| Various derivatives | C6 (glioma) | IC₅₀: 4.33 - 49.33 µM | [24] |
Conclusion and Future Perspectives
The himachalene sesquiterpenes, since their initial discovery in cedarwood oil, have proven to be a fascinating and important class of natural products. The journey from their isolation and structural elucidation using classical methods to the application of modern spectroscopic and synthetic techniques has unveiled a rich chemistry and a promising pharmacological profile. The availability of these compounds from a renewable natural resource, coupled with the development of efficient synthetic and biosynthetic production methods, positions them as valuable scaffolds for the development of new therapeutic agents.
Future research should focus on several key areas:
-
Elucidation of Mechanisms of Action: While various biological activities have been reported, the underlying molecular mechanisms often remain unclear. In-depth studies are needed to identify the specific cellular targets and signaling pathways modulated by himachalenes.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the himachalene scaffold through the synthesis of diverse derivatives and subsequent biological evaluation will be crucial for optimizing their therapeutic potential and identifying lead compounds with improved potency and selectivity.
-
Metabolic Engineering: Advances in synthetic biology could enable the high-yield production of specific himachalene isomers or novel derivatives in microbial hosts, providing a sustainable and scalable source for further development.
-
Clinical Evaluation: Promising lead compounds identified through preclinical studies should be advanced into clinical trials to assess their safety and efficacy in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.muohio.edu [chemistry.muohio.edu]
- 3. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-alpha-Himachalene|CAS 3853-83-6|For Research [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. engineering.iastate.edu [engineering.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. alpha-Himachalene | C15H24 | CID 520909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Showing Compound gamma-Himachalene (FDB017399) - FooDB [foodb.ca]
- 13. This compound | C15H24 | CID 577062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. mechotech.in [mechotech.in]
- 16. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 17. chemconnections.org [chemconnections.org]
- 18. Purification [chem.rochester.edu]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Occurrence and Analysis of γ-Himachalene in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Himachalene, a naturally occurring sesquiterpene hydrocarbon, is a significant component of various essential oils, most notably those derived from cedarwood species.[1][2] This technical guide provides an in-depth overview of the occurrence of γ-himachalene in a range of essential oils, supported by quantitative data. It further details the standard experimental protocols for the extraction, identification, and quantification of this compound, with a focus on hydrodistillation and gas chromatography-mass spectrometry (GC-MS). Additionally, this guide elucidates the biosynthetic pathway of γ-himachalene, offering a comprehensive understanding of its formation in plants. The information is presented to support researchers, scientists, and drug development professionals in their work with this bioactive compound.
Introduction
Gamma-himachalene (γ-himachalene) is a bicyclic sesquiterpene that contributes to the characteristic woody and earthy aroma of several essential oils.[3] As a member of the sesquiterpene family, γ-himachalene is recognized for its potential anti-inflammatory, calming, and antimicrobial properties.[1][2][3] These bioactive properties have led to its investigation for potential therapeutic applications in the pharmaceutical industry, as well as its use in the fragrance and flavor industries.[2] This guide serves as a technical resource, consolidating the current knowledge on the natural sources, analytical methodologies, and biosynthesis of γ-himachalene.
Occurrence of γ-Himachalene in Essential Oils
The concentration of γ-himachalene varies significantly across different plant species and even between different parts of the same plant. The most prominent sources of this sesquiterpene are essential oils derived from the wood of various cedar species, particularly Cedrus atlantica (Atlas cedar) and Cedrus deodara (Himalayan cedar).[1][4][5][6]
Data Presentation: Quantitative Analysis of γ-Himachalene
The following table summarizes the percentage content of γ-himachalene found in various essential oils as reported in scientific literature. This data is crucial for sourcing high-yield plant material for research and development purposes.
| Essential Oil Source | Plant Species | Plant Part | Percentage of γ-Himachalene (%) | Reference |
| Atlas Cedarwood | Cedrus atlantica | Wood | 12.6 - 15.54 | [4][7] |
| Himalayan Cedarwood | Cedrus deodara | Wood | 7.00 - 12.6 | [8][9] |
| Lebanon Cedarwood | Cedrus libani | Wood | 6.90 | [10] |
Note: The percentage of γ-himachalene and other constituents in essential oils can vary based on factors such as geographical location, age of the plant, and distillation process.
While γ-himachalene is a major constituent in Cedrus species, other related himachalene isomers, such as α-himachalene and β-himachalene, are often found in higher concentrations.[8][11][12] For instance, some analyses of Cedrus deodara essential oil have reported β-himachalene content as high as 37.34% and α-himachalene at 13.83%, with γ-himachalene present at 12.00%.[12] In contrast, essential oils from other conifers, such as those from the Abies genus (firs), and from unrelated plants like Nigella sativa (black cumin), do not typically feature γ-himachalene as a significant component.[13][14][15][16][17][18][19]
Experimental Protocols
The accurate quantification and characterization of γ-himachalene in essential oils rely on standardized and validated experimental procedures. The following sections detail the common methodologies for the extraction and analysis of this sesquiterpene.
Extraction of Essential Oils: Hydrodistillation
Hydrodistillation is the most common method for extracting essential oils from plant materials, particularly from wood and other lignified tissues.[6] This technique involves the co-distillation of volatile compounds with steam.
Detailed Methodology:
-
Plant Material Preparation: Wood chips or sawdust from the desired plant source (e.g., Cedrus deodara) are prepared. The material may be coarsely ground to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation setup is assembled. This consists of a large round-bottom flask (distilling flask), a condenser, and a collection vessel (separator).
-
Loading the Still: The ground plant material is placed into the distilling flask. Water is added to the flask, often enough to immerse the plant material completely.
-
Distillation: The water in the distilling flask is heated to boiling. The resulting steam passes through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor then travels to the condenser.
-
Condensation and Separation: The condenser, cooled with circulating water, liquefies the vapor mixture. The condensate flows into the separator (e.g., a Florentine flask), where the less dense essential oil naturally separates from the aqueous layer (hydrosol).[3]
-
Oil Collection: The separated essential oil layer is carefully collected. The process is typically continued for several hours (e.g., 3-6 hours) to ensure maximum oil recovery.[14]
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in airtight, dark glass vials, often under refrigeration, to prevent degradation.
Quantification of γ-Himachalene: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile compounds in essential oils due to its high resolution and ability to provide structural information for compound identification.[10]
Detailed Methodology:
-
Sample Preparation: A small, precise volume of the extracted essential oil is diluted in a suitable organic solvent (e.g., methanol, hexane, or dichloromethane) to a concentration appropriate for GC-MS analysis (e.g., 1 µL of oil in 1 mL of solvent).[14]
-
GC-MS System: An Agilent 7890A GC coupled to a 5975C mass selective detector, or a similar system, is typically used.[8]
-
Gas Chromatography Parameters:
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed for separating sesquiterpenes.[14]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector: The sample (e.g., 1 µL) is injected in split mode (e.g., split ratio 1:25 or 1:50) to prevent column overloading. The injector temperature is typically set to 250 °C.[14]
-
Oven Temperature Program: A temperature gradient is used to separate the components based on their boiling points. A typical program starts at a lower temperature (e.g., 60 °C) and is gradually increased to a higher temperature (e.g., 240-300 °C) at a specific rate (e.g., 3-5 °C/min).[13][14]
-
-
Mass Spectrometry Parameters:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range of approximately 40-500 amu.
-
Ion Source and Transfer Line Temperatures: These are typically maintained at around 230 °C and 280 °C, respectively.
-
-
Compound Identification and Quantification:
-
Identification: γ-Himachalene is identified by comparing its retention time and mass spectrum with those of a known standard or by matching its mass spectrum with entries in a spectral library (e.g., NIST, Wiley). The characteristic fragment ions of γ-himachalene are also used for confirmation.
-
Quantification: The percentage of γ-himachalene in the essential oil is determined by calculating the area of its corresponding peak in the chromatogram relative to the total area of all identified peaks (area normalization method). For more accurate quantification, a calibration curve with a pure standard of γ-himachalene can be used.
-
Biosynthesis of γ-Himachalene
γ-Himachalene, like all sesquiterpenes, is synthesized in plants from the precursor farnesyl pyrophosphate (FPP).[7][15] The biosynthesis of FPP occurs through the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.
The cyclization of the linear FPP molecule into the characteristic bicyclic himachalene skeleton is catalyzed by a specific class of enzymes known as terpene synthases or cyclases. Specifically, a β-himachalene synthase (HcS) has been identified, which catalyzes the conversion of FPP to β-himachalene.[2][12] It is highly probable that a related, yet distinct, γ-himachalene synthase is responsible for the direct formation of γ-himachalene from FPP, or that an isomerase converts β-himachalene to γ-himachalene.
The specific enzymatic step converting FPP to the himachalene isomers involves a complex series of carbocation rearrangements initiated by the removal of the pyrophosphate group from FPP. The resulting farnesyl cation undergoes cyclization to form the himachalene carbocation, which is then deprotonated to yield the final himachalene isomers, including γ-himachalene.
Conclusion
γ-Himachalene is a noteworthy sesquiterpene with significant presence in the essential oils of Cedrus species. Its potential biological activities make it a compound of interest for further research and development in the pharmaceutical and other industries. The methodologies of hydrodistillation and GC-MS provide robust means for the extraction and quantification of γ-himachalene. A deeper understanding of its biosynthetic pathway, particularly the specific terpene synthases involved, will be crucial for potential biotechnological production of this valuable natural compound. This guide provides a foundational resource for professionals working with γ-himachalene, summarizing key data and protocols to facilitate future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. putzagarwoodfarm.com [putzagarwoodfarm.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 7. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. engineering.iastate.edu [engineering.iastate.edu]
- 10. academics.su.edu.krd [academics.su.edu.krd]
- 11. researchgate.net [researchgate.net]
- 12. Using Terpene Synthase Plasticity in Catalysis: On the Enzymatic Conversion of Synthetic Farnesyl Diphosphate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities [mdpi.com]
- 14. scitepress.org [scitepress.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 18. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 19. vriaroma.com [vriaroma.com]
The Solubility and Stability of γ-Himachalene: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of γ-himachalene, a naturally occurring sesquiterpene hydrocarbon. Given the limited availability of direct experimental data for purified γ-himachalene, this document combines established principles of terpene chemistry, data from related compounds, and standardized experimental protocols to offer a robust resource for formulation development, analytical method design, and stability testing.
Core Concepts: Understanding γ-Himachalene
γ-Himachalene (C₁₅H₂₄, Molar Mass: 204.35 g/mol ) is a bicyclic sesquiterpene found predominantly in the essential oils of various plants, most notably Cedarwood (Cedrus atlantica).[1] Its hydrocarbon structure renders it hydrophobic and lipophilic.
Solubility Profile
Direct quantitative solubility data for γ-himachalene in a range of solvents is not extensively documented in publicly available literature. However, based on its non-polar chemical structure, a qualitative and predicted solubility profile can be established. γ-Himachalene is expected to be soluble in non-polar organic solvents and lipids, and poorly soluble in polar solvents, particularly water.
Table 1: Predicted Solubility of γ-Himachalene in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene | High | "Like dissolves like" principle; γ-himachalene is a non-polar hydrocarbon. |
| Slightly Polar | Diethyl Ether, Dichloromethane | High | Capable of dissolving non-polar compounds. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | May exhibit some solubility due to London dispersion forces. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Limited solubility is expected; may be soluble in lower alcohols to some extent. |
| Highly Polar | Water | Very Low / Insoluble | As a hydrocarbon, γ-himachalene is hydrophobic. |
Stability Characteristics
The stability of γ-himachalene is influenced by environmental factors such as oxygen, light, and temperature. As an unsaturated hydrocarbon, it is susceptible to oxidation.
Table 2: Predicted Stability of γ-Himachalene under Various Conditions
| Condition | Potential Degradation Pathway | Expected Stability | Notes |
| Air/Oxygen | Oxidation of double bonds | Low to Moderate | Can lead to the formation of epoxides, aldehydes, and ketones. The presence of antioxidants can improve stability. |
| Light (UV) | Photo-oxidation, Isomerization | Low to Moderate | Light can catalyze oxidation reactions. Storage in amber or opaque containers is recommended. |
| Elevated Temperature | Thermal Degradation, Oxidation | Low to Moderate | Increased temperature accelerates oxidation and can lead to rearrangements. |
| Acidic Conditions | Isomerization, Rearrangement | Low | Acidic environments can catalyze double bond migration and skeletal rearrangements. |
| Alkaline Conditions | Generally Stable | High | Typically more stable under basic conditions compared to acidic conditions. |
Experimental Protocols
Determination of Solubility
A standard method for determining the solubility of a compound like γ-himachalene is the shake-flask method followed by quantification using gas chromatography-mass spectrometry (GC-MS).
Protocol: Shake-Flask Solubility Assay
-
Preparation of Saturated Solutions:
-
Add an excess amount of γ-himachalene to a series of vials, each containing a different solvent of interest.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the vials to stand undisturbed for a period to allow undissolved material to sediment.
-
Carefully collect a known volume of the supernatant, ensuring no solid material is transferred. Filtration through a solvent-compatible filter (e.g., PTFE) may be necessary.
-
-
Quantification:
-
Prepare a series of calibration standards of γ-himachalene in the respective solvent.
-
Dilute the collected supernatant with the same solvent to a concentration within the calibration range.
-
Analyze the diluted samples and calibration standards by GC-MS.
-
Construct a calibration curve and determine the concentration of γ-himachalene in the saturated solution.
-
Assessment of Stability (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Protocol: Forced Degradation Study
-
Sample Preparation:
-
Prepare stock solutions of γ-himachalene in a suitable inert solvent (e.g., hexane or a solvent in which it is highly soluble and stable).
-
For each stress condition, transfer an aliquot of the stock solution to a separate reaction vessel.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an acidic solution (e.g., 0.1 M HCl in methanol) and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Add a basic solution (e.g., 0.1 M NaOH in methanol) and incubate at a controlled temperature.
-
Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂ in a suitable solvent) and incubate at a controlled temperature.
-
Thermal Degradation: Incubate a solution of γ-himachalene at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose a solution of γ-himachalene to a controlled light source (e.g., UV lamp). A control sample should be kept in the dark.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base-stressed samples if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
-
Quantification and Degradant Profiling:
-
Analyze the samples using a stability-indicating method, typically HPLC with a UV or MS detector, or GC-MS.
-
Quantify the remaining γ-himachalene at each time point to determine the degradation rate.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
Visualizations
Caption: Workflow for determining the solubility of γ-himachalene.
References
Methodological & Application
Application Notes and Protocols for the Extraction of γ-Himachalene from Cedarwood via Steam Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-himachalene (γ-himachalene) is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oil of various cedarwood species, particularly Himalayan Cedarwood (Cedrus deodara).[1][2] This compound and its isomers, α- and β-himachalene, are major constituents of cedarwood oil and contribute to its characteristic woody aroma.[1][2] Emerging research has highlighted the potential pharmacological activities of γ-himachalene, including anti-inflammatory and antimicrobial properties, making it a compound of interest for further investigation in drug development.[1]
Steam distillation is the most prevalent and commercially viable method for extracting essential oils from plant materials, including the wood of Cedrus deodara.[3][4] This technique is favored for its ability to isolate volatile compounds at temperatures lower than their boiling points, thus minimizing thermal degradation.[3]
These application notes provide a comprehensive overview and detailed protocols for the extraction of γ-himachalene from cedarwood using steam distillation, including guidance on optimizing extraction parameters and analytical methods for quantification.
Quantitative Data on γ-Himachalene Content in Cedrus deodara Essential Oil
The chemical composition of cedarwood essential oil can vary depending on factors such as the geographical origin of the wood, the specific part of the tree used, and the extraction method employed. The following table summarizes the reported quantitative data for γ-himachalene and its isomers in Cedrus deodara essential oil.
| Component | Percentage (%) in Essential Oil | Reference |
| α-Himachalene | 13.83 | [5] |
| β-Himachalene | 37.34 | [5] |
| γ-Himachalene | 12.00 | [5] |
| α-Atlantone | 4.53 | [5] |
| (Z)-γ-Atlantone | 2.77 | [5] |
| (E)-γ-Atlantone | 3.34 | [5] |
| (E)-α-Atlantone | 10.63 | [5] |
Experimental Protocols
Materials and Equipment
-
Plant Material: Air-dried and chipped or powdered heartwood of Cedrus deodara. The particle size of the material can influence the extraction efficiency.[5][6]
-
Steam Distillation Apparatus:
-
Steam generator
-
Distillation flask (biomass flask)
-
Still head
-
Condenser
-
Receiver (e.g., Clevenger-type apparatus)
-
Heating source (e.g., heating mantle)
-
-
Reagents and Solvents:
-
Distilled water
-
Anhydrous sodium sulfate (for drying the essential oil)
-
n-Hexane (for extraction from hydrosol, if necessary, and for GC-MS analysis)
-
-
Analytical Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Microsyringe
-
Protocol for Steam Distillation of Cedarwood Oil
This protocol outlines the general procedure for extracting essential oil from cedarwood. Optimization of specific parameters may be required to maximize the yield of γ-himachalene.
-
Preparation of Plant Material:
-
Ensure the cedarwood is free from foreign matter.
-
Reduce the particle size of the wood to chips or a coarse powder to increase the surface area for efficient steam penetration. A medium particle size is often optimal, as very fine powders can impede steam flow.[5][6]
-
Accurately weigh the prepared plant material.
-
-
Assembly of the Steam Distillation Unit:
-
Assemble the steam distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.
-
Fill the steam generator with distilled water to approximately two-thirds of its capacity.
-
Place the weighed cedarwood material into the distillation flask. Do not pack the material too tightly to allow for even steam distribution.
-
-
Distillation Process:
-
Begin heating the steam generator to produce a steady flow of steam.
-
Introduce the steam into the bottom of the distillation flask containing the cedarwood.
-
The steam will pass through the wood, causing the volatile essential oils to vaporize.
-
The mixture of steam and essential oil vapor will travel to the condenser.
-
Ensure a continuous flow of cold water through the condenser to efficiently cool and liquefy the vapor.
-
Collect the condensate, which consists of the essential oil and hydrosol (aqueous phase), in the receiver.
-
The less dense essential oil will form a layer on top of the hydrosol.
-
Continue the distillation for a predetermined duration. The optimal time can range from 3 to 8 hours. Shorter distillation times tend to yield a higher proportion of more volatile monoterpenes, while longer durations are necessary to extract the less volatile sesquiterpenes like γ-himachalene.[7]
-
-
Isolation and Drying of the Essential Oil:
-
After the distillation is complete, carefully separate the essential oil layer from the hydrosol in the receiver.
-
To maximize recovery, the hydrosol can be extracted with a non-polar solvent like n-hexane, followed by evaporation of the solvent.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed, airtight, amber-colored glass vial at 4°C to prevent degradation.
-
Protocol for GC-MS Analysis of γ-Himachalene
This protocol provides a general method for the quantification of γ-himachalene in the extracted cedarwood oil.
-
Sample Preparation:
-
Prepare a dilute solution of the extracted essential oil in n-hexane (e.g., 1% v/v).
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 1:50
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
-
-
Compound Identification and Quantification:
-
Identify γ-himachalene by comparing its mass spectrum and retention index with those of a reference standard and/or a reputable mass spectral library (e.g., NIST, Wiley).
-
Quantify the relative percentage of γ-himachalene by integrating the peak area of the compound and dividing it by the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve using a certified reference standard of γ-himachalene is required.
-
Purification of γ-Himachalene (for Drug Development)
For drug development purposes, isolation of γ-himachalene from the complex essential oil mixture is often necessary.
-
Fractional Distillation: The crude essential oil can be subjected to fractional distillation under reduced pressure to separate the sesquiterpene hydrocarbon fraction, which includes γ-himachalene, from other components with different boiling points.
-
Column Chromatography: The sesquiterpene-rich fraction can be further purified using column chromatography on silica gel or alumina. A non-polar mobile phase, such as n-hexane, can be used to elute the hydrocarbon components. Gradient elution with a slightly more polar solvent may be necessary to achieve separation of the himachalene isomers.
Safety Precautions
-
Cedarwood essential oil may cause skin irritation or sensitization in some individuals. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the oil.[8]
-
Perform the steam distillation in a well-ventilated area to avoid inhalation of the volatile components.
-
Handle all solvents, such as n-hexane, in a fume hood due to their flammability and potential health hazards.
Visualizations
Caption: Experimental workflow for the extraction and analysis of γ-himachalene.
Caption: Factors influencing the yield and composition of the extracted essential oil.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. engineering.iastate.edu [engineering.iastate.edu]
- 4. phytojournal.com [phytojournal.com]
- 5. phcogres.com [phcogres.com]
- 6. researchgate.net [researchgate.net]
- 7. Duration of Steam Distillation Affects Essential Oil Fractions in Immortelle (Helichrysum italicum) [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of γ-Himachalene in Essential Oils by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-himachalene (γ-himachalene) is a naturally occurring sesquiterpene hydrocarbon found in a variety of essential oils. It is a significant contributor to the characteristic aroma of cedarwood oils and is being investigated for various pharmacological activities, including anti-inflammatory and antimicrobial properties. Accurate and precise quantification of γ-himachalene is crucial for the quality control of essential oils, standardization of herbal formulations, and for research into its therapeutic potential.
This document provides a detailed protocol for the quantification of γ-himachalene in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, and is intended to provide a robust framework for researchers in natural product chemistry, pharmacology, and drug development.
Quantitative Data of γ-Himachalene in Various Essential Oils
The concentration of γ-himachalene can vary significantly depending on the plant species, geographical origin, distillation method, and age of the essential oil. The following table summarizes the typical range of γ-himachalene content in several commercially important essential oils.
| Essential Oil | Botanical Name | Typical γ-Himachalene Content (%) | Reference |
| Himalayan Cedarwood | Cedrus deodara | 10.0 - 15.0 | [1] |
| Atlas Cedarwood | Cedrus atlantica | 5.0 - 15.54 | [2] |
| Vetiver | Vetiveria zizanioides | 0.23 - 1.87 | [3][4][5] |
| Patchouli | Pogostemon cablin | Minor constituent | [6][7][8] |
| Litsea | Litsea leytensis | 0.143 | [9] |
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of γ-himachalene in essential oils.
Materials and Reagents
-
Essential Oil Samples: Himalayan Cedarwood, Atlas Cedarwood, Vetiver, etc.
-
γ-Himachalene analytical standard: (CAS No. 53111-25-4) of known purity (≥95%).
-
Solvent: Hexane or Ethyl Acetate (GC grade or higher).
-
Internal Standard (IS): n-Tridecane or other suitable n-alkane not present in the essential oil samples.
-
Micropipettes and tips.
-
Volumetric flasks (1 mL, 10 mL).
-
GC vials with inserts.
Instrumentation
A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The system should be equipped with a split/splitless injector and an autosampler for optimal reproducibility.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of sesquiterpenes.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate.
Standard and Sample Preparation
3.3.1. Standard Stock Solution Preparation
-
Accurately weigh approximately 10 mg of γ-himachalene analytical standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with hexane to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a stock solution of the internal standard (e.g., n-tridecane) in hexane at a concentration of approximately 1 mg/mL.
3.3.2. Calibration Standards
-
Prepare a series of calibration standards by serial dilution of the γ-himachalene stock solution in hexane.
-
A typical concentration range for the calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
3.3.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with hexane.
-
Take a 100 µL aliquot of this solution and transfer it to a 1 mL volumetric flask.
-
Add 100 µL of the internal standard stock solution (1 mg/mL) to the flask.
-
Dilute to volume with hexane.
-
Transfer the final solution to a GC vial for analysis.
GC-MS Parameters
The following GC-MS parameters are recommended for the analysis of γ-himachalene. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min.[10] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-350 amu |
| Solvent Delay | 3 min |
Data Analysis and Quantification
-
Identification: Identify the γ-himachalene peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum of γ-himachalene is characterized by a molecular ion peak at m/z 204.
-
Quantification: Perform quantification using the internal standard method. Construct a calibration curve by plotting the ratio of the peak area of γ-himachalene to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of γ-himachalene in the prepared sample solution from the calibration curve.
-
Calculate the percentage of γ-himachalene in the original essential oil sample using the following formula:
γ-Himachalene (%) = (C x V x DF) / (W x 10)
Where:
-
C = Concentration of γ-himachalene in the sample solution (µg/mL)
-
V = Final volume of the sample preparation (mL)
-
DF = Dilution factor
-
W = Weight of the essential oil sample (mg)
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the GC-MS protocol for the quantification of γ-himachalene in essential oils.
Caption: Workflow for γ-himachalene quantification by GC-MS.
Conclusion
The described GC-MS protocol provides a reliable and accurate method for the quantification of γ-himachalene in essential oils. Adherence to this protocol will enable researchers and industry professionals to obtain consistent and reproducible results, which are essential for quality assessment, product development, and scientific research. Method validation should be performed in accordance with relevant guidelines (e.g., ICH) to ensure the suitability of the method for its intended purpose.
References
- 1. phcogres.com [phcogres.com]
- 2. Buy (1R,6S)-gamma-himachalene | 53111-25-4 [smolecule.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Chemical Composition, Antioxidant, and Antimicrobial Activities of Vetiveria zizanioides (L.) Nash Essential Oil Extracted by Carbon Dioxide Expanded Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 9. Evaluation of Chemical Composition and Anti-Staphylococcal Activity of Essential Oils from Leaves of Two Indigenous Plant Species, Litsea leytensis and Piper philippinum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Isolating Gamma-Himachalene: A Detailed Guide to Purification from Isomeric Mixtures
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Application Note and Protocol Guide
This document provides detailed methodologies for the isolation and purification of gamma-himachalene, a valuable sesquiterpene found in essential oils, from its isomers, alpha- and beta-himachalene. This guide is intended to provide researchers and professionals in drug development with the necessary protocols to obtain high-purity this compound for further study and application.
Himachalene isomers, primarily found in the essential oil of cedarwood (Cedrus deodara), are recognized for their potential therapeutic properties.[1][2] However, the structural similarity of these isomers presents a significant challenge in their separation. This document outlines several effective techniques, including fractional distillation, preparative gas chromatography (GC), supercritical fluid chromatography (SFC), and high-speed counter-current chromatography (HSCCC), to achieve the desired separation.
Physicochemical Properties of Himachalene Isomers
A thorough understanding of the physical properties of the himachalene isomers is fundamental to developing an effective separation strategy. The boiling points of the three primary isomers are very close, which necessitates high-efficiency separation techniques.
| Isomer | Boiling Point (°C) |
| α-Himachalene | 268 - 269[3][4] |
| β-Himachalene | 275.9[5] |
| γ-Himachalene | 267 - 268 |
Table 1: Boiling points of himachalene isomers at standard pressure.
Experimental Protocols
The following sections detail the protocols for the isolation and purification of this compound. The choice of method will depend on the available equipment, the desired purity, and the required scale of the separation.
Fractional Distillation
Fractional distillation is a viable initial step for the enrichment of this compound, particularly for separating it from the higher-boiling beta-himachalene. Due to the very close boiling points of alpha- and this compound, achieving high purity with this method alone is challenging.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux, Raschig rings, or metal sponge packing) to maximize the number of theoretical plates. The column length should be at least 50 cm.
-
Sample Preparation: Place the crude himachalene isomer mixture or the essential oil of Cedrus deodara into the distillation flask. Add boiling chips to ensure smooth boiling.
-
Distillation Process:
-
Heat the distillation flask gradually using a heating mantle.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect the initial fraction, which will be enriched in the lower-boiling point components, including this compound and alpha-himachalene. The fraction distilling at approximately 267-269°C should be collected.
-
As the temperature rises, the concentration of beta-himachalene in the distillate will increase. Collect separate fractions as the temperature changes.
-
-
Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative composition of the himachalene isomers in each fraction.
Workflow for Fractional Distillation
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Gamma-Himachalene
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. The search for novel anti-inflammatory agents from natural sources is a significant area of research. Gamma-himachalene, a sesquiterpene found in the essential oils of various plants, has been recognized for its potential anti-inflammatory properties.[1][2]
This document provides a comprehensive set of protocols for establishing an in vitro anti-inflammatory assay to evaluate the efficacy of this compound. The described assays utilize the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation.[3][4] These protocols detail methods for assessing cytotoxicity, measuring key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and quantifying the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, this guide outlines the investigation of the potential mechanism of action of this compound by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Materials and Reagents
-
This compound (purity ≥95%)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent System
-
PGE2, TNF-α, and IL-6 ELISA kits
-
Dexamethasone (positive control)
-
Protease and phosphatase inhibitor cocktails
-
Reagents and antibodies for Western blotting (specific antibodies for phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin)
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the anti-inflammatory properties of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain optimal growth.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound to be used in subsequent anti-inflammatory experiments.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100.0 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.2 ± 4.9 |
| 50 | 88.5 ± 5.3 |
| 100 | 75.4 ± 6.1 |
| Data are presented as mean ± SD (n=3). Concentrations with cell viability >90% are considered non-toxic. |
Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a positive control (Dexamethasone, 10 µM).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant, mix, and incubate for 10 minutes at room temperature.[1][2]
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Table 2: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| LPS + γ-Himachalene (1 µM) | 42.3 ± 2.9 | 7.6 |
| LPS + γ-Himachalene (5 µM) | 35.1 ± 2.5 | 23.4 |
| LPS + γ-Himachalene (10 µM) | 24.6 ± 2.1 | 46.3 |
| LPS + γ-Himachalene (25 µM) | 15.2 ± 1.8 | 66.8 |
| LPS + Dexamethasone (10 µM) | 8.9 ± 1.1 | 80.6 |
| Data are presented as mean ± SD (n=3). |
Prostaglandin E2 (PGE2) Production Assay (ELISA)
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the PGE2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[5][6][7]
Table 3: Effect of this compound on Prostaglandin E2 (PGE2) Production
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition |
| Control | 55.3 ± 6.8 | - |
| LPS (1 µg/mL) | 1245.7 ± 98.2 | 0 |
| LPS + γ-Himachalene (1 µM) | 1150.4 ± 85.1 | 7.7 |
| LPS + γ-Himachalene (5 µM) | 987.2 ± 76.5 | 20.8 |
| LPS + γ-Himachalene (10 µM) | 754.9 ± 63.8 | 39.4 |
| LPS + γ-Himachalene (25 µM) | 512.6 ± 51.2 | 58.9 |
| LPS + Dexamethasone (10 µM) | 321.5 ± 35.7 | 74.2 |
| Data are presented as mean ± SD (n=3). |
Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assays (ELISA)
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO and PGE2 assays.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturers' instructions.[8][9][10]
Table 4: Effect of this compound on TNF-α and IL-6 Production
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control | 85.1 ± 9.2 | - | 112.4 ± 12.5 | - |
| LPS (1 µg/mL) | 2543.8 ± 189.4 | 0 | 3125.6 ± 210.8 | 0 |
| LPS + γ-Himachalene (1 µM) | 2310.5 ± 154.7 | 9.2 | 2890.1 ± 198.4 | 7.5 |
| LPS + γ-Himachalene (5 µM) | 1987.2 ± 132.1 | 21.9 | 2456.7 ± 185.2 | 21.4 |
| LPS + γ-Himachalene (10 µM) | 1543.9 ± 110.5 | 39.3 | 1876.3 ± 154.9 | 40.0 |
| LPS + γ-Himachalene (25 µM) | 1021.6 ± 98.7 | 59.9 | 1245.8 ± 112.1 | 60.1 |
| LPS + Dexamethasone (10 µM) | 754.3 ± 78.2 | 70.4 | 987.4 ± 95.3 | 68.4 |
| Data are presented as mean ± SD (n=3). |
Mechanistic Studies: Signaling Pathway Analysis
To investigate the molecular mechanism underlying the anti-inflammatory effects of this compound, the activation of the NF-κB and MAPK signaling pathways can be assessed by Western blot analysis.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.[8][11][12] Upon stimulation by LPS, the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus to induce the expression of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK pathway, including p38, ERK1/2, and JNK, is another critical signaling cascade involved in the inflammatory response.[6][7][13]
Caption: Simplified MAPK signaling pathway in inflammation.
Western Blot Protocol
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound (e.g., 10 and 25 µM) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize to the respective total protein or β-actin.
Table 5: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation
| Treatment | p-p65/p65 Ratio | p-p38/p38 Ratio | p-ERK1/2/ERK1/2 Ratio | p-JNK/JNK Ratio |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.13 | 1.00 ± 0.11 |
| LPS (1 µg/mL) | 5.21 ± 0.45 | 4.89 ± 0.38 | 3.98 ± 0.31 | 4.12 ± 0.35 |
| LPS + γ-Himachalene (10 µM) | 3.15 ± 0.28 | 3.02 ± 0.25 | 2.54 ± 0.22 | 2.68 ± 0.24 |
| LPS + γ-Himachalene (25 µM) | 1.89 ± 0.19 | 1.76 ± 0.18 | 1.65 ± 0.17 | 1.81 ± 0.19 |
| Data are presented as mean ± SD (n=3) relative to the control group. |
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of the anti-inflammatory potential of this compound. By employing these assays, researchers can systematically assess its cytotoxicity, its ability to inhibit the production of key inflammatory mediators, and its impact on crucial inflammatory signaling pathways. The provided data tables serve as a template for presenting results in a clear and comparative manner. This comprehensive approach will enable a thorough characterization of the anti-inflammatory properties of this compound and provide valuable insights for its potential development as a therapeutic agent.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. elkbiotech.com [elkbiotech.com]
- 4. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. assaygenie.com [assaygenie.com]
- 8. 3.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 9. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 12. Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
antimicrobial susceptibility testing of gamma-himachalene against bacterial strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial susceptibility of γ-himachalene, a naturally occurring sesquiterpene found in the essential oils of various plants, notably Cedarwood. This document details its activity against a range of bacterial strains, outlines protocols for its testing, and discusses its potential mechanisms of action.
Introduction
Gamma-himachalene (γ-himachalene) is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄. As a prominent constituent of several essential oils, it has garnered interest for its potential biological activities, including antimicrobial properties.[1] The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents, and natural compounds like γ-himachalene represent a promising avenue of research. These notes are intended to serve as a guide for researchers investigating the antimicrobial potential of γ-himachalene.
Antimicrobial Activity of γ-Himachalene and its Derivatives
While comprehensive data on pure γ-himachalene is still emerging, studies on essential oils rich in this compound and on related himachalene derivatives have demonstrated significant antimicrobial effects. The activity appears to be more pronounced against Gram-positive bacteria, a common trait among many sesquiterpenes.[2][3]
Data Summary:
The following table summarizes the available quantitative data on the antimicrobial activity of himachalene-containing extracts and derivatives. It is important to note that these values may not be solely attributable to γ-himachalene, as other components in the extracts could contribute to the observed effects.
| Compound/Extract | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Lichina pygmaea volatile compounds (37.51% γ-himachalene) | Staphylococcus aureus CCMM B3 | 1690 - 13500 | Not Reported | [4] |
| Pseudomonas aeruginosa DSM 50090 | 1690 - 13500 | Not Reported | [4] | |
| Escherichia coli ATCC 8739 | 1690 - 13500 | Not Reported | [4] | |
| ar-himachalene | Bacillus subtilis | 375 | Not Reported | [2] |
| γ-dehydro-ar-himachalene | Bacillus subtilis | 1500 | Not Reported | [2] |
| bis dehydro-ar-himachalene | Micrococcus luteus | 625 | Not Reported | [2] |
| Himachalene derivatives | Bacillus subtilis | - | Not Reported | [3][5] |
| Micrococcus luteus | - | Not Reported | [3][5] | |
| Staphylococcus aureus | - | Not Reported | [3][5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Experimental Protocols
Standardized methods are crucial for the accurate determination of the antimicrobial activity of lipophilic compounds like γ-himachalene. The following are detailed protocols for the broth microdilution and agar disk diffusion methods, adapted for essential oil components.
Broth Microdilution Method for MIC and MBC Determination
This method is used to determine the MIC and MBC of γ-himachalene in a liquid medium.
Materials:
-
Pure γ-himachalene
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) or Tween 80 as a solubilizing agent
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Plate reader (optional, for spectrophotometric reading)
-
Mueller-Hinton Agar (MHA) plates (for MBC determination)
Protocol:
-
Preparation of γ-Himachalene Stock Solution: Prepare a stock solution of γ-himachalene in DMSO or another suitable solvent. The final concentration of the solvent in the wells should not exceed a level that affects bacterial growth (typically ≤1% v/v).
-
Bacterial Inoculum Preparation: From a fresh 18-24 hour agar plate culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the γ-himachalene stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum (no γ-himachalene).
-
Negative Control: A well containing MHB and the highest concentration of γ-himachalene (no bacteria) to check for contamination and compound color.
-
Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used to ensure it does not inhibit bacterial growth.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of γ-himachalene at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and subculture it onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plate, corresponding to a 99.9% kill rate.
-
Agar Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Pure γ-himachalene
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Solvent (e.g., DMSO)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Calipers or a ruler
Protocol:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the bacterial suspension, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate to create a uniform bacterial lawn. Allow the plate to dry for a few minutes.
-
Preparation of Disks: Aseptically apply a known volume (e.g., 10 µL) of a specific concentration of γ-himachalene (dissolved in a volatile solvent) onto sterile paper disks. Allow the solvent to evaporate completely.
-
Application of Disks: Place the γ-himachalene-impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar surface.
-
Controls:
-
Positive Control: A disk impregnated with a standard antibiotic known to be effective against the test organism.
-
Negative Control: A disk impregnated with the solvent used to dissolve γ-himachalene.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to γ-himachalene.
Potential Mechanism of Action
The precise molecular targets and signaling pathways of γ-himachalene's antimicrobial activity are not yet fully elucidated. However, based on studies of other sesquiterpenes, a multi-target mechanism is likely.[6] The lipophilic nature of γ-himachalene allows it to readily interact with and penetrate the bacterial cell membrane.
Proposed Mechanisms:
-
Cell Membrane Disruption: The primary mechanism is believed to be the disruption of the cytoplasmic membrane's structural integrity.[6] This can lead to:
-
Increased membrane permeability.
-
Loss of essential ions and metabolites.
-
Dissipation of the proton motive force, which is critical for ATP synthesis and transport processes.
-
Ultimately, cell lysis and death.
-
-
Inhibition of Cellular Enzymes: Sesquiterpenes can also target and inhibit essential bacterial enzymes. For instance, some sesquiterpene lactones have been shown to inhibit MurA, an enzyme involved in the early stages of peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[7] Inhibition of such enzymes would weaken the cell wall, making the bacterium more susceptible to osmotic stress.
Conclusion and Future Directions
This compound demonstrates promising antimicrobial potential, particularly against Gram-positive bacteria. The provided protocols offer a standardized framework for its evaluation. Future research should focus on:
-
Determining the MIC and MBC of pure γ-himachalene against a broader range of clinically relevant bacterial and fungal strains, including antibiotic-resistant isolates.
-
Elucidating the specific molecular targets and signaling pathways involved in its antimicrobial action.
-
Investigating potential synergistic effects when combined with conventional antibiotics.
-
Evaluating its efficacy and safety in in vivo models of infection.
A deeper understanding of γ-himachalene's antimicrobial properties will be instrumental in developing it as a potential new therapeutic agent in the fight against infectious diseases.
References
- 1. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Insecticidal Effects of Gamma-Himachalene
Introduction
Gamma-himachalene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, notably conifers like the Himalayan Cedar (Cedrus deodara).[1][2] As environmental and health concerns over synthetic pesticides grow, there is increasing interest in botanical compounds as safer, biodegradable alternatives.[3] this compound and related compounds have demonstrated insecticidal properties, making them promising candidates for development as biocontrol agents.[1][4] These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to rigorously assess the insecticidal efficacy of this compound. The protocols cover key bioassays including contact toxicity, fumigant toxicity, and repellent activity.
Experimental Workflow
The overall process for evaluating the insecticidal activity of this compound follows a structured workflow, from compound preparation to bioassay execution and data analysis. This ensures reproducible and comparable results.
Caption: General experimental workflow for assessing insecticidal activity.
Quantitative Data Summary
The insecticidal potential of a compound is typically quantified by metrics such as the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀). The table below summarizes larvicidal activity data for fractions rich in himachalenes, including this compound.
| Compound/Fraction Tested | Target Insect Species | Assay Type | Metric | Value (µg/mL) | Reference |
| Himachalenes Enriched Fraction | Diamondback Moth (Plutella xylostella) | Larvicidal Bioassay | LC₅₀ | 362 | [1] |
| Cedrus deodara Crude Essential Oil | Diamondback Moth (Plutella xylostella) | Larvicidal Bioassay | LC₅₀ | 425 | [1] |
| Pentane Fraction (52.35% himachalenes) | Diamondback Moth (Plutella xylostella) | Larvicidal Bioassay | LC₅₀ | 287 | [1] |
Experimental Protocols
Detailed protocols are essential for obtaining reliable and comparable data. The following sections describe standard methods for assessing contact, fumigant, and repellent effects.
Protocol 1: Contact Toxicity Bioassay (Filter Paper Method)
This assay determines the toxicity of this compound when insects come into direct contact with a treated surface.[5]
Objective: To determine the median lethal concentration (LC₅₀) of this compound through contact exposure.
Materials:
-
This compound
-
Volatile solvent (e.g., analytical grade acetone or ethanol)
-
Filter paper (e.g., Whatman No. 1, sized to fit Petri dishes)
-
Glass Petri dishes (e.g., 9 cm diameter)
-
Micropipette
-
Test insects (20-30 adults or late-instar larvae per replicate)
-
Incubator or environmental chamber (e.g., 25±1°C, 60±10% RH)
-
Vortex mixer
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain at least five different concentrations. A negative control group should use only the solvent.[5][6] A positive control with a known synthetic insecticide (e.g., cypermethrin) can also be included.[7]
-
Application: Using a micropipette, evenly apply 1 mL of each test solution (or solvent control) to a filter paper disc.[5] Allow the solvent to evaporate completely in a fume hood (typically 5-10 minutes).
-
Insect Exposure: Place the treated filter paper into the bottom of a Petri dish. Introduce the test insects into the dish and seal it with a lid.[5]
-
Incubation: Place the sealed Petri dishes in an incubator set to appropriate environmental conditions for the target insect species.
-
Data Collection: Record insect mortality at specified time points (e.g., 12, 24, and 48 hours).[6][8] An insect is considered dead if it shows no movement when prodded gently with a fine brush.
-
Data Analysis: Correct the observed mortality using Abbott's formula if mortality is observed in the control group. Calculate the LC₅₀ and LC₉₀ values, along with their 95% confidence intervals, using Probit analysis.
Protocol 2: Fumigant Toxicity Bioassay
This method assesses the toxicity of volatile compounds, like this compound, that act in a gaseous phase within an enclosed space.[7][9]
Objective: To determine the median lethal concentration (LC₅₀) of this compound through fumigant action.
Materials:
-
This compound and solvent
-
Airtight glass jars or containers (e.g., 700 mL or 1 L)[7][10]
-
Filter paper discs (e.g., 2 cm diameter)
-
Micropipette
-
Test insects in small, ventilated vials or cages
-
Incubator or environmental chamber
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of this compound in a volatile solvent as described in the contact toxicity protocol.
-
Application: Apply a specific volume (e.g., 50 µL) of the test solution onto the filter paper disc. The control will receive solvent only.[10]
-
Exposure: Suspend the treated filter paper from the underside of the airtight container's lid, ensuring it does not touch the insects or their cage. Place the vial containing the test insects at the bottom of the container and seal it tightly.[9]
-
Incubation: Maintain the sealed containers in an incubator under controlled conditions.
-
Data Collection: Record mortality at regular intervals (e.g., 6, 12, 24 hours) post-exposure.[7]
-
Data Analysis: Calculate mortality percentages, correct with Abbott's formula if necessary, and determine LC₅₀/LC₉₀ values via Probit analysis. The concentration should be expressed as mg or µL per volume of air (e.g., mg/L air).[7]
Protocol 3: Repellent Activity Bioassay (Area Preference Method)
This assay evaluates the ability of this compound to repel insects from a treated area.[11][12]
Objective: To quantify the repellent effect of this compound on a target insect species.
Materials:
-
This compound and solvent
-
Filter paper discs (sized to fit Petri dishes)
-
Petri dishes
-
Scissors, pencil, and ruler
-
Micropipette
-
Test insects (20-30 per replicate)
Procedure:
-
Preparation of Filter Paper: Cut a filter paper disc in half. On one half, apply a solution of this compound at a specific concentration. On the other half, apply only the solvent as a control.[11]
-
Assembly: Allow the solvent to evaporate completely. Rejoin the two halves inside a Petri dish using tape on the underside.
-
Insect Introduction: Release the test insects into the center of the Petri dish and seal the dish.[12]
-
Incubation: Place the dishes in the dark under controlled conditions to avoid phototactic influences.
-
Data Collection: After a set period (e.g., 2 or 4 hours), count the number of insects present on the treated half (Nt) and the control half (Nc).[11]
-
Data Analysis: Calculate the Percent Repellency (PR) using the formula:
-
PR (%) = [(Nc - Nt) / (Nc + Nt)] × 100
-
Positive values indicate repellency, while negative values suggest attraction.[11] The data can be assigned to repellency classes (e.g., Class 0 to V) for interpretation.
-
Proposed Mechanism of Action
While the precise molecular targets of this compound are not fully elucidated, many plant-derived terpenoids exert their insecticidal effects via neurotoxicity.[4] They can interfere with neurotransmitter systems, such as the octopaminergic or GABAergic systems, leading to disruption of normal nerve signal transmission. This disruption can result in hyperexcitation, paralysis, and ultimately, death of the insect. Pyrethroid insecticides, for example, are known neurotoxicants.[13]
Caption: Proposed neurotoxic mechanism of action for γ-himachalene.
References
- 1. Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 53111-25-4: γ-Himachalene | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy (1R,6S)-gamma-himachalene | 53111-25-4 [smolecule.com]
- 5. Chemical Composition and Evaluation of Insecticidal Activity of Seseli bocconei Essential Oils against Stored Products Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Termiticidal Activity of Medicinal Plant Essential Oils Against Microcerotermes crassus | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fumigant Toxicity of Lamiaceae Plant Essential Oils and Blends of Their Constituents against Adult Rice Weevil Sitophilus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 11. Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]
Application Notes and Protocols for the Chemical Synthesis of γ-Himachalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of γ-himachalene and its derivatives. The content is designed to furnish researchers with detailed methodologies and comparative data to support further investigation and drug development endeavors.
Introduction
γ-Himachalene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of plants such as cedarwood.[1] Its unique bicyclic structure has made it and its derivatives attractive targets for chemical synthesis, driven by their potential biological activities, including antimicrobial and anti-inflammatory properties.[1] The synthesis of these compounds is also crucial for studying their role as insect pheromones, which has significant implications for pest management.[2][3] This document outlines various synthetic strategies, including total synthesis, semi-synthesis from natural precursors, and biosynthetic approaches.
Synthetic Strategies
The synthesis of γ-himachalene and its derivatives can be broadly categorized into three main approaches:
-
Total Synthesis: This approach involves the construction of the himachalene skeleton from simple, achiral starting materials. Key strategies often employ cycloaddition reactions and ring expansion methodologies.
-
Semi-synthesis (Hemisynthesis): This more common approach utilizes naturally occurring himachalene isomers, such as α- and β-himachalene, as starting materials for the synthesis of γ-himachalene and a variety of derivatives. These methods often involve isomerization, oxidation, and functional group interconversions.[2][4]
-
Biosynthesis: Recent advancements have enabled the production of himachalene isomers in engineered microorganisms like Saccharomyces cerevisiae, offering a potentially scalable and sustainable route.[5][6]
I. Total Synthesis Approaches
Total synthesis provides a versatile route to himachalene derivatives, allowing for the introduction of structural modifications that are not easily accessible from natural precursors.
A. Intermolecular Diels-Alder Approach to α- and β-Himachalene
A notable total synthesis of α- and β-himachalene was achieved through an intermolecular Diels-Alder reaction.[7] While this synthesis does not directly yield γ-himachalene, the himachalene core structure is assembled, and subsequent isomerization could potentially lead to the desired isomer. The key steps involve the [4+2] cycloaddition of a dienone ester with isoprene.[7]
Experimental Protocol: Synthesis of Keto Ester 7 (Key Intermediate) [7]
-
Preparation of Dienone Ester 6: Synthesize 2-carbomethoxy-4,4-dimethyl-2,5-cyclohexadienone (dienone ester 6) from 4,4-dimethyl-2-cyclohexenone.
-
Diels-Alder Reaction:
-
In a sealed tube, dissolve dienone ester 6 (1 equiv) and isoprene (excess) in benzene.
-
Heat the mixture at 150 °C for 24 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ether, 9:1) to afford keto ester 7 .
-
| Reactants | Product | Yield | Reference |
| Dienone ester 6, Isoprene | Keto ester 7 | Not specified | [7] |
Logical Workflow for Diels-Alder Approach
References
- 1. Gamma-Himachalene | 53111-25-4 | FH157326 | Biosynth [biosynth.com]
- 2. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new synthetic route to the himachalene family [unbscholar.lib.unb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient synthesis of the natural product β-himachalene in yeast and its potential as a novel anti-HSV-1 therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly efficient synthesis of the natural product β-himachalene in yeast and its potential as a novel anti-HSV-1 therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application of Gamma-Himachalene in Pharmacological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-himachalene, a sesquiterpene hydrocarbon, is a naturally occurring bicyclic organic compound predominantly found in the essential oils of various coniferous trees, most notably Cedarwood (Cedrus atlantica).[1][2] Its characteristic woody and earthy aroma has led to its use in the fragrance industry.[3] Beyond its aromatic properties, emerging pharmacological research has highlighted the potential of this compound and essential oils rich in this compound in several therapeutic areas, including anti-inflammatory, antimicrobial, and potentially anticancer and neuroprotective applications. This document provides detailed application notes and experimental protocols to guide researchers in the pharmacological investigation of this compound.
Disclaimer: Much of the existing research has been conducted on essential oils containing this compound as a significant component, rather than on the isolated compound. The following information is synthesized from these studies and should be interpreted with this consideration. Further research on pure this compound is required to fully elucidate its specific pharmacological profile.
Pharmacological Applications and Mechanisms of Action
This compound has demonstrated a range of biological activities, making it a compound of interest for drug discovery and development.
Anti-inflammatory Activity
Essential oils of Cedrus atlantica, containing significant amounts of this compound (typically 12-15%), have been shown to possess anti-inflammatory properties.[1][2][4][5] The proposed mechanism of action for many anti-inflammatory phytochemicals involves the modulation of key inflammatory pathways. While direct evidence for this compound is still emerging, it is hypothesized to act by inhibiting pro-inflammatory enzymes and transcription factors.
A potential mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][9][11][12][13] By inhibiting NF-κB activation, this compound may suppress the production of inflammatory mediators like prostaglandins and nitric oxide.
Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound
References
- 1. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effect of Natural Product in Alzheimer’s Disease [bslonline.org]
- 4. mdpi.com [mdpi.com]
- 5. revues.imist.ma [revues.imist.ma]
- 6. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxic Activity of Gamma-Himachalene on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-himachalene, a sesquiterpenoid found in the essential oils of various plants, has been identified as a molecule of interest for its potential biological activities.[1] This document provides a comprehensive set of protocols for the systematic evaluation of the cytotoxic and apoptotic effects of this compound on in vitro cancer cell line models. The following application notes and detailed experimental procedures are intended to guide researchers in assessing the potential of this compound as an anticancer agent. The protocols cover the determination of cell viability, cytotoxicity, and the induction of apoptosis, along with methods to investigate the underlying molecular mechanisms.
Data Presentation: Summarized Quantitative Data
The following tables are templates for presenting quantitative data obtained from the described experimental protocols.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 (Breast) | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| e.g., A549 (Lung) | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| e.g., HeLa (Cervical) | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value |
IC50 (Inhibitory Concentration 50) is the concentration of this compound that inhibits 50% of cancer cell growth.
Table 2: Cytotoxicity of this compound as Determined by LDH Release Assay
| Cancer Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| e.g., MCF-7 | Control | 24 | Value |
| IC50 | 24 | Value | |
| 2 x IC50 | 24 | Value | |
| e.g., A549 | Control | 24 | Value |
| IC50 | 24 | Value | |
| 2 x IC50 | 24 | Value |
Table 3: Apoptosis Induction by this compound Measured by Annexin V/PI Staining
| Cancer Cell Line | This compound Conc. (µM) | Treatment Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., MCF-7 | Control | 24 | Value | Value |
| IC50 | 24 | Value | Value | |
| 2 x IC50 | 24 | Value | Value | |
| e.g., A549 | Control | 24 | Value | Value |
| IC50 | 24 | Value | Value | |
| 2 x IC50 | 24 | Value | Value |
Experimental Workflow
The overall experimental workflow for evaluating the cytotoxic activity of this compound is depicted below.
Caption: Experimental workflow for evaluating this compound's cytotoxic activity.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2).
-
Culture Medium: Use the recommended complete medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 100 mM).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-treatment control.[2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2][3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6][7]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[6]
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11][12] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Investigation of Apoptotic Signaling Pathways
The induction of apoptosis often involves the activation of specific signaling cascades. Western blotting can be employed to investigate the effect of this compound on key proteins involved in apoptosis.
Hypothetical Signaling Pathway for this compound Induced Apoptosis
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Western Blot Protocol
Western blotting is a technique used to detect specific proteins in a sample.[13] It can be used to assess changes in the expression of apoptosis-related proteins.[14]
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key proteins to investigate include:
-
Caspases: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved Caspase-8
-
Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)
-
PARP: Cleaved PARP
-
Loading Control: β-actin or GAPDH
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[15]
By following these detailed protocols, researchers can effectively evaluate the cytotoxic activity of this compound on cancer cell lines and gain insights into its potential mechanisms of action, thereby contributing to the development of novel anticancer therapies.
References
- 1. Showing Compound this compound (FDB017399) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [se.promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Separation of γ-Himachalene from α- and β-Isomers
Welcome to the technical support center for the challenging separation of γ-himachalene from its α- and β-isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Core Challenges in Himachalene Isomer Separation
The primary difficulty in isolating γ-himachalene lies in the inherent structural similarities between the α, β, and γ isomers. These sesquiterpenes share the same molecular formula and weight, leading to nearly identical physicochemical properties such as boiling point and polarity. This similarity results in significant co-elution challenges in standard chromatographic methods, making baseline separation and purification difficult to achieve.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate γ-himachalene from its α- and β-isomers?
A1: The difficulty arises from the fact that α-, β-, and γ-himachalene are structural isomers with very similar physicochemical properties. They have the same molecular weight and similar boiling points and polarities, which leads to their co-elution in many standard gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems.
Q2: What are the most promising chromatographic techniques for this separation?
A2: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques. For GC, the use of capillary columns with high theoretical plates is recommended. Argentation chromatography, which utilizes silver ions to interact with the double bonds of the isomers, has shown significant promise in enhancing separation. Preparative-scale GC and HPLC are necessary for isolating larger quantities of a specific isomer.
Q3: Can I use mass spectrometry (MS) to differentiate the isomers if they co-elute?
A3: While GC-MS is an excellent tool for identifying the presence of different himachalene isomers in a mixture, it cannot resolve co-eluting peaks. The mass spectra of the isomers are often very similar, making it difficult to distinguish them based on fragmentation patterns alone. Therefore, chromatographic separation is crucial prior to MS detection for accurate quantification and isolation.
Q4: Are there any non-chromatographic methods for separating these isomers?
A4: While chromatography is the dominant technique, other methods like fractional distillation under reduced pressure could theoretically be employed. However, due to the very close boiling points of the isomers, this method is often impractical and inefficient for achieving high purity.
Troubleshooting Guides
Guide 1: Gas Chromatography (GC) Troubleshooting
Issue: Poor resolution or complete co-elution of himachalene isomers.
This is the most common challenge encountered during the GC analysis of himachalene isomers.
| Potential Cause | Suggested Solution |
| Inadequate Column Polarity | Use a mid- to high-polarity column (e.g., a polyethylene glycol/wax-type or a phenyl-substituted column) to exploit subtle differences in isomer polarity. |
| Suboptimal Temperature Program | Implement a slow oven temperature ramp (e.g., 1-2 °C/min) to maximize the interaction of the isomers with the stationary phase. An initial isothermal period at a lower temperature can also improve the separation of more volatile components. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas (e.g., helium or hydrogen) flow rate to achieve the best column efficiency (lowest theoretical plate height). This can be determined experimentally by performing a van Deemter plot analysis. |
| Insufficient Column Length | For difficult separations, using a longer capillary column (e.g., 60 m or 100 m) will increase the number of theoretical plates and improve resolution. |
| Co-elution with Matrix Components | If analyzing a complex mixture like an essential oil, perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds. |
Logical Workflow for Troubleshooting GC Co-elution:
Technical Support Center: Optimizing Steam Distillation for Gamma-Himachalene Yield
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing steam distillation parameters to maximize the yield of gamma-himachalene, a sesquiterpene primarily found in the essential oils of coniferous trees like Cedrus atlantica and Cedrus deodara.[1][2][3]
Troubleshooting Guide: Common Issues & Solutions
Q1: My overall essential oil yield is very low. What are the potential causes and how can I fix this?
A1: Low overall yield is a common issue that can stem from several factors related to your material, equipment, and process parameters.
-
Biomass Preparation: The physical state of the plant material is critical. Overly large pieces will have insufficient surface area for efficient extraction, while material that is too fine (powder) can become compacted, leading to "channeling" where steam creates preferential paths, bypassing the bulk of the material.[4] For cedarwood, using medium-sized chips or shavings is recommended for optimal yield.[5][6]
-
Steam Flow Rate: An excessively high steam flow rate can decrease extraction efficiency by reducing the contact time between the steam and the plant material.[7] Conversely, a flow rate that is too low may not provide enough energy to carry over all the volatile compounds. It is crucial to find an optimal, consistent flow rate for your specific equipment and batch size.
-
Equipment Leaks: Ensure all glass joints and connections in your distillation apparatus are perfectly sealed.[4] Any steam leaks will reduce the pressure and efficiency of the system, leading to significant loss of volatile compounds.[4]
-
Distillation Time: The majority of essential oil is often extracted in the first 20 to 40 minutes.[8] However, for a complete extraction, a longer duration is necessary. If your distillation time is too short, you will be leaving a significant amount of oil behind in the biomass.
Q2: The overall oil yield is good, but the concentration of this compound is lower than expected. Why is this happening?
A2: This indicates that your distillation parameters are not optimized for the extraction of less volatile compounds like sesquiterpenes.
-
Inadequate Distillation Time: this compound is a sesquiterpene, which is heavier and less volatile than monoterpenes (e.g., α-pinene).[1][7] Monoterpenes are extracted early in the distillation process.[1][7] To increase the concentration of sesquiterpenes like this compound, you must extend the distillation time.[1][7][9] Studies on other essential oils show that the proportion of sesquiterpenes in the collected oil increases significantly in the later fractions of the distillation process.[1][7]
-
High Temperature Degradation: Terpenes are heat-sensitive organic compounds.[10][11] Standard atmospheric steam distillation occurs at 100°C, but higher temperatures can cause decomposition or alteration of delicate terpenes.[10] this compound may degrade under prolonged exposure to high heat.
-
Solution - Employ Vacuum Steam Distillation: To preserve the chemical structure of this compound, it is highly recommended to perform the distillation under vacuum.[11][12] Applying a vacuum lowers the boiling point of water and the volatile compounds, allowing for effective distillation at much lower temperatures (e.g., below 50°C), which is crucial for preventing thermal degradation.[12]
Q3: My distillate appears cloudy or milky, but the oil layer is not separating well. What should I do?
A3: This is often due to the formation of an emulsion.
-
Pre-loading the Separator: Before starting the distillation, it is good practice to preload the receiving vessel (separator or Florentine flask) with distilled water.[8] This can help prevent the initial droplets of oil from coating the glassware and improve subsequent phase separation.[8]
-
Allow Sufficient Settling Time: After the distillation is complete, allow the collected distillate to stand undisturbed in a cool place. This will give the oil and water phases more time to separate naturally.
-
Salting Out: If an emulsion persists, you can add a saturated sodium chloride (NaCl) solution to the distillate. This increases the polarity of the aqueous phase, reducing the solubility of the essential oil and helping to break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What are the ideal steam distillation parameters for maximizing this compound?
A1: The ideal parameters depend on your specific equipment, but the following principles apply:
-
Biomass: Use medium-sized, dried wood chips or shavings of Cedrus species.[5][6]
-
Temperature/Pressure: Use vacuum steam distillation to keep the temperature below 50-60°C to prevent thermal degradation of sesquiterpenes.[12]
-
Distillation Time: A longer distillation time is required. While total oil yield may plateau earlier, the fraction of sesquiterpenes like this compound increases with time.[1][7] Monitor the composition of the extracted oil over time to determine the optimal endpoint.
-
Steam Flow Rate: Use a moderate, consistent steam flow. A lower flow rate generally improves extraction efficiency but may require longer distillation times.[7]
Q2: How does distillation time affect the final chemical profile of the essential oil?
A2: Distillation time has a profound effect on the oil's composition. More volatile compounds (like monoterpenes) are extracted first. Less volatile compounds (like sesquiterpenes) require more time and energy to vaporize and travel through the apparatus. Therefore, short distillations will yield an oil rich in monoterpenes, while longer distillations are necessary to capture a full profile that includes heavier compounds like this compound.[1][7][13][14]
Q3: Should I use fresh or dried plant material for extracting cedarwood oil?
A3: For wood-based distillations, dried material is typically used. Drying the wood reduces the water content, which can improve the efficiency of the steam distillation process and potentially lead to a higher concentration of essential oil in the final product.
Q4: How should I properly store the extracted essential oil to preserve the this compound content?
A4: Essential oils can degrade when exposed to heat, light, and air. To maintain the integrity of the oil, store it in an airtight, amber or dark-colored glass container in a cool, dark place.[15][16] For long-term storage, refrigeration is recommended.
Data Presentation
Table 1: Typical Major Chemical Constituents of Cedarwood Essential Oil from Steam Distillation.
This table presents the typical percentage range of this compound and other major sesquiterpenes found in essential oils from Cedrus species.
| Compound | Chemical Class | Typical Percentage (%) in C. deodara Oil | Reference(s) |
| β-Himachalene | Sesquiterpene | 37.34% | [5][6] |
| α-Himachalene | Sesquiterpene | 5.0 – 15.0% | [5][6][16] |
| γ-Himachalene | Sesquiterpene | 5.0 – 12.0% | [5][6][16] |
| (E)-α-Atlantone | Sesquiterpene Ketone | 10.63% | [5][6] |
Table 2: Illustrative Example of How Distillation Time Affects Terpene Class Distribution.
This table uses data from lavender essential oil distillation as a proxy to illustrate the general principle that sesquiterpene concentration increases with longer distillation times. A similar trend is expected for the extraction of this compound.
| Distillation Time (min) | Monoterpene Concentration (%) | Sesquiterpene Concentration (%) | Reference |
| 0–5 | 69.79% | 25.73% | [1] |
| 240–280 | 13.77% | 75.3 – 76.8% | [1] |
Experimental Protocols
Protocol: Optimized Vacuum Steam Distillation for High this compound Yield
This protocol outlines a general procedure. Researchers must adapt parameters based on their specific equipment and analytical results.
-
Biomass Preparation:
-
Apparatus Setup:
-
Assemble a standard steam distillation apparatus, including a boiling flask (steam generator), a biomass flask, a still head, a condenser, and a receiving separator (e.g., Florentine flask).
-
Ensure all ground glass joints are properly greased (if applicable) and securely clamped to create a leak-proof system.[4]
-
Connect the apparatus to a vacuum pump via a vacuum adapter on the receiving end.
-
Connect the condenser to a circulating chiller with cold water.
-
-
Distillation Process:
-
Fill the boiling flask with distilled water to about two-thirds capacity.
-
Loosely pack the prepared cedarwood chips into the biomass flask, ensuring there is space for steam to permeate evenly.
-
Begin heating the boiling flask to generate steam.
-
Once the system is purged of air, slowly apply vacuum to reach the desired pressure, which will lower the boiling point of the water.
-
Maintain a gentle and consistent flow of steam through the biomass.
-
Monitor the temperature in the still head; it should remain stable at the boiling point of water for the applied vacuum pressure.
-
Collect the distillate (hydrosol and essential oil) in the separator. The process is complete when no more oil is observed condensing. This may take several hours.[17]
-
-
Oil Separation and Storage:
-
Allow the collected distillate to cool and separate completely.
-
Carefully separate the top layer of essential oil from the aqueous hydrosol.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the final oil in a sealed, amber glass vial in a cool, dark location.[15]
-
Visualizations
Caption: Experimental workflow for optimizing this compound yield.
Caption: Key parameters influencing this compound yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. airmidinstitute.org [airmidinstitute.org]
- 4. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]
- 5. phcogres.com [phcogres.com]
- 6. researchgate.net [researchgate.net]
- 7. Duration of Steam Distillation Affects Essential Oil Fractions in Immortelle (Helichrysum italicum) [mdpi.com]
- 8. Simultaneous Hydrodistillation of Healthy Cedrus atlantica Manetti and Infected by Trametes pini and Ungulina officinalis: Effect on Antibacterial Activity Utilizing a Mixture-Design Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the Distillation Time on the Chemical Composition, Antioxidant Potential and Antimicrobial Activity of Essential Oils from Different Cannabis sativa L. Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trueterpenes.com [trueterpenes.com]
- 11. ingoodhealthma.com [ingoodhealthma.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Distillation time effect on lavender essential oil yield and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. learncanyon.com [learncanyon.com]
- 16. vessel.gr [vessel.gr]
- 17. researchgate.net [researchgate.net]
preventing degradation of gamma-himachalene during extraction and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and storage of gamma-himachalene. Our goal is to provide you with the necessary information to minimize degradation and ensure the quality and stability of your samples.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and storage of this compound.
Troubleshooting Extraction Issues
Problem: Low yield of this compound during steam distillation.
| Possible Cause | Troubleshooting Step | Rationale |
| Improper Plant Material Preparation | Ensure the cedarwood is properly chipped or ground to a consistent and appropriate particle size. | Smaller particles provide a larger surface area for more efficient steam penetration and oil extraction. However, particles that are too fine can impede steam flow. |
| Incorrect Distillation Temperature | Maintain the steam temperature within the optimal range for sesquiterpene extraction, typically between 100°C and 110°C.[1] | Temperatures that are too low will result in incomplete extraction, while excessively high temperatures can lead to the degradation of heat-sensitive compounds like this compound. |
| Insufficient Distillation Time | Extend the distillation time. Monitor the output and continue distillation until the oil yield plateaus. | Sesquiterpenes are heavier and less volatile than monoterpenes, requiring longer distillation times for complete extraction. |
| Channeling of Steam | Ensure the plant material is packed uniformly in the still to prevent steam from creating channels and bypassing the bulk of the material. | Uneven packing leads to inefficient extraction as a significant portion of the material will not come into adequate contact with the steam. |
| Leaking Apparatus | Inspect all joints and seals of the distillation apparatus for leaks before and during operation. | Leaks in the system will result in the loss of volatile compounds, including this compound, reducing the overall yield. |
Problem: Suspected degradation of this compound during solvent extraction.
| Possible Cause | Troubleshooting Step | Rationale |
| High Extraction Temperature | Employ low-temperature extraction methods such as cold maceration or use solvents with low boiling points and recover the solvent under reduced pressure. | Heat is a major factor in terpene degradation.[2] Minimizing heat exposure throughout the extraction process is crucial for preserving the integrity of this compound. |
| Reactive Solvent | Use non-polar, inert solvents such as hexane or heptane. Avoid chlorinated solvents or those that may contain acidic or alkaline impurities. | Solvents can react with terpenes, leading to isomerization or degradation. Inert solvents are less likely to cause chemical alterations to this compound. |
| Prolonged Exposure to Air | Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. | Oxygen can lead to the oxidation of terpenes, forming various degradation products.[2] |
| Presence of Acidic or Basic Impurities | Use high-purity solvents and ensure all glassware is thoroughly cleaned and neutralized. | Acidic or basic conditions can catalyze the degradation or rearrangement of terpenes. |
Troubleshooting Storage Issues
Problem: Loss of this compound content or change in aroma of the stored extract.
| Possible Cause | Troubleshooting Step | Rationale |
| Exposure to Oxygen | Store extracts in airtight containers, filling them to the top to minimize headspace. Consider flushing the container with an inert gas like nitrogen or argon before sealing.[2][3] | Oxygen is a primary driver of oxidative degradation in terpenes.[2] Reducing its presence is critical for long-term stability. |
| Exposure to Light | Store containers in a dark place, away from direct sunlight or other sources of UV radiation. Use amber or other opaque glass containers.[2][3] | UV light provides the energy to initiate and accelerate degradation reactions in terpenes.[2] |
| High Storage Temperature | Store extracts in a cool environment, preferably refrigerated (2-8°C). Avoid temperature fluctuations.[2] | Heat increases the rate of chemical reactions, including degradation pathways of terpenes.[2] |
| Inappropriate Container Material | Use glass containers. Avoid plastic containers as terpenes can sometimes interact with or leach compounds from plastic. | Glass is inert and will not react with the components of the essential oil. |
| Presence of Water | Ensure the extract is completely dry before storage. Use a drying agent like anhydrous sodium sulfate if necessary. | The presence of water can promote microbial growth and may also participate in certain degradation reactions. |
Section 2: Frequently Asked Questions (FAQs)
Extraction
-
Q1: What is the most common method for extracting this compound? A1: The most common method for commercially extracting this compound is through the steam distillation of cedarwood.[4] This method is effective for obtaining essential oils from woody plant materials.
-
Q2: Are there alternative extraction methods that can reduce the risk of degradation? A2: Yes, low-temperature extraction methods are recommended to minimize thermal degradation. These include supercritical CO2 extraction and solvent extraction using a low-boiling-point solvent with subsequent removal under vacuum.[2]
-
Q3: How can I monitor the extraction process to maximize this compound yield? A3: You can monitor the extraction by collecting fractions of the distillate over time and analyzing them using Gas Chromatography (GC). This will allow you to determine when the concentration of this compound in the distillate is no longer significant, indicating the end of the effective extraction period.
Degradation Pathways
-
Q4: What are the main factors that cause the degradation of this compound? A4: The primary factors that lead to the degradation of this compound, like other terpenes, are exposure to heat, light (UV radiation), and oxygen.[2] These factors can induce oxidation, isomerization, and polymerization reactions.
-
Q5: What are the likely degradation products of this compound? A5: Under oxidative conditions, this compound can form various oxygenated derivatives, such as epoxides, alcohols, and ketones. The specific degradation products will depend on the conditions (e.g., presence of light, heat, and type of oxidant).
-
Q6: How does pH affect the stability of this compound? A6: While specific data on this compound is limited, terpenes, in general, are more stable in neutral pH conditions. Strongly acidic or alkaline conditions can catalyze isomerization and degradation reactions. For instance, some sesquiterpene lactones have shown instability at a pH of 7.4, while being stable at a more acidic pH of 5.5.[5] It is therefore recommended to maintain a neutral pH during extraction and storage whenever possible.
Storage and Stability
-
Q7: What are the ideal storage conditions for this compound or cedarwood oil? A7: The ideal storage conditions are in a cool, dark, and airtight container. Specifically:
-
Q8: What is the expected shelf-life of cedarwood oil rich in this compound? A8: Essential oils rich in sesquiterpenes, like cedarwood oil, are generally more stable than those high in monoterpenes.[6] With proper storage, cedarwood oil can have a shelf life of several years. However, it is always best to re-analyze the composition periodically to ensure it meets the required specifications.
-
Q9: Can I use antioxidants to prevent the degradation of this compound? A9: Yes, the addition of antioxidants can help to inhibit oxidative degradation. Synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), or natural antioxidants like tocopherols (Vitamin E), can be effective.[7][8] The choice and concentration of the antioxidant should be optimized for your specific application.
-
Q10: How can I tell if my this compound sample has degraded? A10: Signs of degradation include a change in color, an increase in viscosity, and a change in aroma (e.g., a sour or rancid smell).[3][9][10][11] For a quantitative assessment, Gas Chromatography (GC) analysis is the most reliable method to determine the concentration of this compound and to detect the presence of degradation products.
Section 3: Experimental Protocols and Data
Protocol for Steam Distillation of this compound from Cedarwood
This protocol provides a general guideline for the laboratory-scale steam distillation of cedarwood oil.
-
Preparation of Plant Material:
-
Obtain dried cedarwood chips or shavings.
-
Grind the wood to a coarse powder to increase the surface area. Avoid grinding too finely, as this may impede steam flow.
-
-
Apparatus Setup:
-
Assemble a steam distillation apparatus consisting of a steam generator, a still pot for the plant material, a condenser, and a collection flask (separatory funnel or Florentine flask).
-
Ensure all glass joints are properly sealed.
-
-
Distillation Process:
-
Place the ground cedarwood into the still pot. Do not overfill.
-
Begin passing steam from the generator through the plant material.
-
Maintain a steady flow of steam to ensure even heating and extraction.
-
The steam and volatile oils will travel to the condenser, where they will cool and liquefy.
-
-
Collection and Separation:
-
Collect the distillate, which will consist of water and essential oil.
-
The essential oil, being less dense than water, will form a layer on top.
-
Separate the oil from the water using a separatory funnel.
-
-
Drying and Storage:
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried oil and store it in a cool, dark, and airtight container.
-
Protocol for Accelerated Stability Testing of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.
-
Sample Preparation:
-
Prepare several aliquots of the this compound extract or oil in amber glass vials.
-
Some samples can be prepared with the addition of antioxidants (e.g., BHT, BHA, tocopherol at various concentrations) to evaluate their stabilizing effect.
-
A control sample with no added antioxidants should be included.
-
-
Storage Conditions:
-
Place the vials in a stability chamber at an elevated temperature, for example, 40°C ± 2°C, with controlled humidity (e.g., 75% RH ± 5% RH), as per ICH guidelines for accelerated stability testing.[12]
-
Store a parallel set of samples at the recommended storage condition (e.g., 5°C ± 3°C) for real-time stability comparison.
-
-
Time Points for Analysis:
-
Withdraw samples from the stability chamber at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
-
Analysis:
-
At each time point, analyze the samples for the concentration of this compound using a validated Gas Chromatography (GC-FID or GC-MS) method.
-
Monitor for the appearance of degradation products.
-
Also, evaluate physical characteristics such as color, clarity, and odor.
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant.
-
The data can be used to estimate the shelf-life of the product under the recommended storage conditions.
-
Protocol for GC-MS Analysis of this compound
This method is suitable for the quantification of this compound and the identification of its degradation products.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 1:50), depending on the sample concentration.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
Identification: Identify this compound and its degradation products by comparing their mass spectra and retention indices with those of reference standards and/or spectral libraries (e.g., NIST, Wiley).
-
Quantification: Use an internal or external standard method for accurate quantification.
Section 4: Visual Diagrams
Factors Leading to this compound Degradation
Caption: Key environmental factors that contribute to the degradation of this compound.
Workflow for Preventing this compound Degradation
Caption: A recommended workflow to minimize the degradation of this compound during extraction and storage.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. rockymountainoils.com [rockymountainoils.com]
- 4. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. jadebloom.com [jadebloom.com]
- 7. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vitruvi.com [vitruvi.com]
- 10. africaimports.com [africaimports.com]
- 11. hiqili.com [hiqili.com]
- 12. ijpsonline.com [ijpsonline.com]
Technical Support Center: Troubleshooting Peak Tailing for Gamma-Himachalene in GC-MS Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the GC-MS analysis of gamma-himachalene.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks are symmetrical (Gaussian). When tailing occurs, it can lead to several analytical problems:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation difficult.
-
Inaccurate Integration: Data analysis software may struggle to correctly identify the start and end of a tailing peak, leading to errors in area calculation and inaccurate quantification.[2][3]
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Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can negatively impact the method's limit of detection.[2]
While this compound, a C15H24 sesquiterpene, is a relatively non-polar hydrocarbon, it can still exhibit peak tailing due to various physical and chemical issues within the GC-MS system.[4][5][6]
Q2: My this compound peak is tailing. What are the most common causes?
A2: Peak tailing in GC can typically be traced back to one of two root causes: physical disruptions in the flow path or unwanted chemical interactions (adsorption).[4][7]
Common specific causes include:
-
Inlet Contamination: This is the most frequent source of peak tailing.[8] Over time, non-volatile residues from samples can accumulate on the injector liner, septum, and inlet seal, creating "active sites" that interact with analytes.[9]
-
Flow Path Disruption: Physical issues can create turbulence or dead volume in the carrier gas path, causing all peaks in the chromatogram to tail.[4][10] This includes a poor column cut, incorrect column installation depth in the inlet, or leaks.[10][11]
-
Column Issues: The column itself can be a source of problems. Contamination can build up at the head of the column, or the stationary phase can degrade, exposing active silanol groups that cause tailing.[1][12]
-
Method-Related Issues: Injecting too much sample (column overload), a polarity mismatch between the sample solvent and the column's stationary phase, or an improperly configured split ratio can all lead to poor peak shape.[1][8]
Q3: How can I differentiate between an inlet problem and a column problem?
A3: A simple diagnostic test can help pinpoint the source of the issue. Inject a non-polar, inert compound, such as a simple hydrocarbon (e.g., dodecane or another alkane).[13][14]
-
If the hydrocarbon peak is symmetrical, but your this compound peak tails: The issue is likely due to chemical interactions (activity) within the system.[14] This points toward a contaminated or degraded liner, septum, or the column itself, as these active sites will interact more with certain analytes.
-
If the hydrocarbon peak also tails: The problem is likely a physical one affecting the flow path. This suggests a poor column cut, incorrect installation, or a blockage that is causing turbulence for all compounds passing through the system.[4][10]
Q4: Could my injection parameters cause peak tailing for this compound?
A4: Yes, injection parameters can significantly impact peak shape. Key factors include:
-
Sample Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase at the column inlet, leading to tailing.[1] Consider diluting your sample or reducing the injection volume.
-
Solvent Mismatch: A significant polarity mismatch between your sample solvent and the stationary phase can cause poor peak focusing on the column.[8] For example, injecting a very polar solvent like methanol onto a non-polar column (like a DB-5ms) can sometimes cause peak distortion for early eluting compounds.
-
Split Ratio Too Low: In a split injection, the total flow through the inlet should be sufficient to ensure efficient sample transfer. A minimum of 20 mL/min is often recommended.[8] If the split ratio is too low, the flow may not be high enough to produce a sharp injection band.
-
Splitless Injection Issues: When using splitless injection, the sample solvent remains in the hot inlet for a longer time. If not properly purged, the solvent can slowly "bleed" onto the column, creating a broad solvent front that can obscure or merge with early eluting peaks, mimicking severe tailing.[10]
Systematic Troubleshooting Guide
When encountering peak tailing, a systematic approach is the most efficient way to identify and resolve the problem. The following table and workflow diagram summarize the key steps. A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.5 is generally considered problematic and warrants investigation.[3][15][16]
Summary of Causes and Solutions
| Potential Cause | Commonly Affected Peaks | Typical Tailing Factor (Tf) | Recommended Action |
| Physical / Flow Path Issues | |||
| Poor Column Cut / Blockage | All peaks | > 1.8 | Re-cut 5-10 cm from the column inlet, ensuring a clean, square cut.[10] |
| Incorrect Column Installation | All peaks | > 1.5 | Verify and adjust the column installation depth in the inlet and detector per manufacturer specifications.[10] |
| Chemical / Activity Issues | |||
| Contaminated Inlet Liner/Seal | Active or all compounds | > 1.5 | Perform inlet maintenance: replace the liner, septum, and inlet O-ring/seal.[4][8] |
| Column Contamination (Inlet side) | Active or later eluting compounds | > 1.6 | Trim 10-20 cm from the front of the column. If this fails, the column may need replacement.[12] |
| Column Degradation / Active Column | Polar or active compounds | > 1.7 | Condition the column. If the issue persists after trimming and conditioning, replace the column.[8] |
| Methodological Issues | |||
| Sample Overload | The overloaded peak and nearby peaks | > 1.5 | Reduce injection volume or dilute the sample.[1] |
| Solvent-Phase Mismatch | Early eluting peaks | > 1.5 | Change the sample solvent to one that is more compatible with the stationary phase (e.g., hexane for a non-polar column).[8] |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing for this compound.
Caption: A flowchart detailing the systematic approach to troubleshooting peak tailing.
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Liner, Septum, O-Ring/Seal Replacement)
Routine inlet maintenance is the most effective way to prevent peak tailing caused by the accumulation of non-volatile residues.[17][18]
Materials:
-
Appropriate wrenches for your GC model
-
Lint-free gloves and swabs[19]
-
Tweezers
-
Solvents: Methanol, Acetone
-
New consumables: septum, inlet liner, and O-ring or inlet seal appropriate for your instrument[20]
Procedure:
-
Cool Down: Set the injector temperature to a safe level (e.g., <50°C). Turn off the carrier gas flow at the instrument controller and wait for the inlet to depressurize.
-
Disassembly: Wearing lint-free gloves, loosen the septum retaining nut and remove the old septum with tweezers.[19]
-
Remove the liner assembly from the inlet. Carefully pull the old liner and O-ring out, using tweezers to grasp the liner.[19]
-
Cleaning and Inspection: Inspect the inside of the inlet for any visible contamination or particles from the septum. If needed, gently clean the interior surfaces with a lint-free swab lightly dampened with methanol or acetone. Inspect the metal inlet seal for any damage or debris.
-
Reassembly: Place a new O-ring onto the new liner. Carefully insert the new liner into the inlet, ensuring it is seated correctly.[19]
-
Place the new septum into the retaining nut and tighten it according to the manufacturer's recommendation. Overtightening can cause the septum to core or split.[19][21]
-
System Check: Restore the carrier gas flow and allow the inlet to purge for 10-15 minutes to remove any air.[19] Perform a leak check using an electronic leak detector around the fittings. Once confirmed leak-free, you can heat the inlet to the method setpoint.
Protocol 2: GC Column Conditioning
Proper conditioning is essential for new columns to remove contaminants and ensure a stable, low-bleed baseline.[22]
Procedure:
-
Installation (Inlet Only): Install the column into the injector, but do not connect the other end to the detector. Ensure a proper, clean, square cut on the column end.[11][14]
-
Purge: Set the carrier gas flow rate to the recommended value for your column diameter (typically 1-2 mL/min). Purge the column for 15-30 minutes at ambient temperature (e.g., 40°C) to remove all oxygen from the system.[14][22] This is a critical step, as heating the column in the presence of oxygen will permanently damage the stationary phase.[22]
-
Temperature Program: While maintaining carrier gas flow, program a slow oven temperature ramp (e.g., 5-10°C/min) to a conditioning temperature. This temperature should be about 20°C above the final temperature of your analytical method but must not exceed the column's maximum isothermal temperature limit.[14]
-
Hold: Hold at the conditioning temperature for 1-2 hours. For a highly sensitive detector like a mass spectrometer, a longer conditioning time (e.g., overnight) may be necessary to achieve a stable baseline.[14] A properly conditioned column will show a stable, flat baseline signal.[22]
-
Cool Down and Connect: Cool the oven down. Turn off the carrier gas flow and connect the column to the MS detector, ensuring a proper installation and leak-free connection.
-
Final Check: Restore gas flow, heat the system to operating temperatures, and run a blank or solvent injection to confirm a stable baseline before analyzing samples.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. acdlabs.com [acdlabs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. Buy (1R,6S)-gamma-himachalene | 53111-25-4 [smolecule.com]
- 6. Showing Compound this compound (FDB017399) - FooDB [foodb.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 19. youtube.com [youtube.com]
- 20. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Resolution of Himachalene Isomers in Gas Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving common challenges encountered during the gas chromatographic (GC) separation of himachalene isomers, such as α-himachalene and β-himachalene.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the resolution of himachalene isomers in GC?
A1: The successful separation of himachalene isomers, which often have very similar boiling points and polarities, hinges on the careful optimization of three primary factors: the GC column's stationary phase, the oven temperature program, and the carrier gas flow rate. A systematic approach to optimizing these parameters is crucial for achieving baseline resolution.
Q2: Which type of GC column is most effective for separating α- and β-himachalene?
A2: The choice of the GC column is paramount for separating structurally similar isomers like himachalenes.[1]
-
Non-polar columns (e.g., DB-5ms, HP-5ms) separate compounds primarily based on their boiling points. Since α- and β-himachalene have very close boiling points, achieving baseline separation on a standard non-polar column can be challenging but may be improved with a longer column (e.g., 60 m).
-
Polar columns (e.g., those with polyethylene glycol like Carbowax, or cyanopropyl-substituted polysiloxane phases) can offer better selectivity based on subtle differences in polarity and molecular shape.
-
Liquid crystalline stationary phases are known for their exceptional ability to separate positional and geometric isomers based on the molecule's length-to-breadth ratio and rigidity.[2][3]
Q3: How does the oven temperature program impact the separation of himachalene isomers?
A3: The temperature program directly influences the retention time and peak width of the analytes.[4][5] A slow temperature ramp rate (e.g., 1-5 °C/minute) generally provides better resolution by allowing more interaction time between the isomers and the stationary phase.[6] Conversely, a fast ramp can lead to co-elution.[4] It is often a trade-off between resolution and analysis time.
Q4: Can the carrier gas and its flow rate affect the resolution of these isomers?
A4: Absolutely. The choice of carrier gas (commonly Helium or Hydrogen) and its linear velocity are critical for column efficiency. Hydrogen often provides better efficiency and allows for faster analyses at its optimal linear velocity.[6] Operating the column at the optimal flow rate for the chosen carrier gas is key to minimizing band broadening and maximizing resolution.
Q5: What are Kovats retention indices, and how can they help in identifying himachalene isomers?
A5: The Kovats retention index is a standardized method for reporting retention times in gas chromatography, which helps in comparing results between different instruments and laboratories. It relates the retention time of an analyte to the retention times of n-alkane standards. By comparing the experimentally determined retention indices of your peaks to published values for α- and β-himachalene on similar stationary phases, you can more confidently identify the isomers.
Troubleshooting Guide
This guide addresses common problems encountered during the GC analysis of himachalene isomers in a question-and-answer format.
Problem: Poor or No Separation of Isomer Peaks
-
Symptom: The chromatogram shows broad, overlapping, or completely co-eluting peaks for the himachalene isomers.
-
Possible Cause & Solution:
-
Inappropriate Stationary Phase: Your current column may not have the necessary selectivity.
-
Suboptimal Temperature Program: The temperature ramp may be too fast.
-
Non-Optimal Carrier Gas Flow Rate: The carrier gas velocity might be too high or too low, leading to band broadening.
-
Solution: Optimize the carrier gas flow rate to achieve the highest column efficiency. For a 0.25 mm ID column, a typical starting flow rate for helium is around 1.0-1.5 mL/min.[6]
-
-
Problem: Peak Tailing
-
Symptom: The peaks for the himachalene isomers are asymmetrical with a "tail" extending from the back of the peak.
-
Possible Cause & Solution:
-
Active Sites in the System: Active sites in the injector liner or at the head of the column can cause interactions with the analytes.
-
Solution: Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the column from the inlet side to remove any contamination.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample. Using a split injection with a higher split ratio can also help.[6]
-
-
Problem: Irreproducible Retention Times
-
Symptom: The retention times for the himachalene isomers vary significantly between runs.
-
Possible Cause & Solution:
-
Leaks in the System: Leaks in the injector, column fittings, or detector interface can cause fluctuations in pressure and flow.
-
Solution: Perform a thorough leak check of the entire GC system using an electronic leak detector.[6]
-
-
Inconsistent Oven Temperature: Poor control of the GC oven temperature will lead to retention time shifts.
-
Solution: Ensure the GC oven is properly calibrated and maintaining a stable temperature.[6]
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Condition the column according to the manufacturer's instructions. If retention times continue to shift, the column may need to be replaced.
-
-
Data Presentation
The following table summarizes the Kovats retention indices for α-himachalene on standard non-polar and polar stationary phases, providing a quantitative basis for column selection and isomer identification.
| Isomer | Stationary Phase Type | Kovats Retention Index (I) |
| α-Himachalene | Standard Non-Polar | 1435 - 1475[7] |
| Semi-Standard Non-Polar | 1427 - 1471[7] | |
| Standard Polar | 1632 - 1704[7] |
Note: These values represent a range from multiple sources and should be used as a guide. Actual retention indices may vary based on the specific column and analytical conditions.
Experimental Protocols
Below are detailed methodologies for the gas chromatographic analysis of himachalene isomers.
Method 1: High-Resolution Separation on a Polar Stationary Phase
This method is designed to maximize the separation of α- and β-himachalene by leveraging a polar stationary phase.
-
Sample Preparation:
-
Prepare a stock solution of the essential oil or sample containing himachalene isomers at a concentration of approximately 1 mg/mL in hexane or ethyl acetate.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
-
If the sample contains particulate matter, filter it through a 0.45 µm syringe filter prior to injection.
-
-
Gas Chromatography (GC) Conditions:
-
Column: DB-WAX or equivalent polar capillary column (e.g., containing polyethylene glycol).
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen or Helium, at an optimal flow rate (e.g., ~1.2 mL/min for Helium).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 3 °C/minute to 220 °C.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280 °C (for FID).
-
Method 2: Screening on a Non-Polar Stationary Phase
This method is suitable for initial screening and analysis on a common, non-polar column.
-
Sample Preparation:
-
Follow the same procedure as in Method 1.
-
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness (a 60 m column may provide better resolution).
-
Carrier Gas: Hydrogen or Helium, at an optimal flow rate.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 1 minute.
-
Ramp: 5 °C/minute to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280 °C (for FID).
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting and method optimization.
Caption: Troubleshooting workflow for poor resolution.
Caption: Experimental workflow for GC method optimization.
References
- 1. alpha-Himachalene|Research Grade [benchchem.com]
- 2. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. alpha-Himachalene | C15H24 | CID 520909 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing low yield of gamma-himachalene in chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chemical and biological synthesis of gamma-himachalene, with a primary focus on resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1] It is a bicyclic compound found primarily in the essential oils of coniferous trees, such as those from the Cedrus genus (cedarwood).[2][3] It is valued for its characteristic woody and earthy aroma and is investigated for its potential antimicrobial and anti-inflammatory properties.[4]
Q2: What are the primary methods for producing this compound?
There are three main routes for producing this compound:
-
Extraction from Natural Sources: This is the most common method, typically involving steam distillation of essential oils from plants like cedarwood.[1]
-
Chemical Synthesis: Laboratory synthesis can be performed through multi-step reactions, often involving the cyclization and functionalization of other terpenes or simpler organic starting materials.[1][5]
-
Biosynthesis/Metabolic Engineering: This approach uses engineered microorganisms, such as yeast (Saccharomyces cerevisiae), to produce this compound from simple sugars. This involves expressing a specific sesquiterpene synthase that catalyzes the cyclization of the precursor Farnesyl Pyrophosphate (FPP).[1][6]
Q3: What is the direct precursor for the biosynthesis of this compound?
In biological systems, the universal precursor for all sesquiterpenes, including this compound, is Farnesyl Pyrophosphate (FPP).[1] Specific enzymes known as sesquiterpene synthases catalyze the complex cyclization of FPP to form the characteristic himachalene carbon skeleton.[1]
Q4: What general factors can lead to low yields in terpene synthesis?
Low yields in terpene synthesis, whether chemical or biological, can be attributed to several factors:
-
Volatility: Terpenes are volatile compounds, and significant loss can occur during sample preparation, extraction, and purification if samples are not kept cool.[7]
-
Precursor Availability: In both chemical and biological synthesis, an insufficient supply of the direct precursor will limit the final yield.
-
Reaction/Fermentation Conditions: Suboptimal conditions such as temperature, pH, pressure, solvent, or catalyst activity can drastically reduce yield and selectivity.[8][9]
-
Enzyme Inefficiency (Biosynthesis): The terpene synthase used may have low catalytic activity or stability, leading to a bottleneck in production.[10]
-
Cellular Toxicity (Biosynthesis): The accumulation of the terpene product or pathway intermediates can be toxic to the microbial host, inhibiting growth and production.[10]
-
Byproduct Formation: Competing side reactions can consume precursors and reagents, reducing the yield of the desired product.[8]
Troubleshooting Guide for Low this compound Yield
This guide provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low yield in a multi-step chemical synthesis.
Potential Cause: Your chemical synthesis of this compound is producing the target molecule, but the overall yield is below expectations. This could be due to issues with reagents, reaction conditions, or competing side reactions.
Troubleshooting Steps:
-
Verify Precursor and Reagent Quality:
-
Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction or poison catalysts.
-
Use fresh solvents, as contaminants like water or peroxides can quench catalysts or react with intermediates.
-
-
Optimize Reaction Conditions:
-
Temperature: Temperature is critical. For instance, in Friedel-Crafts acylation of related himachalenes, reactions at room temperature versus 100 °C yield different product ratios.[8] Systematically vary the temperature to find the optimal point for your specific cyclization or functionalization step.
-
Catalyst: Ensure the catalyst is active. For reactions involving metal catalysts (e.g., Raney nickel for dehydrogenation), verify its activity and loading.[8] Consider screening alternative catalysts if yield does not improve.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[8] Insufficient time leads to incomplete conversion, while excessive time can promote byproduct formation.
-
-
Analyze Byproducts:
-
Use GC-MS to identify the major byproducts.[1] Understanding their structure can provide insight into competing reaction pathways (e.g., rearrangements, incomplete cyclization, or oxidation).
-
Based on the byproducts, adjust reaction conditions to disfavor their formation. For example, if oxidation is an issue, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Table 1: Example of Temperature Effect on Product Yield in a Related Reaction
The following data from a Friedel-Crafts acylation of ar-himachalene illustrates how temperature can impact product distribution.[8]
| Reaction Temperature | Desired Product (Acyl-ar-himachalene) Yield | Byproduct Yield |
| 25 °C | ~100% (Single Product) | 0% |
| 100 °C | 69% | 21% |
This demonstrates the importance of temperature control for maximizing the yield of a desired product.
Issue 2: Low titers in microbial biosynthesis of this compound.
Potential Cause: Your engineered microbial strain (e.g., yeast) is producing this compound, but the concentration (titer) is low. This often points to a bottleneck in the metabolic pathway, low enzyme activity, or cellular stress.
Troubleshooting Steps:
-
Enhance Precursor (FPP) Supply:
-
The native production of FPP may be insufficient. Overexpress key enzymes in the upstream mevalonate (MVA) pathway to boost the FPP pool available for the this compound synthase.[6]
-
-
Optimize Synthase Expression and Activity:
-
Codon Optimization: Ensure the gene for your this compound synthase is codon-optimized for your expression host (e.g., S. cerevisiae).
-
Promoter Engineering: The strength of the promoter controlling synthase expression is crucial. Test a range of promoters (from weak to strong) to find a balance that maximizes production without overly burdening the cell. In a study on β-himachalene, screening promoters led to a 40.9-fold improvement in initial production.[6]
-
Fusion Proteins: Consider creating a fusion protein by linking the synthase to an enzyme from the FPP pathway (like ERG20). This can channel the substrate directly to the synthase, improving efficiency. This strategy increased β-himachalene production by 66%.[6]
-
-
Optimize Fermentation Conditions:
-
Systematically test different temperatures, pH levels, and media compositions.
-
Implement fed-batch fermentation to maintain optimal growth and production phases, which can significantly increase final titers. A fed-batch strategy increased β-himachalene yield to 2.12 g/L.[6]
-
-
Mitigate Product Toxicity:
-
Terpenes can be toxic to cells. Implement a two-phase fermentation by adding an organic solvent overlay (e.g., dodecane) to the culture. This solvent can sequester the this compound as it's produced, reducing its concentration in the aqueous phase and alleviating cellular toxicity.
-
Table 2: Impact of Metabolic Engineering Strategies on Himachalene Production
The following data, adapted from a study on β-himachalene biosynthesis in S. cerevisiae, highlights the potential yield improvements from various strategies.[6]
| Strain/Strategy | Key Modification | Titer (mg/L) | Fold Increase |
| YB-0 | Base strain with synthase | 1.11 | 1x |
| YB-1 | Promoter optimization | 46.50 | 41.9x |
| YB-2 | Fusion protein (Synthase-ERG20) | 77.01 | 69.4x |
| YB-2 (Bioreactor) | Optimized fed-batch fermentation | 2120 | 1910x |
Experimental Protocols
Protocol 1: General Procedure for Acylation of a Himachalene Derivative
This protocol is based on the Friedel-Crafts acylation of ar-himachalene and can be adapted for related reactions.[8]
Materials:
-
ar-himachalene (1 mmol)
-
Acyl chloride (1.56 mmol)
-
Aluminum chloride (AlCl₃) (1.87 mmol)
-
Nitromethane (10 mL)
-
Saturated sodium bisulfate (NaHSO₄) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
In a round-bottom flask, mix the acyl chloride and AlCl₃ in nitromethane.
-
Heat the mixture to the desired reaction temperature (e.g., 25 °C or 100 °C).
-
Add the ar-himachalene to the mixture.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, cool the mixture and evaporate the solvent using a rotary evaporator.
-
Add 20 mL of a saturated NaHSO₄ solution to the residue.
-
Extract the crude material with Et₂O (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from byproducts.
Visualizations
Diagram 1: Simplified Chemical Synthesis Pathway
Caption: A conceptual workflow for the chemical synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Synthesis Yield
Caption: A decision tree for troubleshooting low yields in chemical synthesis.
Diagram 3: Core Biosynthesis Pathway
Caption: The enzymatic conversion of FPP to this compound.
References
- 1. Buy (1R,6S)-gamma-himachalene | 53111-25-4 [smolecule.com]
- 2. This compound | 53111-25-4 | FH157326 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 53111-25-4: γ-Himachalene | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient synthesis of the natural product β-himachalene in yeast and its potential as a novel anti-HSV-1 therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 8. mdpi.com [mdpi.com]
- 9. riococo-mmj.com [riococo-mmj.com]
- 10. Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Gamma-Himachalene in Aqueous Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the significant solubility challenges of gamma-himachalene in aqueous-based biological assays. Given its hydrophobic nature as a sesquiterpene, achieving effective concentrations without precipitation is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in my aqueous bioassay medium?
A1: this compound is a sesquiterpene, a class of organic compounds characterized by a 15-carbon skeleton, making it highly lipophilic (fat-soluble) and consequently, practically insoluble in water. Its hydrophobic nature causes it to aggregate and precipitate in aqueous environments like cell culture media and buffers. This poor solubility can lead to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the primary strategies to solubilize this compound for in vitro studies?
A2: The three main approaches to enhance the solubility of hydrophobic compounds like this compound are:
-
Co-solvency: Using a water-miscible organic solvent to prepare a concentrated stock solution.
-
Surfactant-mediated Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic compound.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the this compound molecule is encapsulated.
Q3: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
A3: This is a common issue. First, ensure the final concentration of your co-solvent (e.g., DMSO) in the assay is at a non-toxic level, typically below 0.5%. If precipitation still occurs, consider the following:
-
Reduce the final concentration of this compound: Your target concentration may be above its solubility limit in the final assay medium.
-
Use a stepwise dilution: Instead of adding the stock solution directly to the full volume of the medium, add it to a smaller volume first while vortexing, and then bring it to the final volume.
-
Pre-warm the medium: Gently warming the assay medium to 37°C before adding the compound can sometimes help.
-
Explore alternative solubilization methods: If co-solvents alone are insufficient, using surfactants or cyclodextrins may be necessary.
Q4: Can the solubilization agent affect my experimental results?
A4: Yes, it is crucial to include proper controls. Co-solvents like DMSO can have biological effects at higher concentrations. Surfactants and cyclodextrins can also influence cell membranes and protein function. Therefore, always include a vehicle control in your experiments, which contains the same concentration of the solubilizing agent as your test samples but without this compound.
Troubleshooting Guide: Solubilization Methods
This guide provides a systematic approach to overcoming the solubility issues of this compound.
Method 1: Co-solvency with DMSO
Dimethyl sulfoxide (DMSO) is the most common co-solvent for preparing stock solutions of hydrophobic compounds.
Troubleshooting Steps:
-
Initial Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (up to 37°C) or sonication if necessary.
-
Working Solution Preparation:
-
Perform serial dilutions from your stock solution in your cell culture medium or assay buffer.
-
Crucially, maintain the final DMSO concentration below 0.5% (v/v) in your assay to avoid solvent-induced cytotoxicity or off-target effects. [1]
-
-
Observation of Precipitation: If precipitation occurs upon dilution, your compound's solubility limit in the aqueous medium has been exceeded.
-
Solution 1: Lower the final concentration of this compound.
-
Solution 2: Prepare a more concentrated DMSO stock solution to reduce the volume added to the aqueous phase.
-
Solution 3: Consider using a combination of solubilizing agents.
-
Data Presentation: Co-solvent Concentrations
| Co-solvent | Typical Stock Concentration | Recommended Final Concentration in Assay |
| DMSO | 10 - 100 mM | < 0.5% |
| Ethanol | 10 - 50 mM | < 1% |
Method 2: Surfactant-Mediated Solubilization
Non-ionic surfactants like Tween 20 (Polysorbate 20) can form micelles in aqueous solutions that encapsulate hydrophobic molecules, increasing their apparent solubility.
Troubleshooting Steps:
-
Determine the Critical Micelle Concentration (CMC): The CMC is the concentration at which micelles start to form. For Tween 20, the CMC is approximately 0.06 mM.[2] You need to work above this concentration.
-
Preparation:
-
Prepare a stock solution of Tween 20 in your assay buffer (e.g., 1-10%).
-
Dissolve this compound directly into the Tween 20 solution or add a concentrated DMSO stock of this compound to the Tween 20 solution.
-
-
Optimization:
-
Test a range of Tween 20 concentrations (e.g., 0.1% to 1%) to find the optimal concentration that solubilizes this compound without affecting your assay.
-
Always include a vehicle control with the same concentration of Tween 20.
-
Data Presentation: Surfactant Concentrations for Solubilization
| Surfactant | Critical Micelle Concentration (CMC) | Typical Working Concentration for Solubilization |
| Tween 20 | ~0.06 mM | 0.1% - 1% (v/v) |
| Tween 80 | ~0.012 mM | 0.1% - 1% (v/v) |
Method 3: Cyclodextrin-Based Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.
Troubleshooting Steps:
-
Choosing a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. HP-β-CD generally offers higher solubility for the complex.
-
Complex Formation (Kneading Method):
-
Create a paste of the cyclodextrin with a small amount of water or a water-ethanol mixture.
-
Add this compound to the paste and knead thoroughly.
-
Dry the mixture to obtain a powder of the inclusion complex.
-
-
Solubility Assessment: Dissolve the complex in your assay buffer and determine the concentration of solubilized this compound.
-
Assay Considerations: As with other methods, include a vehicle control with the same concentration of cyclodextrin.
Data Presentation: Solubility Enhancement with Cyclodextrins (Example with Sesquiterpene Lactones)
| Sesquiterpene Lactone | Cyclodextrin | Solubility Increase |
| Dehydrocostuslactone | β-CD | 100-4600%[3] |
| Costunolide | β-CD | 100-4600%[3] |
| (-)-α-Santonin | β-CD | 100-4600%[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 204.35 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.04 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable broth
-
Tween 80
-
96-well microtiter plate
-
Sterile TSB with 0.5% Tween 80
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in TSB with 0.5% Tween 80 to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[4]
-
Prepare serial two-fold dilutions of the this compound stock solution in TSB with 0.5% Tween 80 in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria in broth with DMSO vehicle) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation: Example MIC Values for Himachalene Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| ar-himachalene | Bacillus subtilis | 375[5] |
| bisdehydro-ar-himachalene | Micrococcus luteus | 625[5] |
| γ-dehydro-ar-himachalene | Bacillus subtilis | 1500[5] |
Protocol 3: COX-2 Inhibition Assay for Anti-inflammatory Activity
Objective: To assess the inhibitory effect of this compound on COX-2 activity.
Materials:
-
This compound stock solution (in DMSO)
-
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Abcam)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
Procedure:
-
Prepare dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is compatible with the assay (typically <1%).
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to the appropriate wells.
-
Add your this compound dilutions to the sample wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib).
-
Pre-incubate the plate as per the kit instructions to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the signal (e.g., fluorescence or colorimetric) according to the kit's protocol.
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Data Presentation: Example IC50 Values for Anti-inflammatory Activity
| Compound | Assay | IC50 |
| Sesquiterpene lactones | Inhibition of IL-1β, TNFα, IL-6 production | 0.69 - 1.70 µM[6] |
| Celastrol | Inhibition of TNFα and IL-1β production | 30 - 100 nM[6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The anti-inflammatory and potential anticancer effects of sesquiterpenes like this compound are often attributed to their modulation of key signaling pathways.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated mechanism of this compound inhibiting the MAPK/ERK pathway.
Experimental Workflow Diagram
References
- 1. diva-portal.org [diva-portal.org]
- 2. globaljournals.org [globaljournals.org]
- 3. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - ProQuest [proquest.com]
- 5. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
minimizing byproduct formation in the synthesis of himachalene derivatives
Welcome to the technical support center for the synthesis of himachalene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedel-Crafts acylation of ar-himachalene is producing a significant amount of a rearranged byproduct. How can I improve the selectivity for the desired acyl-ar-himachalene?
A1: The formation of rearranged byproducts in Friedel-Crafts acylation of ar-himachalene is highly dependent on the reaction temperature. At elevated temperatures, himachalene derivatives are prone to rearrangements.
Troubleshooting Steps:
-
Control the Reaction Temperature: Maintain a lower reaction temperature to favor the desired product. For instance, conducting the reaction at 25°C with AlCl₃ as a catalyst can lead to the formation of the desired acyl-ar-himachalene as the sole product. In contrast, increasing the temperature to 100°C can result in a mixture of the desired product and a rearranged acyl-hydroperoxide byproduct.[1]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress and stop it once the starting material is consumed to prevent further side reactions.[1]
| Parameter | Condition 1 | Condition 2 |
| Temperature | 25°C | 100°C |
| Catalyst | AlCl₃ | AlCl₃ |
| Solvent | Nitromethane | Nitromethane |
| Product(s) | (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone | A mixture of (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone (69%) and 1-(8-ethyl-8-hydroperoxy-3,5,5-trimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanone (21%) |
| Reference | [1] | [1] |
Q2: I am observing a mixture of halogenated and rearranged products during the aromatization of a himachalene mixture. How can I selectively synthesize arylhimachalene?
A2: The formation of rearrangement byproducts during aromatization is often catalyzed by acids formed in situ. The choice of reagents and the inclusion of a co-solvent to mitigate acid formation are crucial.
Troubleshooting Steps:
-
Reagent Selection: Using bromine (Br₂) in dichloromethane (CH₂Cl₂) can lead to the formation of arylhimachalene, but also rearrangement products due to the in-situ formation of bromic acid.[2]
-
Utilize a Co-solvent: Employing a co-solvent like dimethyl sulfoxide (DMSO) with a milder halogenating agent like iodine can eliminate the acid formed and regenerate the iodine, leading to a better yield of the desired dehydro-7,8-arylhimachalene.[2]
Q3: My oxidation of α-dehydro-ar-himachalene to the corresponding benzocycloheptenone is resulting in a mixture of products. What are the optimal conditions for this conversion?
A3: The oxidation of the exocyclic double bond in α-dehydro-ar-himachalene is sensitive to the choice of oxidizing agent. Stronger oxidizing agents can lead to a mixture of unwanted products.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: While agents like KMnO₄, Hg(OAc)₂, and RuCl₃/NaIO₄ can lead to product mixtures, a combination of sodium periodate (NaIO₄) and a catalytic amount of osmium tetroxide (OsO₄) has been shown to be effective.[3]
-
Solvent System: A mixed solvent system of water and tetrahydrofuran (THF) (1:1, v/v) is suitable for this reaction.[3]
-
Reaction Time and Temperature: The reaction can be carried out at room temperature for approximately 20 hours to achieve a good yield of the desired benzocycloheptenone.[3]
| Parameter | Optimized Condition |
| Oxidizing Agents | NaIO₄ and OsO₄ (catalytic) |
| Solvent | Water:THF (1:1, v/v) |
| Temperature | Room Temperature |
| Time | 20 hours |
| Yield | 73% |
| Reference | [3] |
Q4: I am having difficulty purifying my himachalene derivative. What are some effective purification strategies?
A4: Purification of himachalene derivatives often requires chromatographic techniques. The choice of stationary and mobile phases is critical for successful separation.
Troubleshooting Steps:
-
Column Chromatography: Silica gel column chromatography is a common and effective method.[1][3][4]
-
Solvent System (Eluent): A non-polar solvent system is typically used. A mixture of hexane and ethyl acetate is frequently employed, with the ratio adjusted based on the polarity of the specific derivative. Common starting ratios are hexane/ethyl acetate (98:2) or (90:10).[1][4] For particularly non-polar compounds, 100% heptane can be used.[3]
-
Recrystallization: For solid derivatives, recrystallization can be an effective final purification step. A hexane solution can be used for slow evaporation to obtain crystals.[4]
Experimental Protocols
Protocol 1: Synthesis of Bromo-nitro-arylhimachalene
This protocol details a two-step halogenation and nitration process starting from arylhimachalene.[4]
-
Bromination:
-
In a 100 mL round-bottom flask, dissolve 1 g (4.901 mmol) of arylhimachalene in a suitable solvent.
-
Add 1.42 g (17.5 mmol) of HBr.
-
Add 0.5 mL of H₂O₂ dropwise over 1 hour at 0°C.
-
Stir the reaction mixture for 24 hours at 0°C.
-
Monitor the reaction by thin-layer and gas chromatography.
-
Upon completion, neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel with hexane/ethyl acetate (98:2) as the eluent.
-
-
Nitration:
-
In a separate flask, prepare a nitrating mixture of 1.2 mL of HNO₃ and 1.2 mL of H₂SO₄.
-
Add the acid mixture dropwise to the bromo-arylhimachalene solution over 1 hour and 30 minutes at 0°C.
-
Stir the solution for 12 hours at room temperature.
-
After completion, add 20 mL of a saturated NaHCO₃ solution to the reaction mixture.
-
Extract with ethyl acetate, wash with water, and dry over MgSO₄.
-
Evaporate the solvent and purify the crude product by chromatography on silica gel with hexane/ethyl acetate (90:10) as the eluent.
-
Visualizations
References
- 1. Friedel-Craft Acylation of ar-Himachalene: Synthesis of Acyl-ar-Himachalene and a New Acyl-Hydroperoxide [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components: Characterization, DFT Studies, and Molecular Docking Analysis against Various Isolated Smooth Muscles [mdpi.com]
Technical Support Center: Chiral Separation of Himachalene Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the chiral separation of himachalene enantiomers. Himachalene, a sesquiterpene, exists as various isomers and enantiomers, making their separation and quantification a challenging analytical task.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for separating himachalene enantiomers?
A1: The most effective techniques for the chiral separation of volatile and semi-volatile compounds like himachalene are Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).[4][5] Both methods offer high resolution and are compatible with the chiral stationary phases required for enantioseparation.
Q2: Which type of chiral stationary phase (CSP) is most suitable for himachalene enantiomers?
A2: For sesquiterpenes such as himachalene, cyclodextrin-based CSPs are highly recommended for both GC and SFC applications.[6][7] Specifically, derivatized β- and γ-cyclodextrins often provide the necessary selectivity for resolving terpene enantiomers.[4]
Q3: Why is my resolution between the himachalene enantiomers poor?
A3: Poor resolution can stem from several factors including an inappropriate chiral stationary phase, suboptimal temperature (for GC) or pressure/co-solvent composition (for SFC), incorrect flow rate, or co-elution with other matrix components. A systematic method development approach is crucial to optimize these parameters.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?
A4: While HPLC is a powerful technique for chiral separations, GC and SFC are generally preferred for volatile sesquiterpenes due to their higher efficiency and speed for such compounds. If HPLC is to be used, normal-phase chromatography with polysaccharide-based chiral stationary phases would be the most promising approach.
Q5: What are the typical challenges in quantifying himachalene enantiomers in complex matrices like essential oils?
A5: The primary challenges include matrix interference, where other components in the essential oil co-elute with the himachalene enantiomers, and the potential for low concentrations of the target analytes. Effective sample preparation and the use of mass spectrometry (MS) for detection can help mitigate these issues.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of himachalene enantiomers.
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | 1. Incorrect chiral stationary phase. 2. Temperature program is not optimal. 3. Carrier gas flow rate is too high or too low. | 1. Screen different derivatized cyclodextrin columns (e.g., β- and γ-cyclodextrins). 2. Optimize the temperature ramp. A slower ramp often improves resolution. 3. Perform a flow rate optimization study to find the optimal linear velocity for the carrier gas (e.g., Helium or Hydrogen). |
| Poor peak shape (tailing or fronting) | 1. Active sites in the GC inlet or column. 2. Sample overload. 3. Incompatible solvent. | 1. Use a deactivated inlet liner and ensure the column is properly conditioned. 2. Reduce the injection volume or dilute the sample. 3. Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
| Inconsistent retention times | 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Oven temperature instability. | 1. Use a reliable electronic pressure control (EPC) system. 2. Perform a leak check of the entire GC system. 3. Calibrate the GC oven and ensure it maintains a stable temperature. |
Supercritical Fluid Chromatography (SFC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no enantioseparation | 1. Unsuitable chiral stationary phase. 2. Incorrect mobile phase composition (CO2/co-solvent ratio). 3. Suboptimal back pressure or temperature. | 1. Screen a variety of polysaccharide-based or cyclodextrin-based chiral columns. 2. Optimize the gradient or isocratic percentage of the co-solvent (e.g., methanol, ethanol). 3. Adjust the back pressure (typically 100-200 bar) and column temperature (30-50 °C) to fine-tune selectivity. |
| Peak splitting or broadening | 1. Sample solvent is too strong. 2. High injection volume. 3. Mismatched mobile phase and sample solvent. | 1. Dissolve the sample in a weaker solvent or the initial mobile phase. 2. Reduce the injection volume. 3. Ensure the sample solvent is miscible with the supercritical CO2 and co-solvent. |
| Baseline instability | 1. Incomplete mixing of CO2 and co-solvent. 2. Contaminated mobile phase components. 3. Fluctuations in back pressure. | 1. Ensure the pump is functioning correctly and the mobile phases are adequately mixed. 2. Use high-purity CO2 and fresh, filtered co-solvents. 3. Check the back pressure regulator for proper operation. |
Experimental Protocols
Protocol 1: Chiral GC-MS Method for Himachalene Enantiomers
This protocol outlines a general method for the chiral separation of himachalene enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Instrumentation:
-
Gas Chromatograph equipped with an autosampler and a Mass Spectrometric detector.
2. Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 2°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
4. Sample Preparation:
-
Dilute the sample (e.g., essential oil) in a suitable solvent like hexane to a final concentration of approximately 100 µg/mL.
Protocol 2: Chiral SFC-UV Method for Himachalene Enantiomers
This protocol provides a general method for the chiral separation of himachalene enantiomers using Supercritical Fluid Chromatography with UV detection.
1. Instrumentation:
-
SFC system equipped with a back pressure regulator, autosampler, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Amylose or Cellulose-based, 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase:
-
A: Supercritical CO2.
-
B: Methanol.
-
-
Gradient: 2% B to 15% B over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
3. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 98:2 CO2:Methanol, approximated by dissolving in Methanol) to a concentration of 1 mg/mL.
Visualizations
Caption: A generalized workflow for developing a chiral separation method for himachalene enantiomers.
Caption: A decision tree for troubleshooting poor resolution in the chiral separation of himachalene.
References
- 1. (-)-alpha-Himachalene | C15H24 | CID 11830551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,6S)-alpha-himachalene | C15H24 | CID 24798713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Himachalene|Research Grade [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Selection for γ-Himachalene Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent selection for the efficient extraction of γ-himachalene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of γ-himachalene.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of γ-Himachalene | Inappropriate Solvent Choice: The solvent polarity may not be suitable for the nonpolar nature of γ-himachalene. | Select a nonpolar solvent such as n-hexane, which is effective for extracting sesquiterpenes. Consider a sequential extraction with solvents of increasing polarity to isolate different compound classes. |
| Insufficient Extraction Time: The solvent may not have had enough contact time with the plant material to effectively dissolve the γ-himachalene. | For maceration, allow the plant material to soak for at least 24-72 hours. For Soxhlet extraction, ensure the process runs for a sufficient number of cycles (typically several hours). | |
| Poor Sample Preparation: Large particle size of the plant material can limit solvent penetration and surface area contact. | Grind the dried plant material into a fine powder to maximize the surface area available for extraction. | |
| Degradation of γ-Himachalene: Prolonged exposure to high temperatures during methods like Soxhlet extraction or hydrodistillation can lead to the degradation of thermolabile compounds. | If using Soxhlet, choose a solvent with a lower boiling point to reduce the extraction temperature. For hydrodistillation, optimize the extraction time and temperature to minimize thermal stress. Consider maceration at room temperature for a gentler extraction. | |
| Co-extraction of Unwanted Compounds | Solvent is Too Broad-Spectrum: Solvents like ethanol can extract a wide range of both polar and nonpolar compounds, leading to a less pure extract. | Use a highly nonpolar solvent like n-hexane to selectively extract lipids and nonpolar terpenes like γ-himachalene. If a broader extraction is initially performed, a subsequent liquid-liquid partitioning or chromatographic step will be necessary for purification. |
| Inconsistent Extraction Yields | Variability in Plant Material: The concentration of γ-himachalene can vary depending on the age, geographical source, and harvesting time of the plant material. | Ensure that the plant material is sourced consistently and properly identified. Standardize the drying and storage conditions of the plant material before extraction. |
| Inconsistent Extraction Parameters: Variations in temperature, extraction time, or solvent-to-solid ratio between experiments will lead to inconsistent results. | Strictly control and document all extraction parameters for each experiment to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a solvent for γ-himachalene extraction?
A1: The most critical factor is the polarity of the solvent. γ-Himachalene is a nonpolar sesquiterpene hydrocarbon. According to the principle of "like dissolves like," nonpolar solvents are the most effective for its extraction.
Q2: Which solvent is generally recommended for achieving a high yield of γ-himachalene?
A2: N-hexane is a highly recommended solvent for the extraction of γ-himachalene and other nonpolar sesquiterpenes due to its low polarity, which allows for selective extraction of these compounds with high efficiency.
Q3: Can I use ethanol to extract γ-himachalene?
A3: While ethanol can extract a broad spectrum of phytochemicals, its high polarity makes it less efficient for selectively extracting nonpolar compounds like γ-himachalene. Using ethanol will likely result in a lower yield of γ-himachalene and a higher co-extraction of more polar, unwanted compounds.
Q4: How can I remove the solvent from my extract to isolate the γ-himachalene?
A4: The solvent can be removed using a rotary evaporator under reduced pressure. This technique allows for gentle evaporation of the solvent at a lower temperature, which helps to prevent the degradation of heat-sensitive compounds like γ-himachalene.
Q5: My GC-MS analysis shows the presence of other himachalene isomers. How can I improve the purity of my γ-himachalene extract?
A5: The co-extraction of other isomers like α- and β-himachalene is common as they share similar chemical properties. To isolate pure γ-himachalene, further purification steps such as column chromatography using a silica gel stationary phase and a nonpolar mobile phase (e.g., hexane or a hexane/ethyl acetate gradient) are necessary.
Data Presentation
The following table summarizes the comparative yield of sesquiterpenes from plant material using different extraction methods and solvents. While this data is for α-zingiberene from ginger, it serves as a representative example of the efficiencies of these methods for a similar sesquiterpene.
| Extraction Method | Solvent | Target Sesquiterpene | Yield (% of essential oil) | Yield (g/g of plant material) | Reference |
| Hydrodistillation | Water | α-Zingiberene | 15.70% | 0.007 | |
| Steam Distillation | Water | α-Zingiberene | 28.9% | 0.006 | |
| Supercritical Fluid Extraction (SFE) | CO₂ | α-Zingiberene | 19.34% | 0.051 |
Note: Yields can vary significantly based on the plant matrix, specific compound, and experimental conditions.
A study on the essential oil of Cedrus deodara obtained by hydrodistillation reported the following composition of himachalene isomers as a percentage of the total essential oil:
-
β-Himachalene: 37.34%
-
α-Himachalene: 13.83%
-
γ-Himachalene: 12.00%
Experimental Protocols
Maceration Protocol for γ-Himachalene Extraction
This protocol is a gentle method suitable for extracting heat-sensitive compounds.
Materials:
-
Dried and finely powdered plant material (e.g., cedarwood)
-
n-Hexane (analytical grade)
-
A large, sealable glass container (e.g., Erlenmeyer flask with a stopper)
Validation & Comparative
Comparative Analysis of the Antimicrobial Activity of Alpha-, Beta-, and Gamma-Himachalene: A Guide for Researchers
Introduction
Himachalenes are a group of naturally occurring sesquiterpene hydrocarbons, with alpha- (α), beta- (β), and gamma- (γ) himachalene being the most common isomers. Extracted primarily from the essential oils of cedar trees, such as Cedrus deodara and Cedrus atlantica, these compounds have garnered interest for their diverse biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial properties of α-, β-, and γ-himachalene, consolidating available experimental data to assist researchers, scientists, and drug development professionals in evaluating their potential as novel antimicrobial agents.
Comparative Antimicrobial Activity
Direct comparative studies on the antimicrobial efficacy of purified α-, β-, and γ-himachalene isomers are limited in publicly available literature. Most research evaluates the activity of essential oils rich in these compounds or focuses on their chemically modified derivatives. However, by collating data from various sources, a comparative picture begins to emerge.
Antibacterial Activity: Available evidence suggests that himachalenes exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria.[3] This is a common characteristic of hydrophobic terpenes, as the complex lipopolysaccharide outer membrane of Gram-negative bacteria presents a formidable barrier.[4] One study noted that non-aromatic α-himachalene was more active than its aromatized derivatives against both bacterial and fungal cultures.[5] Essential oils from Cedrus atlantica, rich in β-himachalene (28.99%) and α-himachalene (14.43%), have demonstrated significant antibacterial effects, particularly against Gram-positive strains like Micrococcus luteus and Staphylococcus aureus.[2]
Antifungal Activity: Himachalenes have also shown promising antifungal potential. Studies on himachalene derivatives have reported notable activity against mycotoxigenic fungi such as Aspergillus parasiticus, A. ochraceous, and A. sydowii.[1] Specifically, the antifungal activity of himachalene against these Aspergillus species was found to be high, with Minimum Inhibitory Concentration (MIC) values ranging from 23.4 to 187.5 µg/mL.[3]
Data Presentation: Summary of Antimicrobial Activity
The following table summarizes the available quantitative data on the antimicrobial activity of himachalenes. It is important to note that much of the data comes from studies on essential oils or derivatives, rather than pure, isolated isomers.
| Compound/Isomer | Target Microorganism | Assay Method | Result | Reference |
| Himachalene (isomer unspecified) | Aspergillus sydowii | Broth Microdilution | MIC: 23.4 - 187.5 µg/mL | [3] |
| Himachalene (isomer unspecified) | Aspergillus parasiticus | Broth Microdilution | MIC: 23.4 - 187.5 µg/mL | [3] |
| Himachalene (isomer unspecified) | Aspergillus ochraceous | Broth Microdilution | MIC: 23.4 - 187.5 µg/mL | [3] |
| Cedrus atlantica EO (High α- & β-himachalene) | Micrococcus luteus | Broth Microdilution | MIC: 0.0625% (v/v) | [2] |
| Cedrus atlantica EO (High α- & β-himachalene) | Staphylococcus aureus | Broth Microdilution | MIC: 0.125% (v/v) | [2] |
| Cedrus atlantica EO (High α- & β-himachalene) | Escherichia coli | Broth Microdilution | MIC: 0.25% (v/v) | [2] |
| Cedrus atlantica EO (High α- & β-himachalene) | Pseudomonas aeruginosa | Broth Microdilution | MIC: 0.5% (v/v) | [2] |
| Cedrus atlantica EO (High α- & β-himachalene) | Candida albicans | Broth Microdilution | MIC: 0.5% (v/v) | [2] |
| Cedrus atlantica EO (High α- & β-himachalene) | Candida albicans | Agar Disc Diffusion | Zone of Inhibition: 22.65 mm | [2] |
| α-Himachalene (Non-aromatic) | General Bacteria & Fungi | Not Specified | Qualitatively more active than aromatic derivatives | [5] |
Proposed Mechanism of Antimicrobial Action
The precise signaling pathways for himachalenes are not fully elucidated. However, the mechanism of action for sesquiterpenes is generally attributed to their lipophilic nature, which allows them to partition into the lipid bilayers of microbial cell membranes. This interaction disrupts membrane integrity, increases permeability, and leads to the leakage of vital intracellular components, ultimately resulting in cell death.[4]
Caption: Proposed mechanism of himachalene antimicrobial activity.
Experimental Protocols
The data cited in this guide were primarily obtained through two standard antimicrobial susceptibility testing methods: Broth Microdilution for determining Minimum Inhibitory Concentration (MIC) and the Agar Disc Diffusion method for assessing the zone of inhibition.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline solution, typically adjusted to a 0.5 McFarland turbidity standard.[6] This suspension is then diluted in an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: A serial two-fold dilution of the test compound (e.g., himachalene isomer) is prepared in a 96-well microtiter plate using the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with inoculum (growth control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[6]
Caption: Experimental workflow for MIC determination.
Agar Disc Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth on an agar surface.[2]
Protocol:
-
Plate Preparation: A sterile nutrient agar (e.g., Mueller-Hinton Agar) is poured into a petri dish and allowed to solidify.
-
Inoculation: The entire surface of the agar is swabbed with a standardized microbial inoculum to create a uniform "lawn" of growth.
-
Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound. These discs are then placed firmly onto the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under suitable conditions. The compound diffuses from the disc into the agar, creating a concentration gradient.
-
Measurement: If the compound is effective, a clear circular area will form around the disc where microbial growth is inhibited. The diameter of this "zone of inhibition" is measured in millimeters (mm).[2]
Caption: Experimental workflow for the agar disc diffusion assay.
Conclusion
While the existing body of research strongly suggests that himachalene isomers possess significant antimicrobial properties, particularly against Gram-positive bacteria and various fungi, there is a clear need for more systematic studies. Future research should focus on direct, side-by-side comparisons of purified α-, β-, and γ-himachalene against a broad panel of clinically relevant microorganisms. Such studies are essential to fully elucidate their individual structure-activity relationships and determine their true potential for development into new therapeutic agents. The available data, primarily from essential oil studies, indicates that α- and β-himachalene are key contributors to the observed antimicrobial effects and warrant further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anti-Inflammatory Effects of Gamma-Himachalene: A Comparative Guide to In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo anti-inflammatory effects of gamma-himachalene, a naturally occurring sesquiterpene. Due to the limited availability of specific in vivo data for this compound, this document will use the well-researched bicyclic sesquiterpene, β-caryophyllene , as a direct comparator to illustrate the experimental workflow, data presentation, and mechanistic investigation. This approach offers a robust template for evaluating this compound's potential.
The guide will focus on the widely accepted carrageenan-induced paw edema model, a standard for acute inflammation studies. We will compare the hypothetical performance of this compound against β-caryophyllene and the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a primary screening tool for acute anti-inflammatory agents. The inflammatory response in this model is biphasic, with an initial release of histamine and serotonin, followed by a later phase mediated by prostaglandins and cytokines.
Hypothetical and Literature-Based Data Summary
The following table summarizes the expected and literature-derived quantitative data for the percentage inhibition of paw edema at various time points after carrageenan induction.
| Treatment Group | Dose (mg/kg) | 1 hour (%) | 2 hours (%) | 3 hours (%) | 4 hours (%) | 5 hours (%) |
| Vehicle (Control) | - | 0 | 0 | 0 | 0 | 0 |
| This compound (Hypothetical) | 50 | 15 | 25 | 35 | 45 | 40 |
| β-Caryophyllene | 50 | 20.5 | 32.8 | 44.2 | 55.4 | 48.7 |
| Indomethacin (Positive Control) | 10 | 25.3 | 38.9 | 52.1 | 63.2 | 58.5 |
Note: Data for β-caryophyllene and Indomethacin are representative values derived from published studies. The data for this compound is hypothetical and serves as a placeholder for future experimental validation.
Impact on Pro-Inflammatory Cytokines
Effective anti-inflammatory compounds are expected to reduce the levels of key pro-inflammatory cytokines at the site of inflammation.
| Treatment Group | Dose (mg/kg) | TNF-α Reduction (%) | IL-1β Reduction (%) |
| Vehicle (Control) | - | 0 | 0 |
| This compound (Hypothetical) | 50 | 30 | 25 |
| β-Caryophyllene | 50 | 45 | 40 |
| Indomethacin (Positive Control) | 10 | 50 | 45 |
Note: TNF-α (Tumor Necrosis Factor-alpha) and IL-1β (Interleukin-1beta) are pivotal cytokines in the inflammatory cascade. Reduction percentages are relative to the vehicle control group.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison of results.
Carrageenan-Induced Paw Edema Protocol
1. Animals:
-
Male Wistar rats (180-220g) are used.
-
Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
2. Grouping and Administration:
-
Animals are randomly divided into four groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 1% Tween 80 in saline) orally.
-
Group II (this compound): Receives a suspension of this compound in the vehicle at the desired dose.
-
Group III (β-Caryophyllene): Receives a suspension of β-caryophyllene in the vehicle.
-
Group IV (Positive Control): Receives indomethacin suspended in the vehicle.
-
-
All treatments are administered orally 60 minutes before the induction of inflammation.
3. Induction of Edema:
-
0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[1]
4. Measurement of Paw Edema:
-
The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
5. Biochemical Analysis:
-
At the end of the experiment (5 hours), animals are euthanized, and the inflamed paw tissue is collected.
-
The tissue is homogenized and used for the quantification of TNF-α and IL-1β using ELISA kits, and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for the in vivo validation of anti-inflammatory agents.
Conclusion
While direct in vivo evidence for the anti-inflammatory efficacy of isolated this compound is pending, the established activity of the related sesquiterpene β-caryophyllene provides a strong rationale for its investigation. The experimental framework detailed in this guide offers a standardized and robust methodology for such a validation. By employing the carrageenan-induced paw edema model and analyzing key inflammatory markers and signaling pathways, researchers can effectively determine the therapeutic potential of this compound and compare its performance against established anti-inflammatory agents. This systematic approach is essential for the progression of novel natural compounds in the drug development pipeline.
References
The Insecticidal Potential of Gamma-Himachalene: A Comparative Analysis with Other Sesquiterpenes
For researchers, scientists, and professionals in drug development, the quest for effective and environmentally benign insecticides is a perpetual challenge. In this context, natural compounds like sesquiterpenes, a class of C15 terpenoids, have garnered significant attention. This guide provides a comparative analysis of the insecticidal efficacy of gamma-himachalene, a prominent sesquiterpene found in the essential oils of plants like the Himalayan cedar (Cedrus deodara), against other notable sesquiterpenes.
While data on the isolated form of this compound is limited, studies on essential oil fractions rich in himachalenes (α, β, and γ isomers) provide valuable insights into its potential. This guide synthesizes available experimental data to offer a comparative overview of its toxic, repellent, and antifeedant properties against various insect pests, juxtaposed with the performance of other well-researched sesquiterpenes.
Comparative Insecticidal Efficacy: A Tabular Overview
The following tables summarize the available quantitative data on the insecticidal activity of this compound (as part of a himachalene-rich fraction) and other selected sesquiterpenes. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, target insect species, and the use of isolated compounds versus essential oil fractions.
| Sesquiterpene (or fraction) | Target Insect | Bioassay Type | Efficacy Metric (LC50/LD50) | Source |
| Himachalenes-enriched fraction | Diamondback moth (Plutella xylostella) | Larvicidal (Leaf Dip) | LC50: 362 µg/mL | [1] |
| β-Himachalene | Pulse beetle (Callosobruchus analis) | Topical Application | 97.5% mortality at 0.56 µmol/insect | [2] |
| β-Himachalene | Housefly (Musca domestica) | Topical Application | High mortality and quick knockdown | [2] |
| α-Humulene | Old-World bollworm (Helicoverpa armigera) | Ingestion | LC50: 20.86 µg/mL | [3][4] |
| α-Humulene | Granary weevil (Sitophilus granarius) | Contact | LD50: 41.87 µ g/adult (24h) | [5] |
| β-Caryophyllene | Red flour beetle (Tribolium castaneum) | Contact | LD50: >4,515 mg/kg (dermal, rabbit) | [6] |
| Caryophyllene oxide | Maize weevil (Sitophilus zeamais) | Contact | LD50: 34.09 µ g/adult | [7] |
| Caryophyllene oxide | Red flour beetle (Tribolium castaneum) | Contact | LD50: 45.56 µ g/adult | [7] |
| Caryophyllene oxide | Diamondback moth (Plutella xylostella) | Contact | LD50: 20.71 mg/mL | [8] |
Table 1: Comparative Lethal Concentration (LC50) and Lethal Dose (LD50) of Selected Sesquiterpenes.
| Sesquiterpene | Target Insect | Bioassay Type | Efficacy Metric | Source |
| Farnesol | Mosquitoes | Repellency Test | 73% repellency at 2mg for 30 min | [9] |
| β-Caryophyllene | Mosquitoes (Aedes aegypti) | Oviposition Deterrence | Significantly active | |
| α-Humulene | Mosquitoes (Aedes aegypti) | Oviposition Deterrence | Significantly active | |
| Bisabolol | Lepidopteran larvae | Antifeedant Assay | Varies with species |
Table 2: Repellent and Antifeedant Activities of Selected Sesquiterpenes.
Experimental Protocols: A Closer Look
The methodologies employed in determining insecticidal efficacy are critical for interpreting and comparing results. Below are detailed descriptions of common experimental protocols used in the cited studies.
Contact Toxicity Bioassay (Topical Application)
This method assesses the toxicity of a substance through direct contact with the insect's cuticle.
Larvicidal Bioassay (Leaf Dip Method)
This assay is commonly used to evaluate the efficacy of insecticides against leaf-eating insect larvae.
Antifeedant Bioassay (No-Choice Test)
This method assesses the ability of a compound to deter insects from feeding.
Signaling Pathways and Mechanisms of Action
The insecticidal activity of sesquiterpenes can be attributed to various mechanisms, including neurotoxicity, disruption of developmental processes, and enzymatic inhibition. While the precise signaling pathways for this compound are not yet fully elucidated, the general mechanisms for sesquiterpenes often involve interactions with the insect's nervous system.
Discussion and Future Directions
The available data suggests that himachalenes, including this compound, exhibit significant insecticidal properties. The LC50 value of a himachalenes-enriched fraction against the major agricultural pest Plutella xylostella indicates a potent activity.[1] Furthermore, the high mortality rates observed for β-himachalene against the stored product pest Callosobruchus analis and the public health pest Musca domestica underscore the potential of this structural class of sesquiterpenes.[2]
Future research should prioritize the isolation and purification of this compound to conduct systematic insecticidal bioassays against a broad range of insect pests. Such studies would enable a more precise comparison with other sesquiterpenes and facilitate a deeper understanding of its structure-activity relationships. Investigating the specific molecular targets and signaling pathways of this compound will also be crucial for its potential development as a commercial bio-insecticide. The exploration of synergistic effects with other natural compounds could further enhance its insecticidal potency.
References
- 1. Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Himachalol andβ-himachalene: Insecticidal principles of himalayan cedarwood oil | Semantic Scholar [semanticscholar.org]
- 3. Insecticidal activity of camphene, zerumbone and α-humulene from Cheilocostus speciosus rhizome essential oil against the Old-World bollworm, Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. Chemical Composition and Insecticidal Activity of the Essential Oil of Illicium pachyphyllum Fruits against Two Grain Storage Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. KR20110064606A - Mosquito repellent composition comprising farnesene or scented fragrance - Google Patents [patents.google.com]
A Comparative Guide to the Quantification of γ-Himachalene: A Cross-Validation of GC-MS and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantification of γ-himachalene, a significant sesquiterpene found in the essential oils of various medicinal plants. The accurate determination of its concentration is crucial for quality control, standardization of herbal products, and pharmacological research. This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on currently available data for γ-himachalene and structurally related sesquiterpenes.
Introduction to γ-Himachalene and its Quantification
γ-Himachalene is a bicyclic sesquiterpene hydrocarbon that contributes to the characteristic aroma and potential biological activities of several plant extracts. Its precise quantification is essential for ensuring the consistency and efficacy of products derived from these plants. Both GC-MS and qNMR are powerful analytical techniques for the analysis of volatile compounds in complex matrices. GC-MS offers high sensitivity and separation efficiency, making it a cornerstone for volatile analysis.[1] In contrast, qNMR provides a direct and primary method of measurement based on the fundamental relationship between signal intensity and the number of atomic nuclei, often without the need for identical reference standards.[2] A cross-validation approach, leveraging the strengths of both techniques, provides a high level of confidence in the analytical results.
Experimental Protocols
Detailed methodologies for the quantification of γ-himachalene using GC-MS and qNMR are presented below. These protocols are based on established methods for the analysis of sesquiterpenes in essential oils and other natural product extracts.[3][4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Accurately weigh a known amount of the essential oil or plant extract.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration within the calibrated range.
-
Add a known concentration of an internal standard (e.g., n-alkane such as n-tetradecane or a stable isotope-labeled analog if available) for accurate quantification.
-
Vortex the solution to ensure homogeneity.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless or split mode (e.g., 1:50 split ratio).
-
Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, ramp at 3 °C/min to 180 °C, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For γ-himachalene (MW: 204.35 g/mol ), characteristic ions such as m/z 204, 189, 161, 133, 119, and 105 can be monitored.[7][8]
3. Data Analysis and Quantification:
-
Identify the γ-himachalene peak by comparing its retention time and mass spectrum with a certified reference standard or spectral libraries (e.g., NIST, Wiley).[7][8]
-
Construct a calibration curve by plotting the ratio of the peak area of γ-himachalene to the peak area of the internal standard against the concentration of the γ-himachalene standards.
-
Quantify γ-himachalene in the samples by interpolating their peak area ratios on the calibration curve.
Quantitative ¹H-NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh a precise amount of the essential oil or extract.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene) that has a signal in a clear region of the spectrum.[2]
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Ensure complete dissolution and homogenization.
2. NMR Acquisition Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16 to 64 (depending on sample concentration).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. A value of 30-60 seconds is often used for accurate quantification.
-
Acquisition Time (aq): Sufficient to ensure good resolution (typically 2-4 seconds).
-
Spectral Width: Appropriate to cover all signals of interest (e.g., 0-12 ppm).
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Select a well-resolved, characteristic signal of γ-himachalene for integration. For sesquiterpenes, signals in the olefinic region (typically 4.5-6.0 ppm) or methyl group region (0.5-2.0 ppm) are often used. The selection of a specific signal for γ-himachalene requires a reference spectrum for unambiguous assignment.[9]
-
Integrate the selected signal of γ-himachalene and a known signal from the internal standard.
-
Calculate the concentration of γ-himachalene using the following formula:
Canalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / V)
Where:
-
Canalyte = Concentration of γ-himachalene
-
Ianalyte, Istd = Integral values of the analyte and standard signals
-
Nanalyte, Nstd = Number of protons for the integrated signals of the analyte and standard
-
MWanalyte, MWstd = Molecular weights of the analyte and standard
-
mstd = Mass of the internal standard
-
V = Volume of the solvent
-
Performance Comparison
The following tables summarize the typical performance characteristics of GC-MS and qNMR for the quantification of sesquiterpenes. It is important to note that direct comparative validation data for γ-himachalene is not extensively published; therefore, these values are based on studies of similar compounds and general validation principles for these techniques.[3][5][10][11][12]
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | GC-MS | qNMR |
| Linearity (R²) | ≥ 0.998[3] | ≥ 0.995[12] |
| Limit of Detection (LOD) | 0.05 µg/L - 10 µg/L[13] | ~10 µM[10] |
| Limit of Quantification (LOQ) | 0.15 µg/L - 50 µg/L[13] | Dependent on desired accuracy and experiment time[10] |
| Accuracy (% Recovery) | 80 - 115%[3][5] | 98 - 102%[12] |
| Precision (RSD) | Intra-day: ≤ 12%, Inter-day: ≤ 11%[3] | ≤ 2%[12] |
Table 2: General Methodological Comparison
| Feature | GC-MS | qNMR |
| Principle | Chromatographic separation followed by mass-based detection. | Nuclear spin resonance; signal area is directly proportional to the number of nuclei. |
| Sample Preparation | Dilution, addition of internal standard. | Precise weighing of sample and internal standard, dissolution. |
| Analysis Time | 15-40 minutes per sample. | 5-20 minutes per sample. |
| Selectivity | High, based on retention time and mass fragmentation. | High, based on unique chemical shifts of protons. |
| Sensitivity | Very high (ppb to ppt levels). | Moderate (ppm to low mM levels). |
| Need for Reference Standard | Requires a certified reference standard of the analyte for calibration. | Can use a universal internal standard; does not require an identical analyte standard. |
| Structural Information | Provides mass fragmentation pattern. | Provides detailed structural information (connectivity, stereochemistry). |
| Destructive/Non-destructive | Destructive. | Non-destructive. |
Workflow for Cross-Validation
A robust analytical workflow for the cross-validation of γ-himachalene quantification involves analyzing the same set of samples by both GC-MS and qNMR and comparing the results.
Caption: Workflow for the cross-validation of γ-himachalene quantification.
Conclusion
Both GC-MS and qNMR are highly capable techniques for the quantification of γ-himachalene.
-
GC-MS is the method of choice when very high sensitivity is required, for instance, in the analysis of trace levels of γ-himachalene. Its reliance on chromatographic separation also makes it well-suited for analyzing highly complex mixtures. However, it requires a certified reference standard of γ-himachalene for accurate quantification.
-
qNMR offers a more direct and potentially faster method of quantification that does not necessitate an identical reference standard, which can be a significant advantage if a certified standard for γ-himachalene is unavailable or expensive.[2] Its non-destructive nature also allows for further analysis of the sample. While generally less sensitive than GC-MS, its accuracy and precision are excellent for concentrations typically found in essential oils.
For a comprehensive and robust quality control strategy, a cross-validation approach is highly recommended. The use of GC-MS for routine, high-throughput screening and qNMR for the validation of primary reference materials and for orthogonal verification of results provides the highest level of analytical confidence. This ensures the reliability of data for research, development, and regulatory purposes.
References
- 1. Showing Compound gamma-Himachalene (FDB017399) - FooDB [foodb.ca]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. γ-HIMACHALENE [webbook.nist.gov]
- 8. γ-HIMACHALENE [webbook.nist.gov]
- 9. This compound, 53111-25-4 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Gamma-Himachalene vs. Beta-Caryophyllene: A Comparative Study on Anti-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory properties of two naturally occurring sesquiterpenes: gamma-himachalene and beta-caryophyllene. The following sections present a summary of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved.
Data Presentation: Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and beta-caryophyllene. It is important to note that while there is a substantial body of research on beta-caryophyllene, specific mechanistic and quantitative data for pure this compound is limited. The data for this compound is primarily derived from studies on essential oils where it is a major constituent, such as Cedrus atlantica essential oil.
| Compound | Assay | Model System | Key Findings | IC50 / Effective Dose | Reference |
| This compound | 5-Lipoxygenase (5-LOX) Inhibition | In vitro | The essential oil of Cedrus atlantica, containing γ-himachalene (0.99%), exhibited significant 5-LOX inhibition. | IC50: 36.42 ± 0.103 µg/mL (for the essential oil) | [1] |
| Carrageenan-induced paw edema | Wistar rats | The essential oil of Cedrus atlantica, with γ-himachalene (12.15%) as a major component, showed significant anti-inflammatory effects. | 25 and 50 mg/kg (for the essential oil) | [2][3] | |
| Beta-Caryophyllene | LPS-induced TNF-α production | RAW 264.7 macrophages | Dose-dependent inhibition of TNF-α secretion. | Not explicitly stated, but significant reduction at tested concentrations. | [4][5] |
| LPS-induced IL-6 production | RAW 264.7 macrophages | Dose-dependent inhibition of IL-6 secretion. | Not explicitly stated, but significant reduction at tested concentrations. | [4][5] | |
| LPS-induced IL-1β production | Primary microglia | Reduction in IL-1β levels. | Not explicitly stated, but observed at low concentrations. | [6][7] | |
| Carrageenan-induced paw edema | Wistar rats | Dose-dependent reduction in paw edema. | 12.5 and 25 mg/kg (for caryophyllene oxide) | [8][9][10] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol is a standard in vitro method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with LPS.
Methodology
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight[11].
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or beta-caryophyllene) and the cells are pre-incubated for 1-2 hours.
-
Stimulation: LPS (10-100 ng/mL) is added to the wells to induce an inflammatory response[11]. Control groups include cells treated with vehicle only, LPS only, and test compound only.
-
Incubation: The plates are incubated for a specified period (typically 6-24 hours) to allow for cytokine production.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits[12].
-
Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-only treated group. The IC50 value, the concentration of the compound that inhibits 50% of the cytokine production, can then be determined.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of pharmacological agents.
Methodology
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: The rats are randomly divided into several groups (n=6-8 per group): a control group, a positive control group (e.g., treated with indomethacin, a standard NSAID), and several test groups receiving different doses of this compound or beta-caryophyllene.
-
Compound Administration: The test compounds and the positive control are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation[13]. The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat[13][14].
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer[13].
-
Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw edema in the control group and Vt is the average paw edema in the treated group.
Signaling Pathways and Visualizations
Beta-Caryophyllene Anti-inflammatory Signaling Pathway
Beta-caryophyllene exerts its anti-inflammatory effects primarily through the activation of the cannabinoid receptor 2 (CB2). This activation initiates a signaling cascade that leads to the inhibition of the pro-inflammatory NF-κB and MAPK pathways.
Caption: Beta-caryophyllene's anti-inflammatory pathway.
This compound Proposed Anti-inflammatory Action
Specific signaling studies for this compound are limited. However, studies on Cedrus atlantica essential oil, where this compound is a major component, demonstrate anti-inflammatory effects, likely through the inhibition of pro-inflammatory enzymes and mediators.
Caption: Proposed anti-inflammatory action of this compound.
Experimental Workflow: LPS-Induced Cytokine Production
The following diagram illustrates the workflow for the in vitro assessment of anti-inflammatory activity using LPS-stimulated macrophages.
Caption: Workflow for LPS-induced cytokine production assay.
Experimental Workflow: Carrageenan-Induced Paw Edema
The following diagram outlines the workflow for the in vivo assessment of acute anti-inflammatory activity.
Caption: Workflow for carrageenan-induced paw edema assay.
Conclusion
Beta-caryophyllene has a well-documented anti-inflammatory profile, with its mechanism of action elucidated through the CB2 receptor and subsequent modulation of the NF-κB and MAPK signaling pathways. This is supported by a growing body of in vitro and in vivo data.
In contrast, while this compound is recognized as a component of anti-inflammatory essential oils, there is a notable lack of specific research on the pure compound's mechanisms of action and quantitative potency. The available data suggests that essential oils rich in this compound possess anti-inflammatory properties, likely through the inhibition of pro-inflammatory enzymes like 5-LOX.
For drug development professionals, beta-caryophyllene presents a more characterized lead compound for anti-inflammatory therapies. Further research is warranted to isolate and characterize the specific anti-inflammatory pathways and potency of pure this compound to determine its potential as a therapeutic agent.
References
- 1. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researching | Study on the inhibition of β‑caryophyllene in lipopolysaccharide (LPS) induced inflammatory on macrophage [m.researching.cn]
- 5. Researching | Study on the inhibition of β‑caryophyllene in lipopolysaccharide (LPS) induced inflammatory on macrophage [m.researching.cn]
- 6. pickleandbee.ca [pickleandbee.ca]
- 7. The protective effects of β-caryophyllene on LPS-induced primary microglia M1/M2 imbalance: A mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
Assessing the Synergistic Potential of Gamma-Himachalene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of phytochemicals is paramount for innovating novel therapeutic agents. This guide explores the current landscape of research into the synergistic effects of gamma-himachalene, a notable sesquiterpene, with other terpenes. While direct experimental data on specific synergistic combinations involving this compound is not yet available in the public domain, this document provides a framework for assessing its potential synergies by examining its known biological activities and drawing parallels with established terpene interactions.
This compound is a sesquiterpene recognized for a variety of biological properties, including anti-inflammatory, calming, and antimicrobial effects. It is a significant component of the essential oil of the Atlas cedar (Cedrus atlantica), where its presence is thought to contribute to the oil's overall therapeutic profile. The concept of synergy, often referred to as the "entourage effect" in cannabis research, posits that the combined effect of multiple compounds is greater than the sum of their individual effects. This principle is crucial in the study of terpenes, as these compounds often occur in complex mixtures in nature.
While specific studies quantifying the synergistic effects of isolated this compound with other individual terpenes are lacking, the broader body of research on terpene synergy provides a strong foundation for hypothesizing and testing such interactions.
Hypothetical Synergistic Mechanisms
The potential synergistic effects of this compound with other terpenes could manifest through several mechanisms. For instance, one terpene might enhance the bioavailability of another, or they could act on different targets within the same signaling pathway to produce a more potent effect. A conceptual workflow for investigating these potential synergies is outlined below.
Validating the Cytotoxic Effects of Gamma-Himachalene Derivatives on New Cell Lines: A Comparative Guide
Introduction
While direct validation of the cytotoxic effects of gamma-himachalene on new cell lines is limited in publicly available research, significant data exists for its close derivatives, 2-himachelen-7-ol and β-2-himachalen-6-ol. These sesquiterpenes, isolated from Cedrus libani and wild carrot respectively, have demonstrated potent anticancer activities across a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic performance of these this compound derivatives, supported by experimental data and detailed methodologies, to offer a valuable resource for researchers in oncology and drug discovery.
Data Presentation: Comparative Cytotoxicity of this compound Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of 2-himachelen-7-ol and β-2-himachalen-6-ol on various human cancer cell lines. For comparison, data for the conventional chemotherapeutic agent Cisplatin is also included where available.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| 2-Himachelen-7-ol | SF-268 | Glioblastoma | 8.1 | ~36.8 | [1] |
| HT-29 | Colorectal Carcinoma | 10.1 | ~45.8 | [1] | |
| Caco-2 | Colorectal Adenocarcinoma | 9.9 | ~44.9 | [1] | |
| Sk-OV-3 | Ovarian Cancer | >50 | >226.8 | [1] | |
| β-2-Himachalen-6-ol | B16F-10 | Murine Melanoma | 13 | ~59.0 | [2] |
| Caco-2 | Colorectal Adenocarcinoma | - | 18-58 | [2] | |
| MB-MDA-231 | Breast Adenocarcinoma | - | 18-58 | [2] | |
| A549 | Lung Carcinoma | - | 18-58 | [2] | |
| SF-268 | Glioblastoma | 4 | ~18.1 | [2] | |
| Cisplatin | SF-268 | Glioblastoma | 7.5 | ~25.0 | [1] |
| HT-29 | Colorectal Carcinoma | 85 | ~283.3 | [1] | |
| Caco-2 | Colorectal Adenocarcinoma | 11.2 | ~37.3 | [1] | |
| Sk-OV-3 | Ovarian Cancer | 12.5 | ~41.7 | [1] |
Note: The IC50 values for β-2-himachalen-6-ol against Caco-2, MB-MDA-231, and A549 cell lines were reported as a range of 18-58 µM.
A study on 2-himachelen-7-ol also investigated its synergistic effect with Cisplatin. Co-treatment of SF-268, Caco-2, and HT-29 cells with 10 µg/mL of 2-himachelen-7-ol and 5 µg/mL of Cisplatin resulted in a significant synergistic cytotoxic effect compared to individual treatments.
Experimental Protocols
The methodologies employed in the cited studies to determine the cytotoxic effects of the this compound derivatives are detailed below.
Cell Viability Assay (WST-1 and MTT)
-
Cell Culture: Human cancer cell lines (SF-268, HT-29, Caco-2, Sk-OV-3, B16F-10, MB-MDA-231, A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds (2-himachelen-7-ol or β-2-himachalen-6-ol) or the vehicle control (DMSO).
-
Incubation: The treated cells were incubated for specified periods (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
WST-1 Assay: After the incubation period, WST-1 reagent was added to each well, and the plates were incubated for an additional 1-4 hours. The absorbance was then measured at 450 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.
-
MTT Assay: MTT solution was added to each well and incubated for 3-4 hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).
-
-
IC50 Determination: The IC50 values were calculated from the dose-response curves by plotting the percentage of cell viability against the concentration of the test compound.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells were treated with the test compound at its predetermined IC50 concentration for a specified duration.
-
Cell Staining: The treated cells were harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometric Analysis: The stained cells were analyzed using a flow cytometer. The distribution of cells into viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) populations was determined.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxic effects of this compound derivatives.
Signaling Pathway for Apoptosis Induction
Caption: Cellular effects induced by this compound derivatives in cancer cells.
Logical Relationship of the Validation Study
Caption: Rationale for validating cytotoxicity based on derivative data.
References
Comparative Chemical Stability of Himachalene Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the chemical stability of isomeric compounds is paramount for ensuring the efficacy, safety, and shelf-life of potential therapeutic agents. This guide provides a comparative analysis of the chemical stability of himachalene isomers—specifically α-himachalene, β-himachalene, and γ-himachalene. While direct comparative experimental data is limited in publicly available literature, this guide synthesizes information from computational studies, general terpene chemistry, and established principles of chemical stability to provide a predictive comparison. It also outlines a comprehensive experimental protocol for a forced degradation study to generate empirical data.
Himachalenes are naturally occurring bicyclic sesquiterpenes found in the essential oils of plants such as Cedrus deodara (Himalayan cedar). As isomers, α-, β-, and γ-himachalene share the same molecular formula (C₁₅H₂₄) and a similar carbon skeleton, but differ in the position of their double bonds. This structural variance is expected to influence their relative chemical stability. In general, sesquiterpenes, due to their higher molecular weight and lower volatility, tend to be more thermally stable than their monoterpene counterparts.
Predictive Stability Comparison
The stability of an alkene is influenced by the substitution pattern of its double bonds, with greater substitution generally leading to increased thermodynamic stability. Based on the structures of the himachalene isomers, a qualitative prediction of their relative stability can be made.
-
α-Himachalene: Contains one trisubstituted endocyclic double bond and one disubstituted exocyclic double bond. Exocyclic double bonds are generally less stable than endocyclic ones.
-
β-Himachalene: Features a trisubstituted and a tetrasubstituted endocyclic double bond. A tetrasubstituted double bond contributes significantly to the molecule's stability.
-
γ-Himachalene: Possesses two trisubstituted endocyclic double bonds.
Based on these structural features, the predicted order of chemical stability is:
β-Himachalene > γ-Himachalene > α-Himachalene
This prediction is grounded in the understanding that the tetrasubstituted double bond in β-himachalene provides the greatest thermodynamic stability, while the exocyclic double bond in α-himachalene is a likely point of instability.
Quantitative Data Summary
A thorough review of existing literature did not yield specific quantitative data from direct comparative stability studies of α-, β-, and γ-himachalene. To obtain such data, a forced degradation study as outlined in the experimental protocols below is recommended. The following table is provided as a template to be populated with experimental results.
| Stress Condition | Parameter | α-Himachalene | β-Himachalene | γ-Himachalene |
| Thermal (e.g., 80°C) | % Degradation after 24h | Data to be generated | Data to be generated | Data to be generated |
| Half-life (t₁/₂) | Data to be generated | Data to be generated | Data to be generated | |
| Oxidative (e.g., 3% H₂O₂) | % Degradation after 8h | Data to be generated | Data to be generated | Data to be generated |
| Major Degradants | Data to be generated | Data to be generated | Data to be generated | |
| Acidic (e.g., 0.1 M HCl) | % Degradation after 12h | Data to be generated | Data to be generated | Data to be generated |
| Basic (e.g., 0.1 M NaOH) | % Degradation after 12h | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
To empirically determine the chemical stability of himachalene isomers, a forced degradation study should be conducted. This involves subjecting the compounds to various stress conditions and monitoring their degradation over time.
Objective: To compare the intrinsic chemical stability of α-, β-, and γ-himachalene under thermal, oxidative, and pH stress conditions.
Materials:
-
High-purity standards of α-himachalene, β-himachalene, and γ-himachalene.
-
HPLC-grade acetonitrile, methanol, and water.
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂).
-
HPLC system with a UV/Vis or Mass Spectrometry (MS) detector.
-
A suitable HPLC column (e.g., C18).
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of each himachalene isomer in acetonitrile at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Thermal Stress: Dilute the stock solutions with acetonitrile to a final concentration of 100 µg/mL. Place the solutions in a temperature-controlled oven at 60°C and 80°C. Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Oxidative Stress: Dilute the stock solutions with acetonitrile to 100 µg/mL. Add 3% hydrogen peroxide and keep the samples at room temperature. Withdraw aliquots at 0, 2, 4, 6, and 8 hours.
-
Acid Hydrolysis: Dilute the stock solutions with a 0.1 M HCl solution to 100 µg/mL. Keep the samples at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 12 hours and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Dilute the stock solutions with a 0.1 M NaOH solution to 100 µg/mL. Keep the samples at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 12 hours and neutralize with an equivalent amount of 0.1 M HCl.
-
Control Samples: Keep diluted solutions of each isomer in acetonitrile at room temperature, protected from light, to serve as controls.
-
-
Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent himachalene isomer from its degradation products.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or MS.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Calculate the percentage of degradation of each isomer at each time point under each stress condition.
-
Identify and, if possible, characterize the major degradation products using MS and other spectroscopic techniques.
-
Determine the degradation kinetics and half-life for each isomer under each condition.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential degradation pathway.
Caption: Experimental workflow for the comparative chemical stability study of himachalene isomers.
Caption: Plausible oxidative degradation pathway for α-himachalene.
confirming the mechanism of action of gamma-himachalene's antimicrobial properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of γ-himachalene, a naturally occurring sesquiterpene. While research points towards its potential as an antimicrobial agent, a definitive understanding of its mechanism of action is still emerging. This document summarizes the existing experimental data, compares its activity with other alternatives, and outlines the methodologies used in these investigations.
Comparative Antimicrobial Activity of γ-Himachalene and Other Agents
Limited studies have investigated the antimicrobial activity of pure γ-himachalene. Most available data comes from studies on essential oils where γ-himachalene is a significant component. This makes it challenging to attribute the observed effects solely to γ-himachalene.
One study on the volatile compounds of Lichina pygmaea identified γ-himachalene as the most abundant constituent (37.51%). The essential oil demonstrated significant antimicrobial activity against a range of pathogens, with Minimum Inhibitory Concentration (MIC) values between 1.69 and 13.5 mg/mL[1][2]. Another study on the essential oil of Cedrus atlantica, which also contains γ-himachalene, suggested a bactericidal and fungicidal mechanism of action[3].
A study on various derivatives of himachalene showed that aromatized versions had some activity against Gram-positive bacteria, with MICs ranging from 375 to 1500 µg/mL against Bacillus subtilis and 625 µg/mL against Micrococcus luteus. However, these derivatives were inactive against Gram-negative bacteria at concentrations up to 3000 µg/mL[4]. It is important to note that these are derivatives and not γ-himachalene itself.
For a clearer perspective, the following table presents a compilation of MIC values for essential oils rich in γ-himachalene and for some common antimicrobial agents.
| Antimicrobial Agent | Test Organism(s) | MIC Range (µg/mL) | Reference |
| Lichina pygmaea essential oil (37.51% γ-himachalene) | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | 1690 - 13500 | [1][2] |
| ar-Himachalene (derivative) | Bacillus subtilis | 375 | [4] |
| γ-dehydro-ar-himachalene (derivative) | Bacillus subtilis | 1500 | [4] |
| bis-dehydro-ar-himachalene (derivative) | Micrococcus luteus | 625 | [4] |
| Ampicillin (Antibiotic) | Bacillus subtilis | 0.02 - 1 | Standard Reference |
| Ciprofloxacin (Antibiotic) | Escherichia coli, Pseudomonas aeruginosa | 0.004 - 1 | Standard Reference |
| Fluconazole (Antifungal) | Candida albicans | 0.25 - 8 | Standard Reference |
Note: The data for the essential oil represents the activity of a complex mixture, not solely γ-himachalene. The data for himachalene derivatives may not be representative of γ-himachalene's activity. Standard reference values for antibiotics and antifungals are provided for a general comparison of potency.
Proposed Mechanism of Action: An Indirect Confirmation
The precise mechanism of action for γ-himachalene's antimicrobial properties has not been definitively elucidated. However, based on the broader class of sesquiterpenes to which it belongs, two primary mechanisms are proposed:
-
Disruption of Microbial Cell Membranes: Sesquiterpenes are lipophilic compounds that can intercalate into the lipid bilayer of microbial cell membranes. This insertion can disrupt the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death[5]. The observed bactericidal and fungicidal activity of essential oils containing γ-himachalene supports this hypothesis[3].
-
Inhibition of Essential Enzymes: Another proposed mechanism for some sesquiterpenes is the inhibition of crucial bacterial enzymes. One such target is the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall[6]. Inhibition of MurA would compromise the cell wall's integrity, leading to cell lysis. However, there is currently no direct experimental evidence to confirm that γ-himachalene specifically inhibits the MurA enzyme.
Experimental Protocols
To further investigate and confirm the mechanism of action of γ-himachalene, the following experimental protocols are recommended:
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This foundational assay quantifies the antimicrobial potency of a compound.
-
Protocol: The broth microdilution method is a standard procedure.
-
Prepare a series of twofold dilutions of pure γ-himachalene in a suitable solvent (e.g., DMSO) and then in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (a known antimicrobial agent), negative controls (medium with solvent), and sterility controls (uninoculated medium).
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
The MIC is the lowest concentration of γ-himachalene that visibly inhibits microbial growth.
-
To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Cell Membrane Permeability Assay
This assay assesses the ability of γ-himachalene to disrupt the integrity of the microbial cell membrane.
-
Protocol: The SYTOX Green uptake assay is a common method.
-
Wash and resuspend the microbial cells in a suitable buffer.
-
Add the fluorescent dye SYTOX Green to the cell suspension. This dye can only enter cells with compromised membranes.
-
Treat the cells with different concentrations of γ-himachalene.
-
Measure the increase in fluorescence over time using a fluorescence spectrophotometer. A significant increase in fluorescence indicates membrane damage.
-
Include a positive control that is known to permeabilize the membrane (e.g., melittin) and a negative control (untreated cells).
-
MurA Enzyme Inhibition Assay
This biochemical assay determines if γ-himachalene directly inhibits the MurA enzyme.
-
Protocol: A colorimetric assay measuring the release of inorganic phosphate (Pi) is commonly used[7].
-
Purify the MurA enzyme from a relevant bacterial species (e.g., Escherichia coli).
-
Set up a reaction mixture containing the purified MurA enzyme, its substrates (UDP-N-acetylglucosamine and phosphoenolpyruvate), and various concentrations of γ-himachalene.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and measure the amount of released inorganic phosphate using a malachite green-based colorimetric reagent.
-
A decrease in phosphate production in the presence of γ-himachalene indicates enzyme inhibition.
-
Include a known MurA inhibitor (e.g., fosfomycin) as a positive control.
-
Visualizing the Proposed Mechanisms and Workflows
To aid in the conceptualization of the proposed mechanisms and experimental designs, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 7. benchchem.com [benchchem.com]
evaluating the differences in bioactivity between synthetic and natural gamma-himachalene
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for therapeutic applications is a cornerstone of pharmaceutical research. Gamma-himachalene, a sesquiterpene found in the essential oils of plants such as the Atlas cedar (Cedrus atlantica), has garnered interest for its diverse biological activities.[1][2] As with many natural products, the advancement of synthetic chemistry offers the potential for a more consistent and scalable supply. However, crucial questions arise regarding the bioactivity of synthetic this compound compared to its natural counterpart. This guide provides a comprehensive evaluation of the potential differences, supported by an understanding of stereochemistry and established experimental principles.
Understanding this compound: Natural vs. Synthetic
Natural this compound is biosynthesized in plants as a specific stereoisomer, primarily the (1R,6S)-gamma-himachalene enantiomer.[3] It co-occurs with its isomers, α- and β-himachalene.[1] The biological activity of this naturally derived compound is a result of its unique three-dimensional structure which dictates its interaction with biological targets.
Synthetic this compound, on the other hand, can vary significantly in its composition depending on the synthetic route employed. Total synthesis of complex molecules like himachalenes can be challenging and may result in a racemic mixture (an equal mixture of both enantiomers) or a product containing other structural isomers and impurities if the synthesis is not stereoselective.[4]
Key Bioactivities of Natural this compound
Natural this compound, as a component of essential oils, has been associated with a range of biological effects. These properties are attributed to the specific interactions of the natural enantiomer with cellular and molecular targets.
-
Anti-inflammatory Properties: Research suggests that this compound may modulate inflammatory pathways.[3][5][6]
-
Antimicrobial Effects: this compound has demonstrated effectiveness against various bacterial strains.[3]
-
Analgesic and Calming Effects: Traditional uses and some studies point towards its potential as a calming and pain-relieving agent.[2]
Potential Differences in Bioactivity: A Comparative Analysis
The primary difference in bioactivity between natural and synthetic this compound is likely to stem from its stereochemical composition and purity.
1. Enantiomeric Specificity: It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active while the other is inactive or, in some cases, may even produce adverse effects. Without direct studies on this compound enantiomers, we can infer from studies on other terpenes that such differences are highly probable. Therefore, a synthetic racemic mixture of this compound may exhibit lower potency compared to the pure natural enantiomer.
2. Isomeric Purity: The presence of other himachalene isomers (alpha and beta) in a synthetic preparation could also influence its overall bioactivity. While these isomers have their own biological properties, their presence could lead to a different pharmacological profile compared to purified natural this compound.
Data Presentation: A Comparative Overview
Since direct quantitative data is unavailable, the following table summarizes the known bioactivities of natural this compound and the potential characteristics of its synthetic counterpart.
| Bioactivity | Natural this compound ((1R,6S)-enantiomer) | Synthetic this compound (Potential Mixture) |
| Anti-inflammatory | Documented activity, likely due to specific interactions with inflammatory mediators.[3][5][6] | Potentially lower or altered activity if present as a racemic mixture. The presence of other isomers could contribute to a different inflammatory response. |
| Antimicrobial | Demonstrated efficacy against certain bacterial strains.[3] | Activity may be reduced due to the presence of a less active or inactive enantiomer. The overall antimicrobial spectrum could differ based on isomeric purity. |
| Analgesic/Calming | Associated with these effects, likely through interaction with specific neural receptors or pathways.[2] | The potency of these effects could be diminished in a racemic mixture. The overall neurological effect may be different. |
Experimental Protocols: A Proposed Framework for Direct Comparison
To definitively evaluate the differences in bioactivity, a head-to-head comparison using standardized experimental protocols is essential. The following outlines a hypothetical experimental workflow.
Objective: To compare the anti-inflammatory activity of natural (1R,6S)-gamma-himachalene and synthetic this compound (racemic mixture).
1. Cell Culture and Treatment:
- Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in 96-well plates and allow them to adhere overnight.
- Pre-treat cells with varying concentrations of natural this compound, synthetic this compound, or vehicle control for 1 hour.
- Induce an inflammatory response by treating cells with lipopolysaccharide (LPS) for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Test):
- After 24 hours of LPS stimulation, collect the cell culture supernatant.
- Mix the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify NO concentration using a sodium nitrite standard curve.
3. Cytokine Analysis (ELISA):
- Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
4. Statistical Analysis:
- Perform statistical analysis using ANOVA followed by a post-hoc test to determine significant differences between treatment groups.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Potential anti-inflammatory mechanism of this compound.
Experimental Workflow Diagram
Caption: Proposed workflow for comparing bioactivity.
Conclusion
References
- 1. From himachalenes to trans-himachalol: unveiling bioactivity through hemisynthesis and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: its role and effects in aromatherapy. [landema.com]
- 3. Buy (1R,6S)-gamma-himachalene | 53111-25-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 53111-25-4 | FH157326 | Biosynth [biosynth.com]
- 6. CAS 53111-25-4: γ-Himachalene | CymitQuimica [cymitquimica.com]
Safety Operating Guide
Navigating the Disposal of gamma-Himachalene: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of gamma-Himachalene, a naturally occurring sesquiterpene. Adherence to these guidelines will help safeguard personnel, prevent environmental contamination, and maintain regulatory compliance.
Understanding the Hazard Profile
Quantitative Data Summary
Below is a summary of the key physical and chemical properties of this compound, which are important for its proper handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Boiling Point | 267.00 to 268.00 °C @ 760.00 mm Hg |
| Flash Point | 104.44 °C (220.00 °F) |
| Solubility | Insoluble in water; soluble in alcohol |
Experimental Protocols: Disposal and Spill Management
The following protocols provide detailed methodologies for the routine disposal of this compound waste and for handling accidental spills.
Routine Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it (e.g., gloves, pipette tips, absorbent paper).
-
The container must be made of a chemically resistant material (e.g., glass or high-density polyethylene) and have a secure, tightly fitting lid.
-
Label the container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., health hazard, environmental hazard).
2. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
3. Arranging for Disposal:
-
Once the waste container is nearly full (no more than 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS department or contractor with a detailed inventory of the waste.
4. Final Disposal Method:
-
The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should be performed by a licensed professional waste disposal service.[1]
Accidental Spill Protocol
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
1. Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
2. Personal Protective Equipment (PPE):
-
Before cleaning the spill, don the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
3. Spill Containment and Cleanup:
-
If the spill is small and manageable, contain it using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
4. Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all cleaning materials in the hazardous waste container.
5. Waste Disposal:
-
Seal the hazardous waste container and arrange for its disposal through your institution's EHS department or a licensed contractor.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal procedures for this compound.
Caption: A flowchart of the routine disposal process for this compound waste.
Caption: A step-by-step workflow for responding to an accidental spill of this compound.
References
Essential Safety and Logistical Information for Handling γ-Himachalene
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for γ-Himachalene is paramount. This document provides essential information regarding personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.
Physical and Chemical Properties
A summary of the known quantitative data for γ-Himachalene is presented below. This information is crucial for assessing the potential hazards and for developing appropriate handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| Boiling Point | 267.00 to 268.00 °C @ 760.00 mm Hg | [1][2] |
| Flash Point | 104.44 °C (220.00 °F) - Closed Cup | [2] |
| Solubility | Insoluble in water; Soluble in alcohol.[2] | |
| Vapor Pressure | 0.013 mmHg @ 25.00 °C (estimated) | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
-
H304: May be fatal if swallowed and enters airways.[3]
-
H315: Causes skin irritation.[3]
-
H317: May cause an allergic skin reaction.[3]
-
H400: Very toxic to aquatic life.[3]
-
H410: Very toxic to aquatic life with long lasting effects.[3]
Given these potential hazards, the following personal protective equipment is essential when handling γ-Himachalene:
-
Eye Protection: Chemical safety goggles should be worn to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required to prevent skin contact.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn. In cases of potential significant exposure, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, and avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
Spill Procedures:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Clean: Clean the spill area with soap and water.
Disposal:
-
All waste, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of γ-Himachalene in a laboratory setting.
Caption: Workflow for safe γ-Himachalene handling.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
